Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
Description
The exact mass of the compound Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGBBKQFMABPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059673 | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-49-5 | |
| Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 137-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-3-nitro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, supplemented with detailed experimental protocols and a relevant biochemical pathway visualization. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Physical and Chemical Properties
4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with the chemical formula C₁₂H₉ClN₂O₄S.[1][2][3] Its chemical structure incorporates a benzenesulfonamide core with a chloro and a nitro substituent on one phenyl ring and another phenyl group attached to the sulfonamide nitrogen.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 137-49-5 | [1][2][3] |
| Molecular Formula | C₁₂H₉ClN₂O₄S | [1][2][3] |
| Molecular Weight | 312.73 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XlogP (Predicted) | 2.9 |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the determination of its melting point. These protocols are based on general and established laboratory techniques.
Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This procedure is adapted from general methods for the synthesis of N-aryl sulfonamides from benzenesulfonyl chlorides and aniline.
Materials:
-
4-chloro-3-nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or another suitable base like triethylamine)
-
A suitable solvent (e.g., acetone, tetrahydrofuran)
-
Ice bath
-
Standard laboratory glassware
-
Stirring apparatus
-
Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a reaction flask, dissolve aniline (1.0 equivalent) in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
In a separate container, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.
-
Add the 4-chloro-3-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent, such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of a crystalline solid, a key indicator of purity.[1][4][5]
Materials:
-
Purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide (finely powdered and dry)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is completely dry and finely powdered.[5] If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[1] This is achieved by tapping the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new capillary with the sample and place it in the apparatus.
-
Heat the sample again, but this time, as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures. A narrow melting range (0.5-1°C) is indicative of a pure compound.
Signaling Pathway Involvement
A derivative of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to mitigate psoriasiform lesions by inhibiting the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways. This highlights a potential area of therapeutic application for compounds with this chemical scaffold.
Caption: Inhibition of MAPK and NF-κB pathways.
References
An In-depth Technical Guide to Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, with the CAS number 137-49-5. The information is curated for professionals in research and development, offering available data on its chemical properties, synthesis, and analytical methods.
Core Chemical Information
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, also known as 3-nitro-4-chloro benzene sulfonanilide, is a sulfonamide derivative with a molecular formula of C₁₂H₉ClN₂O₄S.[1][2] It is recognized as a chemical intermediate, particularly in the synthesis of azo dyes.[3]
Physicochemical Properties
A summary of the key physical and chemical properties for Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is presented in the table below. Please note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 137-49-5 | [1][2] |
| Molecular Formula | C₁₂H₉ClN₂O₄S | [1][2] |
| Molecular Weight | 312.73 g/mol | [1] |
| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzenesulfonamide | [4] |
| Synonyms | 3-NITRO-4-CHLORO BENZENE SULFONANILIDE, 4-Chlor-3-nitro-N-phenylbenzolsulfonamid | [1] |
| Predicted Boiling Point | 474.5 ± 55.0 °C | [1] |
| Predicted Density | 1.545 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 7.19 ± 0.10 | [1] |
Synthesis and Manufacturing
The synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride. The second step is the reaction of this intermediate with aniline to form the final product.
Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis process.
Experimental Protocols
Step 1: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride [5][6][7]
This process involves the direct chlorosulfonation of o-chloro-nitrobenzene.
-
Reactants:
-
o-chloro-nitrobenzene (1 mol)
-
Chlorsulfonic acid (4 to 5 mols)
-
-
Procedure:
-
The reaction is initiated by reacting o-chloro-nitrobenzene with chlorsulfonic acid.
-
The reaction temperature is controlled and increased stepwise from approximately 100°C to 130°C. A typical procedure involves maintaining the temperature at 100°C for one hour, then raising it to 110°C for one hour, followed by one hour at 120°C, and finally completing the reaction by heating for about three more hours at 130°C.
-
The progress of the reaction is monitored by the evolution of hydrogen chloride gas.
-
Upon completion, the reaction mixture is added to a slurry of crushed ice and water to precipitate the product.
-
The resulting solid, 4-chloro-3-nitrobenzene sulfonyl chloride, is recovered by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from a non-polar or low-polarity solvent such as petroleum ether. This method has been reported to yield a product with a purity of 99.96%.[6]
-
Step 2: Synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
While it is understood that the reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with aniline yields the final product, a detailed public-domain experimental protocol for this specific conversion (CAS 137-49-5) was not identified in the conducted search. Generally, such reactions involve the nucleophilic attack of the amine on the sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-.[8]
HPLC Method Outline
-
Technique: Reverse Phase (RP) HPLC.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[8]
-
Column: A Newcrom R1 HPLC column has been mentioned for the separation of this compound.[8]
Biological Activity and Applications in Drug Development
As of the date of this guide, no specific biological activities, signaling pathway interactions, or applications in drug development have been reported in the scientific literature for Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5).
It is noteworthy that other N-substituted benzenesulfonamide derivatives have been investigated for a range of biological activities. For instance, hydrazone derivatives of sulfonamides have shown potential as antimicrobial and anticancer agents.[9] However, no such studies have been specifically linked to the N-phenyl derivative .
Professionals in drug development are advised to consider this compound as a novel chemical entity for screening in relevant biological assays to explore its potential therapeutic applications.
Safety Information
Safety data sheets (SDS) and other safety-related information should be consulted prior to handling this chemical. As a nitro-aromatic compound and a sulfonamide derivative, appropriate personal protective equipment (PPE) and handling procedures for chemical reagents of this class are recommended.
Conclusion
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5) is a well-defined chemical intermediate with established synthesis routes for its precursor. While its primary documented use is in the dye industry, the lack of reported biological activity data presents an opportunity for its exploration in drug discovery and development programs. Further research is required to elucidate its pharmacological profile and potential therapeutic value. Researchers are encouraged to perform their own experimental verification of the properties and synthesis protocols outlined in this guide.
References
- 1. Buy meso-2,3-Diphenyl-succinic acid diethyl ester (EVT-1189726) | 13638-89-6 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Benzenesulfonamide, 4-chloro-3-nitro-n-phenyl- (C12H9ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Experimental Profile of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data, information from analogous compounds, and established synthetic methodologies to serve as a valuable resource for researchers.
Core Data Presentation
The following tables summarize the key spectral information for 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Table 1: Mass Spectrometry Data
| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 313.00444 | 163.5 |
| [M+Na]⁺ | 334.98638 | 170.8 |
| [M-H]⁻ | 310.98988 | 170.5 |
| [M+NH₄]⁺ | 330.03098 | 177.8 |
| [M+K]⁺ | 350.96032 | 161.5 |
| [M]⁺ | 311.99661 | 165.3 |
| [M]⁻ | 311.99771 | 165.3 |
Note: Data is predicted and sourced from PubChem.
Table 2: Estimated ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 |
| ~7.8 | dd | 1H | H-6 |
| ~7.6 | d | 1H | H-5 |
| ~7.3-7.1 | m | 5H | Phenyl-H |
| ~10.5 | br s | 1H | NH |
Note: These are estimated values based on the analysis of structurally similar compounds, such as 4-nitro-N-phenylbenzenesulfonamide and other substituted N-phenylbenzenesulfonamides.
Table 3: Estimated ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NO₂ |
| ~141 | C-S |
| ~138 | Phenyl C-N |
| ~135 | C-Cl |
| ~132 | C-H (adjacent to NO₂) |
| ~130 | Phenyl C-H |
| ~129 | Phenyl C-H |
| ~126 | Phenyl C-H |
| ~125 | C-H (adjacent to S) |
| ~122 | C-H (adjacent to Cl) |
Note: These are estimated values based on spectral data of related aromatic sulfonamides.
Table 4: Estimated Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H stretch |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1340, ~1160 | Asymmetric and symmetric SO₂ stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~840 | C-Cl stretch |
Note: These are estimated values based on characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Protocols
A detailed methodology for the synthesis and characterization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is provided below.
Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This synthesis is a two-step process starting from o-chloronitrobenzene.
Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the chlorosulfonation of o-chloronitrobenzene.[1][2]
-
Reaction: o-chloronitrobenzene is reacted with an excess of chlorosulfonic acid.
-
Procedure:
-
To a flask equipped with a stirrer and a gas outlet, add 4-5 molar equivalents of chlorosulfonic acid.
-
Cool the acid in an ice bath and slowly add 1 molar equivalent of o-chloronitrobenzene while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120°C for 4 hours.[1] The reaction progress can be monitored by the evolution of HCl gas.
-
After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Step 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
The final product is synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with aniline.
-
Reaction: 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with aniline in the presence of a base.
-
Procedure:
-
Dissolve 1 molar equivalent of aniline in a suitable solvent such as dichloromethane or pyridine in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1 molar equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in the same solvent. If not using pyridine as the solvent, add 1.1 molar equivalents of a base like triethylamine or pyridine to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Spectral Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
References
Predicted Mechanism of Action for 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a predicted mechanism of action for the compound 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to a lack of direct experimental data on this specific molecule, this guide extrapolates a potential mechanism based on the published activity of a close structural analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide. The proposed mechanism involves the modulation of voltage-gated potassium channels, a critical component of neuronal excitability. This whitepaper presents the available data, details relevant experimental protocols from analogous studies, and provides visualizations of the predicted signaling pathways to guide future research and drug development efforts.
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with potential for biological activity. While direct studies on its mechanism of action are not currently available in the public domain, research on structurally similar compounds provides a strong basis for a predicted mechanism. This guide focuses on the hypothesis that 4-chloro-3-nitro-N-phenylbenzenesulfonamide acts as a modulator of voltage-gated potassium (Kv) channels, specifically targeting the Kv3.1 subtype.
Predicted Target and Mechanism of Action
The predicted primary target for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is the Kv3.1 voltage-gated potassium channel . This prediction is based on studies of the analogous compound, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), which has been identified as a reversible, use-dependent, open-channel blocker of Kv3.1 channels.[1]
The proposed mechanism of action is as follows:
-
Channel Opening: The Kv3.1 channel opens in response to membrane depolarization.
-
Drug Binding: 4-chloro-3-nitro-N-phenylbenzenesulfonamide is predicted to enter the open channel pore and bind to a site within the ion conduction pathway.
-
Channel Blockade: This binding event physically obstructs the flow of potassium ions through the channel, thereby inhibiting its function.
-
Use-Dependency: The blocking action is expected to be more pronounced with higher frequencies of channel opening, a characteristic feature of open-channel blockers.[1]
This mechanism suggests that 4-chloro-3-nitro-N-phenylbenzenesulfonamide could modulate neuronal firing rates and have potential applications in conditions characterized by neuronal hyperexcitability.
Quantitative Data (Based on Analog SMD2)
The following table summarizes the quantitative data obtained for the analog 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) in its action on Kv3.1 channels.[1] These values provide a benchmark for the predicted activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
| Parameter | Value | Description |
| IC₅₀ | ~10 µM | The half maximal inhibitory concentration, indicating the concentration of SMD2 required to block 50% of the Kv3.1 channel current. |
| Hill Coefficient | ~2 | Suggests that at least two molecules of SMD2 may be required to bind to the channel to produce the blocking effect, or that there is positive cooperativity in binding. |
| Steady-State Inactivation (V₁/₂) | Control: -22.9 ± 1.5 mV | The voltage at which 50% of the channels are in the inactivated state. |
| SMD2: -30.3 ± 1.3 mV | The shift in V₁/₂ in the presence of SMD2 suggests that the drug stabilizes the inactivated state of the channel. | |
| Slope Factor (k) | Control: 5.3 ± 0.9 mV | Represents the steepness of the voltage dependence of inactivation. |
| SMD2: 6 ± 0.8 mV | A minimal change in the slope factor indicates that the fundamental voltage-sensing mechanism of inactivation is likely not the primary target. |
Key Experimental Protocols (Based on Analog SMD2 Studies)
The following are detailed methodologies for key experiments that would be crucial for validating the predicted mechanism of action of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, based on the protocols used for its N-butyl analog.[1]
Cell Culture and Transfection
-
Cell Line: L-929 cells (or other suitable heterologous expression systems like HEK293 or CHO cells).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are transiently transfected with a plasmid vector containing the cDNA for the human Kv3.1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells for electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ionic currents flowing through the Kv3.1 channels in the presence and absence of the test compound.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.3 with KOH).
-
-
Recording Procedure:
-
Transfected cells (identified by GFP fluorescence) are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software. Currents are typically filtered at 2 kHz and sampled at 10 kHz.
-
The test compound is applied to the cells via the perfusion system.
-
Visualizations
Predicted Signaling Pathway
References
Solubility and Analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and ethanol in publicly accessible literature, this document outlines established experimental protocols for determining solubility. Furthermore, it presents available solubility data for structurally related compounds to offer a comparative context. This guide also details the general mechanism of action for sulfonamides, a class of compounds to which 4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs, providing a relevant biological pathway for researchers.
Solubility Data
The following table summarizes the available solubility information for related compounds:
| Compound | Solvent | Solubility | Reference |
| 4-chloro-3-nitrobenzoic acid | Ethanol | Soluble | [1][2] |
| 4-chloro-3-nitrobenzenesulfonamide | Water | 224.8 mg/L (at 15°C) | |
| Benzenesulfonamide | Water | Low solubility | [3] |
| Benzenesulfonamide | Alcohols, Acetone | More soluble than in water | [3] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in DMSO and ethanol, the following established experimental methodologies can be employed. The choice of method may depend on factors such as the required accuracy, available sample quantity, and the specific properties of the solute and solvent.
Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is added to a known volume of the desired solvent (DMSO or ethanol) in a sealed container.
-
Equilibration: The mixture is agitated using a shaker or magnetic stirrer at a constant temperature for a sufficient duration to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration.
-
Solute Quantification: A precise volume of the clear supernatant is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is carefully evaporated under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved compound is determined by subtracting the initial weight of the container.
-
Solubility Calculation: The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
Spectroscopic Method
The spectroscopic method offers a faster alternative to the gravimetric method and is particularly useful for compounds with a distinct chromophore that absorbs ultraviolet (UV) or visible light.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of 4-chloro-3-nitro-N-phenylbenzenesulfonamide with known concentrations are prepared in the selected solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then generated by plotting absorbance against concentration.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.
-
Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. The clear supernatant is then diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the predetermined λmax.
-
Concentration Determination: The concentration of the diluted sample is determined using the calibration curve.
-
Solubility Calculation: The original solubility of the saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.
General Mechanism of Action of Sulfonamides
4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis.[4][] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to the inhibition of bacterial growth and replication.[7][8]
Below is a diagram illustrating the general mechanism of action of sulfonamides.
Caption: General mechanism of action of sulfonamides.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Caption: Experimental workflow for solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. sdichem.com [sdichem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. ajchem-b.com [ajchem-b.com]
In Silico Target Prediction for 4-chloro-3-nitro-N-phenylbenzenesulfonamide: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico target prediction process for the novel chemical entity 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Aimed at researchers, scientists, and professionals in drug development, this document details both ligand-based and structure-based computational methodologies to elucidate potential biological targets. We present a systematic workflow, from initial target profiling using similarity-based approaches to confirmatory analysis via molecular docking. Detailed experimental protocols for key computational experiments are provided to ensure reproducibility. All quantitative data from the prediction servers are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams, adhering to stringent design specifications for clarity and readability. This guide serves as a practical framework for the initial stages of drug discovery and hypothesis generation for uncharacterized small molecules.
Introduction
The identification of biological targets for novel chemical compounds is a critical and often rate-limiting step in the drug discovery pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses about the mechanism of action of a small molecule. By leveraging the vast amount of publicly available bioactivity data, these computational techniques can predict potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.
This whitepaper focuses on the application of a multi-faceted in silico approach to predict the biological targets of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a compound with potential therapeutic applications. We will explore both ligand-based methods, which rely on the principle of chemical similarity, and structure-based methods, specifically molecular docking, which simulates the interaction between the compound and a potential protein target.
Ligand-Based Target Prediction
Ligand-based target prediction methods operate on the principle that structurally similar molecules are likely to have similar biological activities. These approaches compare the chemical features of a query molecule to a large database of compounds with known protein targets.
Methodology: SwissTargetPrediction
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
Experimental Protocol:
-
Input Molecule: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-chloro-3-nitro-N-phenylbenzenesulfonamide, C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)--INVALID-LINK--[O-], was submitted to the SwissTargetPrediction server.
-
Organism Selection: Homo sapiens was selected as the target organism.
-
Prediction Execution: The prediction algorithm was initiated. The server compares the input molecule to a database of over 370,000 active compounds and their corresponding targets.
-
Data Analysis: The results, which include a list of predicted targets ranked by probability, were collected and organized. The probability score reflects the likelihood of the query molecule binding to the predicted target based on the similarity to known ligands.
Predicted Targets
The following table summarizes the top-ranked predicted targets for 4-chloro-3-nitro-N-phenylbenzenesulfonamide obtained from SwissTargetPrediction.
| Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) |
| Enzyme | Carbonic anhydrase II | P00918 | 0.235 | 100 / 100 |
| Enzyme | Prostaglandin G/H synthase 2 | P35354 | 0.118 | 98 / 98 |
| Voltage-gated ion channel | Voltage-gated potassium channel subunit Kv3.1 | Q03721 | 0.059 | 2 / 2 |
| Enzyme | Carbonic anhydrase IV | P22748 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase I | P00915 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase IX | Q16790 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase XII | O43570 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase VA, mitochondrial | P35218 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase VB, mitochondrial | Q9Y697 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase VI | P23280 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase VII | P43166 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase-related protein | Q8N1Q1 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase-related protein 10 | Q9NS85 | 0.059 | 100 / 100 |
| Enzyme | Carbonic anhydrase-related protein 11 | Q8N302 | 0.059 | 100 / 100 |
| Enzyme | Prostaglandin G/H synthase 1 | P23219 | 0.059 | 100 / 100 |
Structure-Based Target Prediction: Molecular Docking
To further investigate the plausibility of the top-ranked predicted target, molecular docking was performed. This structure-based method predicts the binding conformation and affinity of a ligand to a protein receptor with a known three-dimensional structure. Based on the high probability score from the ligand-based prediction, Carbonic Anhydrase II (PDB ID: 2CBA) was selected for this analysis.
Methodology: Molecular Docking with AutoDock Vina
Experimental Protocol:
3.1.1. Ligand Preparation:
-
2D to 3D Conversion: The 2D structure of 4-chloro-3-nitro-N-phenylbenzenesulfonamide was drawn using MarvinSketch and converted to a 3D structure.
-
Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.
-
File Format Conversion: The energy-minimized structure was saved in the PDBQT file format using AutoDockTools, which includes the addition of Gasteiger charges and the definition of rotatable bonds.
3.1.2. Receptor Preparation:
-
PDB Structure Retrieval: The crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBA) was downloaded from the RCSB Protein Data Bank.[1]
-
Protein Cleaning: All water molecules and co-crystallized ligands were removed from the protein structure using UCSF Chimera.
-
Addition of Hydrogens: Polar hydrogen atoms were added to the protein structure.
-
Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein.
-
File Format Conversion: The prepared receptor was saved in the PDBQT file format.
3.1.3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box was defined to encompass the active site of Carbonic Anhydrase II. The dimensions of the grid box were set to 25 x 25 x 25 Å, centered on the catalytic zinc ion.
-
Docking Execution: The molecular docking simulation was performed using AutoDock Vina. The software exhaustively searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity in kcal/mol.
-
Results Analysis: The predicted binding poses and their corresponding binding affinities were analyzed. The pose with the lowest binding energy is considered the most favorable.
Visualization of Workflows and Pathways
Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the in silico target prediction workflow and a hypothetical signaling pathway involving a predicted target.
In Silico Target Prediction Workflow
Hypothetical Signaling Pathway of Carbonic Anhydrase II in Glaucoma
Carbonic Anhydrase II is a well-established target for glaucoma treatment.[2][3] Its inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The following diagram illustrates this pathway.
Discussion and Future Directions
The in silico analysis presented in this guide provides a strong foundation for the initial characterization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The ligand-based approach, utilizing SwissTargetPrediction, identified Carbonic Anhydrase II as a high-probability target, a finding that is further supported by the prediction of several other carbonic anhydrase isoforms. This suggests a potential role for this compound in physiological processes regulated by these enzymes, such as pH homeostasis and fluid secretion. The identification of Prostaglandin G/H synthase 2 (COX-2) as another potential target suggests possible anti-inflammatory activity.[4][5] The prediction of activity at voltage-gated potassium channels, though with lower probability, warrants further investigation, especially given that a structurally related compound has shown activity at these channels.
The proposed molecular docking protocol provides a clear path for the structural validation of the predicted interaction with Carbonic Anhydrase II. Favorable binding energies and interactions with key active site residues from this simulation would lend significant support to the hypothesis that 4-chloro-3-nitro-N-phenylbenzenesulfonamide is an inhibitor of this enzyme.
It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The next steps in the investigation of this compound should involve in vitro enzymatic assays to confirm the inhibitory activity against the top-predicted targets, particularly Carbonic Anhydrase II and COX-2. Subsequent cell-based assays and eventually in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic potential of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Conclusion
This technical guide has demonstrated a comprehensive and systematic in silico workflow for the target prediction of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. By integrating ligand-based and structure-based computational methods, we have generated a prioritized list of potential biological targets and provided detailed protocols for further computational and experimental investigation. This approach exemplifies a modern, efficient strategy for the early stages of drug discovery, enabling a more focused and data-driven approach to understanding the mechanism of action of novel chemical entities.
References
- 1. rcsb.org [rcsb.org]
- 2. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 5. ijbs.com [ijbs.com]
A Comprehensive Review of 4-Chloro-3-nitrobenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-chloro-3-nitrobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of its derivatives, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described to facilitate reproducibility and further investigation.
Synthesis of 4-Chloro-3-nitrobenzenesulfonamide and its Derivatives
The foundational molecule, 4-chloro-3-nitrobenzenesulfonamide, is typically synthesized from 2-chloronitrobenzene. One common method involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid. The resulting 4-chloro-3-nitrobenzene sulfonyl chloride is then reacted with aqueous ammonia to yield the final product.[1]
A described synthesis protocol is as follows:
-
Chlorosulfonic acid (450 mL) is slowly added to 2-chloronitrobenzene (100 g).
-
The reaction mixture is heated to 100°C and maintained at this temperature for 6 hours.
-
After cooling to ambient temperature, the mixture is stirred for an additional 12 hours.
-
The reaction mass is then slowly poured into chilled aqueous ammonia (800 mL) and stirred for 3 hours at -10°C.
-
The mixture is warmed to 23°C and stirred for 2 hours.
-
The resulting solid is filtered and washed with water.
-
The crude product is purified by crystallization from a methanol-water mixture and then toluene to yield 4-chloro-3-nitrobenzenesulfonamide.[1]
An alternative approach for the synthesis of the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride, involves the direct chlorosulfonation of o-chloro-nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures (100-130°C).[2][3] This intermediate is crucial for the synthesis of various N-substituted derivatives.
Derivatives can be synthesized by reacting 4-chloro-3-nitrobenzene sulfonyl chloride with a variety of amines, amino acids, or other nucleophiles to generate a library of compounds with diverse functionalities.
Biological Activities of 4-Chloro-3-nitrobenzenesulfonamide Derivatives
Derivatives of 4-chloro-3-nitrobenzenesulfonamide have demonstrated a wide range of biological activities, including enzyme inhibition and antimicrobial effects.
Carbonic Anhydrase Inhibition: Certain derivatives of 4-chloro-3-sulfamoyl benzoic acid, a related structure, have shown potent inhibitory activity against carbonic anhydrase (CA) isozymes I, II, and IV.[4] Some of these compounds exhibited low nanomolar affinity for CA II and IV, which are involved in aqueous humor secretion, suggesting their potential as topical anti-glaucoma agents.[4] Notably, some 4-chloro-3-sulfamoyl benzenecarboxamides displayed higher affinity for CA I than for the highly sensitive CA II isozyme.[4]
Potassium Channel Modulation: A specific derivative, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), has been identified as a reversible and use-dependent blocker of KV3.1 potassium channels.[5] This compound acts as an open-channel blocker, with its action enhanced by high-frequency stimulation.[5] The study of SMD2 suggests that N-alkylsulfonamides could represent a new class of pharmacological modulators for KV3.1 channels.[5]
A series of 4-chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic properties.[6] Many of these compounds exhibited moderate to high antistaphylococcal activity against both standard and clinical strains.[6] Derivatives featuring electron-donating alkyl substituents on the phenyl ring were found to be particularly promising.[6] Furthermore, a number of these thiourea derivatives displayed cytotoxicity against various human hematological tumor cell lines.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various 4-chloro-3-nitrobenzenesulfonamide derivatives found in the literature.
Table 1: Potassium Channel (KV3.1) Inhibition
| Compound | IC50 (µM) | Hill Coefficient | Cell Line | Reference |
| 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) | ~10 | ~2 | L-929 | [5] |
Table 2: Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Phenylthioureas | Staphylococcus (standard and clinical strains) | 2 - 64 | [6] |
Table 3: Cytotoxic Activity of 4-Chloro-3-nitrophenylthiourea Derivatives
| Compound Class | Cell Line | CC50 (µM) | Reference |
| Phenylthioureas (compounds 1-6, 8-19) | MT-4 and other human hematological tumor cell lines | ≤ 10 | [6] |
Key Experimental Protocols
The effects of 4-chloro-3-nitro-N-butylbenzenesulfonamide on KV3.1 channels were investigated using the whole-cell patch-clamp technique on L-929 cells heterologously expressing the channels.[5] This technique allows for the measurement of ionic currents across the cell membrane, providing insights into the blocking mechanism of the compound. Key parameters analyzed include the current-voltage relationship, activation and deactivation time constants, and steady-state inactivation.[5]
The antimicrobial activity of 4-chloro-3-nitrophenylthiourea derivatives was determined using microbial sensitivity tests to establish the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.[6]
The cytotoxic effects of the thiourea derivatives were evaluated against different cell lines, including immortalized human keratinocytes (HaCaT) and various human hematological tumor cell lines, to determine the 50% cytotoxic concentration (CC50).[6]
Signaling Pathways and Experimental Workflows
To visualize the process of identifying and characterizing the biological activity of these derivatives, the following workflow diagram is provided.
Caption: A generalized workflow for the synthesis and biological evaluation of 4-chloro-3-nitrobenzenesulfonamide derivatives.
The interaction of 4-chloro-3-nitro-N-butylbenzenesulfonamide with the KV3.1 channel can be conceptually illustrated as follows.
Caption: A diagram illustrating the open-channel blocking mechanism of a 4-chloro-3-nitrobenzenesulfonamide derivative on the KV3.1 potassium channel.
References
- 1. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Benzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of benzenesulfonamide compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the mechanisms of action, quantitative efficacy data, and detailed experimental methodologies to support further research and development in this promising area.
Anticancer Applications: Targeting Carbonic Anhydrases
A primary mechanism through which benzenesulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth, proliferation, and metastasis. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance, leading to apoptosis and reduced tumor progression.[3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various benzenesulfonamide derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [1][5] |
| Compound 23 | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 | [1][5] |
| Compound 4e | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.58 | [3] |
| Compound 4e | MCF-7 (Breast Cancer) | 4.58 | [3] |
| Compound 4g | MCF-7 (Breast Cancer) | 2.55 | [3] |
| Compound A6 | MCF-7 (Breast Cancer) | ~50 | [4] |
| Compound A15 | SK-BR-3 (Breast Cancer) | ~50 | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.95 | [4] |
| Doxorubicin | SK-BR-3 (Breast Cancer) | 0.64 | [4] |
The inhibitory potency of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is presented below as Ki values (inhibition constant), where a lower value indicates greater potency.
| Compound/Derivative | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [6] |
| Benzenesulfonamide 4a-k series | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [2] |
| Benzenesulfonamide 16 | 552.4 | 350.1 | 1350 | 54.5 | [6] |
| Benzenesulfonamide 17 (4-Cl) | 582.1 | 126.9 | 458.3 | 32.0 | [6] |
| Benzenesulfonamide 21 (3-NO2) | 650.2 | 88.3 | 215.6 | 45.8 | [6] |
| Benzenesulfonamide 23 (2-CH3) | 785.4 | 97.6 | 115.6 | 38.4 | [6] |
Antimicrobial and Anti-inflammatory Potential
Benzenesulfonamide derivatives have also demonstrated significant antimicrobial and anti-inflammatory activities. Their antimicrobial effects are attributed to the inhibition of essential metabolic pathways in bacteria.[3] The anti-inflammatory properties often involve the modulation of signaling pathways such as the NF-κB pathway, a key regulator of inflammation.[7][8]
Quantitative Data: Anti-inflammatory and Antimicrobial Activity
The in vivo anti-inflammatory efficacy of benzenesulfonamide derivatives is often evaluated using the carrageenan-induced rat paw edema model.
| Compound | Dosage | Inhibition of Edema (%) | Time Point | Reference |
| Compound 1 | 200 mg/kg | 96.31 | 4 h | [9] |
| Compound 2 | 200 mg/kg | 72.08 | 4 h | [9] |
| Compound 3 | 200 mg/kg | 99.69 | 4 h | [9] |
| Indomethacin | 10 mg/kg | 57.66 | 4 h | [9] |
| Compound 4a | Not Specified | 94.69 | 1 h | [10] |
| Compound 4c | Not Specified | 94.69 | 1 h | [10] |
The antimicrobial activity is determined by the minimum inhibitory concentration (MIC) against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [10] |
| Compound 4h | S. aureus | 6.63 | [10] |
| Compound 4a | P. aeruginosa | 6.67 | [10] |
| Compound 4a | S. typhi | 6.45 | [10] |
| Compound 4f | B. subtilis | 6.63 | [10] |
| Compound 4e | C. albicans | 6.63 | [10] |
| Compound 4h | C. albicans | 6.63 | [10] |
| Compound 4e | A. niger | 6.28 | [10] |
Experimental Protocols
Synthesis of Novel 1,3,5-Triazinyl Benzenesulfonamides
This protocol describes a general method for the synthesis of novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine ring, which has shown significant biological activity.[11][12][13][14]
Materials:
-
Cyanuric chloride
-
Substituted anilines/amines
-
4-Aminobenzoic acid
-
Sodium carbonate
-
Acetone
-
Water
-
Microwave reactor (optional)
Procedure:
-
Monosubstitution: Dissolve cyanuric chloride in acetone and cool in an ice bath. Separately, dissolve the first amine (e.g., 4-aminobenzoic acid) and sodium carbonate in water. Add the amine solution dropwise to the cyanuric chloride solution with constant stirring. Continue stirring in the ice bath for 2-4 hours.
-
Disubstitution: To the monosubstituted product, add a solution of the second amine in acetone. Allow the reaction to warm to room temperature and stir for another 4-6 hours.
-
Trisubstitution: For the final substitution, the reaction mixture can be heated under reflux or using microwave irradiation with the third amine until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][4][15][16][17][18]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzenesulfonamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in the growth medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Rat Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of compounds.[9][19][20][21][22][23]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Benzenesulfonamide test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the benzenesulfonamide compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Method
This assay measures the inhibition of CA-catalyzed hydration of CO2.[2][24][25][26][27][28][29]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Benzenesulfonamide test compounds
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes and various concentrations of the benzenesulfonamide inhibitors in the buffer.
-
Assay Execution: In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.
-
Monitoring the Reaction: The hydration of CO2 produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator. The initial rate of the reaction is recorded.
-
Data Analysis: Determine the enzyme activity in the presence and absence of the inhibitor. Calculate the inhibition constant (Ki) for each compound against each CA isoform.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Carbonic Anhydrase Inhibition Pathway
The following diagram illustrates the mechanism of carbonic anhydrase inhibition by benzenesulfonamides in the tumor microenvironment.
Caption: Carbonic Anhydrase IX Inhibition by Benzenesulfonamides.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the general workflow for screening potential anticancer benzenesulfonamide compounds.
Caption: General Workflow for Anticancer Benzenesulfonamide Screening.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of the inflammatory response, and its modulation by benzenesulfonamide derivatives is an area of active research.
Caption: NF-κB Signaling Pathway in Inflammation.
References
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. omicsonline.org [omicsonline.org]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. mdpi.com [mdpi.com]
- 20. inotiv.com [inotiv.com]
- 21. EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL) | Research SOP [researchsop.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assay: Inhibition of recombinant human carbonic anhydrase 9 incubated for 15 mins prior to testing by stopped flow CO2 hydration assay (CHEMBL4275753... - ChEMBL [ebi.ac.uk]
- 26. Carbonic Anhydrase Activity Assay [protocols.io]
- 27. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Chemical Safety and Handling of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
Disclaimer: Specific safety and handling data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is limited in publicly available literature. This guide is primarily based on the comprehensive data available for the closely related parent compound, 4-chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6) . Researchers, scientists, and drug development professionals should handle 4-chloro-3-nitro-N-phenylbenzenesulfonamide with the assumption that it shares similar toxicological and chemical properties to 4-chloro-3-nitrobenzenesulfonamide and exercise all necessary precautions.
This technical guide provides an in-depth overview of the chemical safety, handling, and emergency procedures for 4-chloro-3-nitrobenzenesulfonamide, which should be considered as a surrogate for 4-chloro-3-nitro-N-phenylbenzenesulfonamide until more specific data becomes available.
Chemical Identification
| Identifier | Value |
| Chemical Name | 4-chloro-3-nitrobenzenesulfonamide |
| Synonyms | 3-Nitro-4-chlorobenzenesulfonamide, 4-Chloro-3-nitrobenzene-1-sulfonamide |
| CAS Number | 97-09-6[1][2] |
| Molecular Formula | C6H5ClN2O4S[1][2] |
| Molecular Weight | 236.63 g/mol [1][2] |
| Appearance | Yellow prismatic crystals[2] |
For 4-chloro-3-nitro-N-phenylbenzenesulfonamide:
| Identifier | Value |
|---|---|
| Molecular Formula | C12H9ClN2O4S[3] |
| Molecular Weight | 312.73 g/mol |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-chloro-3-nitrobenzenesulfonamide.
| Property | Value | Source |
| Melting Point | 175-176 °C | [2] |
| Boiling Point | Decomposes | |
| Density | 1.597 g/cm³ (estimate) | [2] |
| Vapor Pressure | 1.58E-07 mmHg at 25°C | [2] |
| Water Solubility | 224.8 mg/L at 15°C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.66 | PubChem |
| pKa | 9.28 ± 0.60 | [2] |
Hazard Identification and GHS Classification
4-chloro-3-nitrobenzenesulfonamide is classified as a hazardous substance. The GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |
GHS Pictograms:
Signal Word: Warning[4]
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[4]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4][5]
-
Storage: P403+P233, P405[4]
-
Disposal: P501[4]
Toxicological Information
Limited toxicological data is available for 4-chloro-3-nitrobenzenesulfonamide. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Toxicity Endpoint | Value | Species |
| Acute Oral LD50 | 420 mg/kg | Rat |
| Skin Corrosion/Irritation | Irritant | Rabbit |
| Serious Eye Damage/Irritation | Irritant | Rabbit |
Note: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for 4-chloro-3-nitrobenzenesulfonamide. However, some related compounds, such as 1-chloro-4-nitrobenzene, are suspected of causing cancer.
Experimental Protocols and Workflows
The following sections detail standardized workflows for handling and in case of accidental exposure to 4-chloro-3-nitrobenzenesulfonamide.
This protocol outlines the essential steps for safely handling 4-chloro-3-nitrobenzenesulfonamide in a laboratory setting.
Caption: Standard Laboratory Handling Workflow.
In the event of a spill, the following workflow should be initiated immediately.
Caption: Emergency Spill Response Workflow.
This workflow details the immediate first aid measures to be taken in case of personal exposure.
Caption: First Aid for Personal Exposure.
Signaling Pathways and Mechanism of Action
There is currently no specific information available in the reviewed literature regarding the signaling pathways or the precise mechanism of toxicity for 4-chloro-3-nitrobenzenesulfonamide or its N-phenyl derivative. The irritant effects are likely due to the chemical's reactivity with biological macromolecules in the skin, eyes, and respiratory tract. The nitroaromatic structure suggests potential for metabolic activation to reactive intermediates that could lead to broader systemic toxicity, but this has not been experimentally verified for this specific compound.
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6] Store locked up.[4]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not allow the chemical to enter drains or waterways.
This guide is intended for use by qualified personnel and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling 4-chloro-3-nitro-N-phenylbenzenesulfonamide or any related compounds.
References
- 1. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - Benzenesulfonamide, 4-chloro-3-nitro-n-phenyl- (C12H9ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the chlorosulfonation of ortho-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is subsequently reacted with aniline to produce the final product. This guide provides detailed experimental protocols, summarizes key quantitative data, and visualizes the synthesis workflow.
Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
The initial step involves the electrophilic aromatic substitution of ortho-chloronitrobenzene with chlorosulfonic acid.
Experimental Protocol
A detailed experimental procedure for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is outlined below, based on established methods.[1][2]
Materials:
-
ortho-chloronitrobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
-
Sodium bicarbonate
-
Petroleum ether (for recrystallization)
Equipment:
-
Reaction vessel equipped with a stirrer
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel equipped with a stirrer, add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of ortho-chloro-nitrobenzene.
-
Heat the mixture with agitation. The reaction is initiated at approximately 100°C, as indicated by the evolution of hydrogen chloride gas.
-
The temperature of the reaction mixture is maintained and gradually increased. One reported method involves heating at 100°C for one hour, then at 110°C for one hour, followed by 120°C for another hour, and finally at 130°C for three hours to ensure the completion of the reaction.[1] An alternative optimized condition suggests heating at 120°C for 4 hours.[2]
-
After the reaction is complete, the mixture is carefully poured onto a slurry of crushed ice and water.
-
The precipitated solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by filtration.
-
The crude product is washed with ice-water and then neutralized with a sodium bicarbonate solution.
-
A final wash with ice-water is performed.
-
The product can be further purified by recrystallization from petroleum ether to achieve high purity.[2]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (o-chloro-nitrobenzene:chlorosulfonic acid) | ~ 1:4 to 1:5 | [1][2] |
| Reaction Temperature | 120-130°C | [1][2] |
| Reaction Time | 4 - 7 hours | [1][2] |
| Yield | 81.5% - 88% | [1][2] |
| Purity (recrystallized) | 99.96% | [2] |
| Melting Point (crude) | ~56°C | [1] |
| Melting Point (purified) | ~61°C | [1] |
Synthesis Workflow: Step 1
Caption: Workflow for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.
Step 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
The final step is the nucleophilic substitution reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with aniline.
Experimental Protocol
Materials:
-
4-chloro-3-nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent like THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0-1.2 equivalents) in dichloromethane.
-
Add pyridine (1.2-1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled aniline solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess aniline and pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide can be purified by recrystallization from ethanol.
Quantitative Data
| Parameter | Value |
| CAS Number | 137-49-5 |
| Molecular Formula | C12H9ClN2O4S |
| Molecular Weight | 312.73 g/mol |
| Yield | Data not available in the searched literature. |
| Melting Point | Data not available in the searched literature. |
| Spectroscopic Data (NMR, IR) | Data not available in the searched literature. |
Synthesis Workflow: Step 2
Caption: Workflow for the synthesis of the final product.
Overall Synthesis Pathway
The complete synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide from ortho-chloronitrobenzene is a sequential two-step process.
Caption: Overall two-step synthesis pathway.
References
Technical Guide: Physicochemical Properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to a notable lack of experimentally derived data for this specific compound in publicly available literature, this document also presents extensive data for the closely related compound, 4-chloro-3-nitrobenzenesulfonamide, to serve as a valuable reference point for researchers.
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group widely recognized for its diverse biological activities. Understanding the physicochemical properties of this molecule is fundamental for its potential development in medicinal chemistry and materials science. This guide summarizes the available predicted data for the target compound and experimental data for its analogue, details relevant experimental protocols, and visualizes key chemical and biological pathways.
Physicochemical Data
Quantitative data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the related 4-chloro-3-nitrobenzenesulfonamide are presented below.
Predicted Physicochemical Properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
As experimental data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is limited, the following table summarizes its predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₄S | PubChem[1] |
| Molecular Weight | 312.73 g/mol | Santa Cruz Biotechnology[2] |
| XlogP | 2.9 | PubChem[1] |
| Monoisotopic Mass | 311.99716 Da | PubChem[1] |
Experimental Physicochemical Properties of 4-chloro-3-nitrobenzenesulfonamide
The following table details the experimentally determined physicochemical properties of the related compound, 4-chloro-3-nitrobenzenesulfonamide.
| Property | Value | Source |
| CAS Number | 97-09-6 | PubChem[3] |
| Molecular Formula | C₆H₅ClN₂O₄S | PubChem[3] |
| Molecular Weight | 236.63 g/mol | PubChem[3] |
| Melting Point | 25-35 °C | ChemBK[4] |
| Boiling Point | 175-176 °C | ChemBK[4] |
| Water Solubility | 224.8 mg/L at 15 °C | ChemBK[4] |
| Vapor Pressure | 1.58 x 10⁻⁷ mmHg at 25 °C | ChemBK[4] |
| pKa | 9.28 ± 0.60 (Predicted) | ChemBK[4] |
| logP (log Kow) | 0.66 | PubChem[3] |
| Appearance | Yellow prismatic crystals | ChemBK[4] |
Experimental Protocols
Detailed methodologies for the synthesis of compounds related to 4-chloro-3-nitro-N-phenylbenzenesulfonamide are provided below.
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride
The precursor, 4-chloro-3-nitrobenzene sulfonyl chloride, can be synthesized from o-chloro-nitrobenzene and chlorosulfonic acid.[5]
-
Reaction Conditions: The optimal reaction temperature is 120°C with a reaction time of 4 hours.[5]
-
Molar Ratio: The recommended molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene is 4:1.[5]
-
Procedure:
-
React o-chloro-nitrobenzene with chlorosulfonic acid under the specified conditions.
-
After the reaction is complete, the crude product is recrystallized.
-
-
Purification: Recrystallization is performed using petroleum ether.[5]
-
Yield and Purity: This method can yield a product with a purity of 99.96% and a yield of 81.5%.[5]
Synthesis of 4-chloro-3-nitrobenzenesulfonamide
4-chloro-3-nitrobenzenesulfonamide can be prepared from 2-chloronitrobenzene.[6]
-
Step 1: Chlorosulfonation
-
Step 2: Amination
-
Step 3: Isolation and Purification
-
Filter the reaction mixture and wash the obtained solid three times with water (200 mL x 3).[6]
-
The solid is then dissolved in methanol (600 mL) at 60°C. Water is added in portions (200 mL each time) with stirring.[6]
-
After cooling to room temperature and stirring for 1 hour, the mixture is filtered, and the solid is washed with a 1:1 mixture of methanol and water (100 mL).[6]
-
The final product is dried under vacuum at 60°C.[6]
-
Visualizations
The following diagrams illustrate key synthesis and biological pathways relevant to the topic.
References
- 1. PubChemLite - Benzenesulfonamide, 4-chloro-3-nitro-n-phenyl- (C12H9ClN2O4S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]
Methodological & Application
Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide from Sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and dye synthesis. The protocols cover the preparation of the precursor sulfonyl chloride and its subsequent reaction to form the target N-phenylsulfonamide.
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in drug discovery. While this specific compound is a key intermediate for various chemical syntheses, related N-alkyl and N-aryl sulfonamides have shown biological activity, including the potential to act as ion channel modulators. This document outlines the synthetic pathway from o-chloronitrobenzene to the final N-phenylsulfonamide product, providing quantitative data and detailed methodologies.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of the precursor and a representative N-phenylsulfonamide.
Table 1: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride
| Parameter | Value | Reference |
| Starting Material | o-chloronitrobenzene | [1][2] |
| Reagent | Chlorosulfonic acid | [1][2] |
| Molar Ratio (Acid:Substrate) | 4:1 to 5:1 | [1][2] |
| Reaction Temperature | 100-130°C | [1] |
| Optimal Reaction Temperature | 120°C | [2] |
| Reaction Time | 4-10 hours | [1][2] |
| Crude Yield | 88% | [1] |
| Optimized Yield | 81.5% | [2] |
| Purity (recrystallized) | 99.96% | [2] |
| Melting Point (crude) | ~55°C | [1] |
| Melting Point (purified) | 61°C | [1] |
Table 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Representative Data)
| Parameter | Value |
| Starting Material | 4-chloro-3-nitrobenzenesulfonyl chloride |
| Reagent | Aniline |
| Solvent | Dichloromethane (or similar aprotic solvent) |
| Base | Pyridine or Triethylamine |
| Reaction Temperature | 0°C to room temperature |
| Physical and Chemical Properties | |
| Molecular Formula | C₁₂H₉ClN₂O₄S |
| Molecular Weight | 312.73 g/mol |
| Melting Point | Data not available in searched literature |
| Yield | Data not available in searched literature |
Note: Specific yield and melting point data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide were not available in the searched literature. The protocol provided is a general method for this type of transformation.
Experimental Protocols
Part 1: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride
This protocol is adapted from established procedures for the direct chlorsulfonation of o-chloronitrobenzene.[1][2]
Materials:
-
o-chloronitrobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Water
-
Sodium bicarbonate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Dropping funnel (optional)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 4 to 5 molar equivalents of chlorosulfonic acid.
-
With vigorous stirring, slowly add 1 molar equivalent of o-chloronitrobenzene.
-
Heat the reaction mixture to 100-120°C. The reaction is accompanied by the evolution of hydrogen chloride gas, which should be appropriately vented in a fume hood.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by observing the cessation of HCl evolution.
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice slurry with constant stirring. The product will precipitate as fine, waxy granules.[1]
-
Filter the crude product using a Buchner funnel.
-
Wash the filtered granules with ice-water.
-
Resuspend the crude product in ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the neutralized product and wash thoroughly with ice-water.
-
Dry the purified 4-chloro-3-nitrobenzene sulfonyl chloride. For higher purity, recrystallization from a non-polar or low-polarity solvent such as petroleum ether can be performed.[2]
Part 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This is a general protocol for the synthesis of N-phenylsulfonamides from sulfonyl chlorides.
Materials:
-
4-chloro-3-nitrobenzene sulfonyl chloride
-
Aniline
-
Pyridine or Triethylamine
-
Dichloromethane (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 molar equivalent of 4-chloro-3-nitrobenzene sulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve 1.1 molar equivalents of aniline and 1.2 molar equivalents of pyridine (or triethylamine) in dichloromethane.
-
Cool the aniline solution in an ice bath to 0°C.
-
Slowly add the solution of 4-chloro-3-nitrobenzene sulfonyl chloride to the cooled aniline solution dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Experimental Workflow: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
Caption: Workflow for the two-part synthesis.
Potential Signaling Pathway Involvement
While the direct biological activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is not extensively documented, related N-alkylbenzenesulfonamides have been shown to act as open-channel blockers of voltage-gated potassium channels, such as KV3.1. This suggests a potential mechanism of action for structurally similar compounds.
Caption: Hypothetical mechanism of action as a K⁺ channel blocker.
References
Application Notes and Protocols for Drug Discovery Screening: 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a Potential KV3.1 Potassium Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and protocols for the investigation of 4-chloro-3-nitro-N-phenylbenzenesulfonamide , a member of the sulfonamide class, in drug discovery screening.
While direct biological activity data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is not extensively available, a structurally related analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been identified as a blocker of the KV3.1 voltage-gated potassium channel.[6][7] This suggests that N-substituted 4-chloro-3-nitrobenzenesulfonamides are a promising scaffold for the development of novel KV3.1 modulators.
KV3.1 channels are predominantly expressed in neurons that fire at high frequencies, such as fast-spiking GABAergic interneurons and neurons in the auditory brainstem and cerebellum.[1][3][8][9] Their unique biophysical properties, including a high activation threshold and rapid deactivation kinetics, are critical for enabling the rapid repolarization of action potentials, which is essential for sustained high-frequency firing.[1][8] Dysfunction of KV3.1 channels has been implicated in various neurological and psychiatric disorders, including epilepsy, ataxia, and schizophrenia, making them a compelling target for therapeutic intervention.[1][2][4]
These application notes will therefore focus on the use of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in screening campaigns aimed at identifying and characterizing novel modulators of the KV3.1 potassium channel.
Data Presentation: Potency of Known KV3.1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known modulators of KV3.1 channels. This data can serve as a reference for hit validation and potency assessment of new compounds, such as 4-chloro-3-nitro-N-phenylbenzenesulfonamide and its analogs.
| Compound | Target | IC50 | Assay Conditions | Reference(s) |
| 4-chloro-3-nitro-N-butylbenzenesulfonamide | KV3.1 | ~10 µM | Whole-cell patch-clamp on L-929 cells | [6] |
| 4-Aminopyridine (4-AP) | KV3.1 | 29 - 300 µM | Varies (electrophysiology) | [2] |
| Tetraethylammonium (TEA) | KV3.1 | ~65 µM | Electrophysiology on neural progenitor cells | [10] |
| Rosiglitazone | KV3.1 | 29.8 µM | Whole-cell patch-clamp on CHO cells | [11] |
| AahG50 (toxin fraction) | KV3.1 | 52 µg/mL | Two-electrode voltage clamp | [12] |
| F5 (toxin fraction) | KV3.1 | 5.45 µg/mL | Two-electrode voltage clamp | [12] |
Experimental Protocols
Two primary high-throughput screening (HTS) compatible methods for assessing KV3.1 channel activity are detailed below: Automated Patch-Clamp Electrophysiology and Thallium Flux Assay.
Protocol 1: Automated Patch-Clamp Electrophysiology
This method provides a direct measure of ion channel activity with high fidelity and is considered the gold standard for ion channel drug discovery.
Objective: To determine the inhibitory or modulatory effect of 4-chloro-3-nitro-N-phenylbenzenesulfonamide on KV3.1 channel currents.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KV3.1b.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Extracellular solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., 4-Aminopyridine).
Procedure:
-
Cell Preparation: Culture KV3.1-expressing cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with extracellular solution, and resuspend at a density of 0.5-2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in the extracellular solution. The final DMSO concentration should be kept below 0.5%.
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, intracellular solution, and compound plate onto the automated patch-clamp system.
-
Initiate the automated process of cell capture, seal formation (goal >1 GΩ), and whole-cell configuration.
-
Apply a voltage protocol to elicit KV3.1 currents. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Establish a stable baseline recording of the KV3.1 current.
-
Apply the vehicle control followed by increasing concentrations of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +40 mV) for each compound concentration.
-
Normalize the current amplitude to the baseline recording.
-
Plot the normalized current as a function of compound concentration and fit the data to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: Thallium Flux Assay
This is a fluorescence-based assay that serves as an indirect measure of potassium channel activity and is well-suited for high-throughput screening. The assay relies on the principle that thallium ions (Tl⁺) can pass through open potassium channels and bind to a cytoplasmic fluorescent indicator, leading to an increase in fluorescence.
Objective: To screen for modulators of KV3.1 channel activity in a high-throughput format.
Materials:
-
KV3.1-expressing cell line (CHO or HEK293).
-
Black, clear-bottom 384-well microplates.
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide stock solution.
-
Positive control (e.g., a known KV3.1 blocker).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed KV3.1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a plate with serial dilutions of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
-
Add the compounds to the corresponding wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
Inject the Stimulus Buffer into the wells to activate the KV3.1 channels and initiate thallium influx.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
For active compounds, generate concentration-response curves to determine IC50 values.
-
Visualizations
Signaling Pathway: Regulation of KV3.1 by Protein Kinase C
The activity of KV3.1 channels can be modulated by intracellular signaling cascades, notably through phosphorylation by Protein Kinase C (PKC).[1][4] Activation of certain G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs), can lead to the activation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃).[4] DAG activates conventional and novel PKC isoforms, which can then phosphorylate the KV3.1b splice variant at Ser-503.[1] This phosphorylation event decreases the KV3.1 current, leading to a reduction in the neuron's ability to sustain high-frequency firing.[1]
References
- 1. Modulation of Kv3.1b potassium channel phosphorylation in auditory neurons by conventional and novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase C Modulates Inactivation of Kv3.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Kv3.1b Potassium Channel Isoform Adjusts the Fidelity of the Firing Pattern of Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels [kjpp.net]
- 12. Glutamate-mediated activation of protein kinase C in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Potential Chemical Biology Probe for Investigating Neuronal Excitability
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the characterization of a closely related analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2). While 4-chloro-3-nitro-N-phenylbenzenesulfonamide shares the same core benzenesulfonamide structure and is expected to exhibit similar properties, its specific activity and potency may vary. The provided information should, therefore, be considered a guide for initiating studies with the N-phenyl derivative.
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide is a member of the benzenesulfonamide class of organic compounds. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), has been identified as a potent blocker of the voltage-gated potassium channel Kv3.1.[1] This suggests that 4-chloro-3-nitro-N-phenylbenzenesulfonamide holds promise as a chemical biology probe for studying the physiological and pathological roles of Kv3.1 and related ion channels.
Kv3.1 channels are critical for enabling high-frequency firing in neurons, particularly in the auditory brainstem and certain interneurons.[2][3] Their dysfunction has been implicated in neurological disorders such as epilepsy and ataxia.[4] Probes that can modulate Kv3.1 activity are invaluable tools for dissecting the intricate signaling pathways that govern neuronal excitability.
This document provides a summary of the known activity of the analog SMD2, a detailed protocol for characterizing the effects of such compounds on Kv3.1 channels using whole-cell patch-clamp electrophysiology, and diagrams of the relevant signaling pathway and experimental workflow.
Chemical Properties
| Property | Value |
| Chemical Name | 4-chloro-3-nitro-N-phenylbenzenesulfonamide |
| Molecular Formula | C₁₂H₉ClN₂O₄S |
| Molecular Weight | 312.73 g/mol |
| CAS Number | 137-49-5 |
Biological Activity (of the N-butyl analog, SMD2)
The N-butyl analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), has been characterized as a reversible, use-dependent, open-channel blocker of Kv3.1 channels.[1]
| Compound | Target | Activity | IC₅₀ | Hill Coefficient | Reference |
| 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) | Kv3.1 | Open-channel blocker | ~10 µM | ~2 | [1] |
Signaling Pathway
Experimental Protocols
Protocol 1: Characterization of Kv3.1 Channel Blockade using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording Kv3.1 currents from a heterologous expression system (e.g., CHO or HEK293 cells stably expressing Kv3.1) to assess the inhibitory activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Materials:
-
Cells stably expressing Kv3.1 channels
-
Cell culture medium
-
Coverslips
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
-
Microelectrode puller
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate the Kv3.1-expressing cells onto coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries using a microelectrode puller. The desired resistance should be 3-7 MΩ when filled with the internal solution.
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber mounted on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv3.1 currents.
-
Record the baseline Kv3.1 currents in the external solution.
-
-
Compound Application:
-
Prepare the desired final concentrations of 4-chloro-3-nitro-N-phenylbenzenesulfonamide by diluting the stock solution in the external solution.
-
Perfuse the recording chamber with the compound-containing solution and record the currents at steady-state inhibition.
-
To test for reversibility, wash out the compound by perfusing with the external solution alone.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of inhibition at each concentration.
-
Plot a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀.
-
Logical Relationship of Open-Channel Blockade
Conclusion
4-chloro-3-nitro-N-phenylbenzenesulfonamide represents a promising, yet uncharacterized, chemical tool. Based on the activity of a close structural analog, it is hypothesized to function as a blocker of Kv3.1 voltage-gated potassium channels. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its potential as a chemical biology probe to explore the roles of Kv3.1 in neuronal function and disease. It is imperative to empirically determine the potency, selectivity, and mechanism of action of the N-phenyl derivative.
References
- 1. 137-49-5|4-CHLORO-3-NITROBENZENESULFONANILIDE|4-CHLORO-3-NITROBENZENESULFONANILIDE|-范德生物科技公司 [39.100.107.131]
- 2. 3-NITRO-4-CHLORO BENZENE SULFONANILIDE | 137-49-5 [chemicalbook.com]
- 3. CAS:91498-48-54-Chloro-2-nitro-N-phenylbenzenesulfonamide-毕得医药 [bidepharm.com]
- 4. researchgate.net [researchgate.net]
Application Note: Reverse Phase HPLC Analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative of significant interest in pharmaceutical and chemical research. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The described protocol is based on established methods for related sulfonamide compounds and provides a comprehensive framework for researchers, scientists, and drug development professionals.[1][2][3]
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a relatively nonpolar compound, is retained on the column and then eluted by a mobile phase of acetonitrile and water, with an acidic modifier to ensure good peak shape.[1][2] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended. A "Newcrom R1" column has also been noted as suitable for this class of compounds.[1][2]
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
A mixture of acetonitrile, water, and methanol is a common mobile phase for sulfonamides. A suggested starting composition is Water:Acetonitrile:Methanol (60:35:5, v/v/v).[2]
-
The pH of the aqueous component should be adjusted to approximately 2.5 with a small amount of phosphoric acid to ensure the analyte is in a single ionic form and to improve peak symmetry.[2]
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-chloro-3-nitro-N-phenylbenzenesulfonamide reference standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 100 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-20 µg/mL).
-
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile:Methanol (60:35:5, v/v/v), pH 2.5 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 278 nm |
| Run Time | Approximately 15 minutes |
4. Method Validation Parameters (Illustrative)
The analytical method should be validated according to ICH guidelines. The following table provides expected performance characteristics based on similar sulfonamide analyses.[2][3][5]
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.0003 µg/mL |
| Limit of Quantitation (LOQ) | 0.0009 µg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Caption: Workflow for the HPLC analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Data Presentation
The results of the analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data obtained from the analysis of a sample.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 |
Conclusion
The reverse-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The method is straightforward and utilizes common instrumentation and reagents, making it accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and professionals involved in the analysis of this and related sulfonamide compounds.
References
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Benzenesulfonamide Derivatives in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides are a class of synthetic compounds that form the backbone of many commercially available drugs, including diuretics, anti-inflammatory agents, and anticonvulsants. Accurate quantification of these drugs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed, robust protocol for the quantification of several common benzenesulfonamide derivatives in human plasma.
Featured Benzenesulfonamide Derivatives
This protocol has been developed and validated for the following benzenesulfonamide derivatives:
-
Celecoxib: A selective COX-2 inhibitor used to treat arthritis.
-
Furosemide: A loop diuretic used to treat edema and hypertension.
-
Hydrochlorothiazide: A thiazide diuretic used to treat high blood pressure and fluid retention.
-
Sotalol: A beta-blocker used to treat cardiac arrhythmias.
Signaling Pathway of a Representative Benzenesulfonamide: Celecoxib
Caption: Mechanism of action of Celecoxib.
Experimental Workflow
Caption: General experimental workflow for plasma sample analysis.
Experimental Protocols
Materials and Reagents
-
Reference standards for the benzenesulfonamide derivatives and their corresponding stable isotope-labeled internal standards (IS).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium acetate (LC-MS grade).
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting benzenesulfonamide derivatives from plasma.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Celecoxib-d4 at 200 ng/mL) to each plasma sample, except for the blank.[1]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A reversed-phase C18 column is recommended (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water or 5-10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A gradient elution is typically used to ensure good separation. An example gradient is as follows:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20-80% B
-
3.0-4.0 min: 80% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Gas Flow Rates: Optimized for the instrument.
-
MRM Transitions
The following table provides representative MRM transitions for the featured benzenesulfonamide derivatives. These should be optimized on the specific instrument being used.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Celecoxib | Positive | 382.2 | 214.1[2] |
| Furosemide | Negative | 329.0 | 205.1 |
| Hydrochlorothiazide | Negative | 295.8 | 205.1[3][4] |
| Sotalol | Positive | 273.2 | 255.1[5] |
Quantitative Data Summary
The following table summarizes the typical validation parameters for the LC-MS/MS quantification of the featured benzenesulfonamide derivatives in human plasma.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Celecoxib | 10 - 2000[2] | 10[2] | 1.08 - 7.81[2] | 1.15 - 4.93[2] | 99.4 - 107.3[3] |
| Furosemide | 50 - 2000[5] | 10[5] | 1.3 - 4.7[5] | 2.7 - 11.5[5] | Within ±15% |
| Hydrochlorothiazide | 3.005 - 499.994[4] | 3.005[4] | < 10[6] | < 10[6] | 86.82 - 110.17[6] |
| Sotalol | 5 - 500 ng/mL (in rat plasma) | 5 ng/mL (in rat plasma) | 1.2 - 6.1[5] | 3.3 - 6.5[5] | Within ±15% |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS protocol for the quantification of several benzenesulfonamide derivatives in human plasma. The described sample preparation, chromatographic, and mass spectrometric conditions provide a reliable and sensitive method suitable for a variety of research and clinical applications. The protocol can be adapted for other benzenesulfonamide derivatives with appropriate method development and validation.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple and sensitive LC-MS/MS method for the determination of sotalol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Assay Using 4-chloro-3-nitro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, including cancer, making them prime targets for drug development.[1] In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors.[1][3] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 4-chloro-3-nitro-N-phenylbenzenesulfonamide against a specific kinase. The protocol outlines a fluorescence-based method for ease of use and high-throughput screening capabilities.[4]
4-Chloro-3-nitro-N-phenylbenzenesulfonamide is a small molecule compound that can be investigated for its ability to inhibit kinase activity. This protocol will focus on the Mitogen-Activated Protein Kinase (MAPK) pathway, a well-characterized signaling cascade frequently studied in drug discovery.[5][6]
Featured Signaling Pathway: MAPK/Erk Signaling
The MAPK/Erk pathway is a key signaling cascade that transduces signals from a variety of extracellular stimuli to regulate cellular processes such as proliferation, differentiation, and survival.[5][6] The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[6] Upon activation, typically by growth factors binding to receptor tyrosine kinases, a MAPKKK (e.g., Raf) phosphorylates and activates a MAPKK (e.g., MEK), which in turn phosphorylates and activates a MAPK (e.g., Erk).[5][6] Activated Erk then phosphorylates various downstream targets, including transcription factors, to elicit a cellular response.
MAPK/Erk Signaling Pathway with potential inhibition points.
Experimental Protocols
This protocol describes a generic fluorescence-based kinase assay. Specific concentrations of kinase, substrate, and ATP may need to be optimized for the particular kinase of interest.
Materials and Reagents
-
Kinase (e.g., recombinant human Erk2)
-
Kinase substrate (e.g., a specific peptide substrate for the chosen kinase)
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide (test compound)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP detection reagent (e.g., a commercial ADP-Glo™ or similar kit)[2]
-
384-well, black, flat-bottom plates
-
Multichannel pipettor
-
Fluorescent plate reader
Experimental Workflow
The overall workflow for the in vitro kinase assay is depicted below. It involves preparing the reagents, initiating the kinase reaction, stopping the reaction, and detecting the signal.
General workflow for the in vitro kinase inhibitor assay.
Procedure
-
Compound Preparation : Prepare a stock solution of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in 100% DMSO. Create a serial dilution series of the compound in DMSO. A typical starting concentration for the highest dose might be 1 mM.
-
Reaction Setup :
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the kinase solution (pre-diluted in kinase assay buffer) to all wells.
-
Gently mix the plate and incubate for 10-30 minutes at room temperature to allow the compound to interact with the kinase.
-
-
Kinase Reaction :
-
Prepare a reaction mixture containing ATP and the kinase substrate in the kinase assay buffer. The final ATP concentration should be at or near its Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection :
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves adding a reagent that stops the kinase reaction and initiates a coupled enzymatic reaction that generates a fluorescent signal proportional to the amount of ADP.
-
Incubate the plate as recommended by the detection kit manufacturer (e.g., 10-30 minutes at room temperature).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis
-
Calculate Percent Inhibition : The percentage of kinase inhibition is calculated for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])
-
Signal_Inhibitor : Fluorescence signal in the presence of the test compound.
-
Signal_NoInhibitor : Fluorescence signal in the absence of the test compound (DMSO control).
-
Signal_Background : Fluorescence signal in the absence of the kinase.
-
-
Determine IC50 : The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The quantitative data from the kinase assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Raw Fluorescence Data
| Compound Concentration (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean (RFU) | Std. Dev. |
| 100 | 15,234 | 15,567 | 15,398 | 15,400 | 167 |
| 30 | 25,876 | 26,112 | 25,999 | 25,996 | 118 |
| 10 | 45,321 | 45,678 | 45,550 | 45,516 | 181 |
| 3 | 78,901 | 79,234 | 79,050 | 79,062 | 167 |
| 1 | 95,678 | 96,001 | 95,850 | 95,843 | 162 |
| 0.3 | 110,456 | 110,890 | 110,650 | 110,665 | 217 |
| 0.1 | 118,765 | 119,123 | 118,990 | 118,959 | 180 |
| 0 (No Inhibitor) | 125,432 | 125,876 | 125,650 | 125,653 | 222 |
| No Kinase | 5,123 | 5,201 | 5,150 | 5,158 | 39 |
Table 2: Calculated Percent Inhibition and IC50 Value
| Compound Concentration (µM) | Mean % Inhibition |
| 100 | 84.8 |
| 30 | 76.5 |
| 10 | 59.9 |
| 3 | 31.2 |
| 1 | 18.9 |
| 0.3 | 8.7 |
| 0.1 | 2.5 |
| IC50 (µM) | 8.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminated reagents; Autofluorescence of the compound. | Use fresh, high-quality reagents; Test for compound autofluorescence by measuring signal with compound alone. |
| Low signal-to-background ratio | Insufficient kinase activity; Suboptimal reagent concentrations. | Optimize kinase and substrate concentrations; Increase incubation time (ensure linearity). |
| High variability between replicates | Pipetting errors; Inconsistent incubation times or temperatures. | Use calibrated pipettes; Ensure uniform mixing and consistent timing for all steps. |
| No inhibition observed | Compound is not an inhibitor of the target kinase; Compound precipitated out of solution. | Test a different kinase; Verify compound solubility in the final assay buffer. |
Logical Relationship Diagram
The relationship between the experimental components and the final output is crucial for understanding the assay's logic.
Logical flow from reaction components to IC50 determination.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of Benzenesulfonamide-Based Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Their derivatives are well-known as inhibitors of enzymes like carbonic anhydrases (CAs), making them relevant for treating glaucoma, epilepsy, and certain types of cancer.[1][2] Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein at the atomic level.[3] This protocol provides a detailed workflow for performing molecular docking studies of benzenesulfonamide-based ligands with their protein targets, using the widely-used software AutoDock Vina.[4][5]
Overall Experimental Workflow
The molecular docking process is a sequence of steps including preparation of the target protein and the ligand, running the docking simulation, and analyzing the resulting poses. Each step is crucial for obtaining meaningful and reliable results.
Caption: A comprehensive workflow for molecular docking.
Detailed Experimental Protocols
Required Software and Resources
| Tool | Purpose | Source |
| RCSB Protein Data Bank | Source for experimentally determined 3D protein structures. | rcsb.org |
| PubChem / ZINC | Database for 3D structures of small molecules (ligands). | NCBI / UCSF |
| PyMOL / UCSF Chimera | Molecular visualization, receptor, and ligand preparation. | Freely available for academic use |
| AutoDock Tools (MGLTools) | Preparation of PDBQT files for receptor and ligand. | The Scripps Research Institute |
| AutoDock Vina | Core docking engine for performing the simulation.[5] | The Scripps Research Institute |
Protocol: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 1CA2) from the RCSB PDB database.
-
Clean the Structure:
-
Prepare for Docking using AutoDock Tools (ADT):
-
Launch ADT and open the cleaned PDB file (File > Read Molecule).
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add).[8]
-
Compute partial charges. Gasteiger charges are commonly used for this purpose (Edit > Charges > Compute Gasteiger).[9]
-
Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose). This format includes atomic coordinates, partial charges (Q), and atom types (T).[5]
-
Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of the benzenesulfonamide ligand can be downloaded from PubChem or drawn in 2D using software like ChemDraw and then converted to 3D.[10]
-
Prepare for Docking using AutoDock Tools (ADT):
-
Launch ADT and open the ligand file (Ligand > Input > Open).
-
Add all hydrogen atoms and compute Gasteiger charges.
-
ADT will automatically detect the rotatable bonds, which defines the ligand's flexibility during docking. You can verify or modify these (Ligand > Torsion Tree > Detect Root).[10]
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Protocol: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared protein PDBQT file.
-
The binding site can be centered on the position of a known co-crystallized ligand or identified from literature.
-
Open the Grid Box tool (Grid > Grid Box). Adjust the center coordinates and dimensions (e.g., 22.5 x 22.5 x 22.5 Å) to create a search space that encompasses the entire binding pocket.[11]
-
-
Create a Configuration File:
-
Create a text file (e.g., config.txt) to specify the input files and search parameters for Vina.[12]
-
-
Run the Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the docking run with the following command:[11] ./vina --config config.txt
-
Protocol: Post-Docking Analysis
-
Analyze Binding Affinity: The results_log.txt file contains the predicted binding affinities (in kcal/mol) for the top poses. The most negative value indicates the most favorable binding energy.[13]
-
Visualize and Analyze Interactions:
-
Load the receptor PDBQT file and the output results.pdbqt file into PyMOL or UCSF Chimera.
-
Examine the top-ranked pose of the benzenesulfonamide ligand within the protein's active site.
-
Analyze the key non-covalent interactions, such as hydrogen bonds between the sulfonamide group and active site residues, and hydrophobic interactions involving the benzene ring.
-
Data Presentation
Quantitative results from docking multiple benzenesulfonamide derivatives should be summarized for clear comparison.
| Ligand ID | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues | H-Bonds |
| Acetazolamide (Control) | -7.5 | 1.2 | HIS94, HIS96, THR199, ZN | 3 |
| BSA-01 | -8.2 | 1.5 | HIS94, HIS119, THR199, ZN | 4 |
| BSA-02 | -8.9 | 1.3 | HIS96, THR199, THR200, ZN | 3 |
| BSA-03 | -7.9 | 1.8 | GLN92, HIS94, THR199, ZN | 2 |
Note: Data presented is illustrative.
Signaling Pathway and Mechanism of Action
Benzenesulfonamides are classic inhibitors of Carbonic Anhydrase (CA). The sulfonamide group coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule and preventing the enzyme from catalyzing its reaction.[14]
Caption: Mechanism of Carbonic Anhydrase inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indico4.twgrid.org [indico4.twgrid.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. longdom.org [longdom.org]
- 14. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in Anti-Cancer Research: Application Notes and Protocols
Disclaimer: The following application notes and protocols are a hypothetical guide based on the reported anti-cancer activities of structurally related benzenesulfonamide derivatives. As of the date of this document, specific research on the anti-cancer properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is not publicly available. The experimental parameters and expected outcomes described herein are extrapolated from studies on similar compounds and should be optimized for specific experimental conditions.
Introduction
Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including anti-cancer properties. Several derivatives have shown potent inhibitory effects against various cancer cell lines through mechanisms such as the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme, and the induction of cell cycle arrest and apoptosis. This document provides a detailed, albeit hypothetical, framework for investigating the potential anti-cancer applications of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Hypothesized Mechanism of Action
Based on the literature for analogous compounds, 4-chloro-3-nitro-N-phenylbenzenesulfonamide is postulated to exert its anti-cancer effects through the inhibition of key cellular processes essential for tumor growth and survival. A plausible mechanism involves the inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. Inhibition of CA IX can lead to an increase in intracellular pH, inducing apoptosis.
Diagram: Hypothesized Signaling Pathway of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
Caption: Hypothesized mechanism of action for 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Data Presentation: Anti-Cancer Activity of Structurally Related Benzenesulfonamide Derivatives
The following table summarizes the in vitro anti-cancer activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines. This data is provided for comparative purposes to guide the potential investigation of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
| Compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thiazol-4-one-benzenesulfonamide (4e) | MDA-MB-231 (Breast) | Not Specified | 3.58 | [1] |
| Thiazol-4-one-benzenesulfonamide (4e) | MCF-7 (Breast) | Not Specified | 4.58 | [1] |
| Thiazol-4-one-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | Not Specified | 5.54 | [1] |
| Thiazol-4-one-benzenesulfonamide (4g) | MCF-7 (Breast) | Not Specified | 2.55 | [1] |
| 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide (4b) | A549 (Lung) | Not Specified | 2.81 | [2] |
| 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide (4b) | HeLa (Cervical) | Not Specified | 2.92 | [2] |
| 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide (4d) | A549 (Lung) | Not Specified | 2.82 | [2] |
| 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide (4d) | HeLa (Cervical) | Not Specified | 1.99 | [2] |
| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine (7) | HCT-116 (Colon) | MTT | 12 | [3] |
| 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine (7) | MCF-7 (Breast) | MTT | 19 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer potential of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of the compound on cancer cells.
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in DMSO. Prepare serial dilutions of the compound in complete medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Diagram: Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 4-chloro-3-nitro-N-phenylbenzenesulfonamide at its IC50 concentration for 24-48 hours. Harvest both floating and adherent cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24-48 hours and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
Conclusion
The provided application notes and protocols offer a comprehensive, though hypothetical, guide for the initial investigation of 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a potential anti-cancer agent. The methodologies are based on standard in vitro assays widely used in cancer research and are informed by the known activities of structurally similar benzenesulfonamide derivatives. Researchers are strongly encouraged to adapt and optimize these protocols for their specific experimental systems. Successful demonstration of in vitro efficacy would warrant further investigation into the precise molecular mechanisms and potential for in vivo studies.
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116 | MDPI [mdpi.com]
Application Notes and Protocols for Developing Cell-Based Assays for Novel Benzenesulfonamide Inhibitors
Introduction
Benzenesulfonamides are a versatile class of compounds recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic potential often stems from the inhibition of key cellular enzymes and signaling pathways. Developing robust cell-based assays is a critical step in the drug discovery pipeline to characterize the biological activity, potency, and mechanism of action of novel benzenesulfonamide derivatives.[3] These assays provide a more physiologically relevant context than biochemical assays, offering insights into a compound's membrane permeability, potential cytotoxicity, and on-target effects within a living cell.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a tiered cell-based assay cascade to evaluate novel benzenesulfonamide inhibitors.
Recommended Experimental Workflow
A tiered or cascaded approach is recommended to efficiently screen and characterize novel benzenesulfonamide derivatives.[2] This workflow prioritizes compounds based on their activity in progressively more complex and specific assays, conserving resources and focusing efforts on the most promising candidates.
Key Signaling Pathways Targeted by Benzenesulfonamides
Benzenesulfonamide derivatives have been reported to exert their effects by modulating various cellular signaling pathways critical for cell growth, proliferation, and survival.[1]
Carbonic Anhydrase (CA) Inhibition in the Tumor Microenvironment
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][6] These enzymes help cancer cells manage pH in the hypoxic tumor microenvironment, promoting survival and proliferation.[7][8] Inhibition of CA IX can lead to intracellular acidification and apoptosis.[9]
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation and survival that is often hyperactivated in cancer.[10] Some benzenesulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering a multi-targeted approach to disrupt this pathway.[10]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is also frequently dysregulated in various cancers.[1] Certain benzenesulfonamides have been shown to act as dual-targeting inhibitors of both Carbonic Anhydrase and the Wnt/β-catenin pathway, leading to decreased cell proliferation.[1][11][12]
Experimental Protocols and Data Presentation
Protocol 1: Cytotoxicity Assessment using MTT Assay
Application Note: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is a robust and widely used primary screening assay to determine the concentration range at which a compound exhibits cytotoxic effects. This helps establish the appropriate concentrations for subsequent, more specific assays.[2][3]
Experimental Protocol:
-
Cell Plating:
-
Culture and harvest cancer cells (e.g., MCF-7, MDA-MB-231) during their exponential growth phase.[6]
-
Seed the cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well in 90 µL of culture medium.[13][14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel benzenesulfonamide inhibitor in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.[13]
-
Add 10 µL of each diluted compound solution to the respective wells. Include wells with DMSO only as a vehicle control and wells with untreated cells as a negative control.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM)[6][13] | Selectivity Index (SI) |
| BS-001 | MCF-7 (Breast Cancer) | 72 | 4.5 | 8.2 |
| MDA-MB-231 (Breast Cancer) | 72 | 3.6 | 5.5 | |
| HCT-116 (Colon Cancer) | 72 | 12.8 | N/A | |
| HaCaT (Normal Keratinocyte) | 72 | 37.0 | - | |
| BS-002 | MCF-7 (Breast Cancer) | 72 | 6.0 | 5.1 |
| MDA-MB-231 (Breast Cancer) | 72 | 5.5 | 4.8 | |
| HCT-116 (Colon Cancer) | 72 | 25.1 | N/A | |
| HaCaT (Normal Keratinocyte) | 72 | 30.5 | - | |
| Cisplatin | MCF-7 (Breast Cancer) | 72 | 5.9 | - |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/PI Staining
Application Note: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This assay is crucial for confirming if the observed cytotoxicity is due to the induction of programmed cell death.[9]
Experimental Protocol:
-
Cell Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Treat the cells with the benzenesulfonamide inhibitor at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| BS-001 | IC₅₀ (3.6 µM) | 60.5 ± 3.5 | 22.1 ± 2.8 | 15.3 ± 2.1 | 2.1 ± 0.6 |
| 2x IC₅₀ (7.2 µM) | 25.8 ± 4.1 | 35.6 ± 3.9 | 32.4 ± 3.5 | 6.2 ± 1.2 | |
| Staurosporine | 1 µM | 15.3 ± 2.9 | 40.2 ± 4.5 | 41.1 ± 4.2 | 3.4 ± 0.9 |
Protocol 3: In-Cell Carbonic Anhydrase (CA) Activity Assay
Application Note: For benzenesulfonamides predicted to target CAs, it is essential to confirm their inhibitory activity in a cellular context. This can be achieved by measuring the CA-catalyzed exchange of ¹⁸O from ¹³CO₂ into water using membrane-inlet mass spectrometry (MIMS). This assay directly measures the enzymatic activity of membrane-bound CAs like CA IX in intact cells.[8]
Experimental Protocol:
-
Cell Culture:
-
Culture cancer cells known to express high levels of CA IX (e.g., UFH-001, MDA-MB-231) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 48 hours to induce CA IX expression.[8]
-
-
Compound Incubation:
-
Treat the cells with various concentrations of the benzenesulfonamide inhibitor for a defined period (e.g., 2-4 hours) prior to the assay.
-
-
MIMS Assay:
-
Harvest and resuspend the cells in a buffer devoid of bicarbonate.
-
Introduce the cell suspension into the MIMS reaction chamber.
-
Initiate the reaction by adding ¹⁸O-labeled ¹³CO₂.
-
Monitor the masses corresponding to different CO₂ isotopologues over time. The rate of disappearance of the initial labeled CO₂ and the appearance of single-labeled CO₂ is proportional to CA activity.[8]
-
-
Data Analysis:
-
Calculate the rate of ¹⁸O exchange for untreated and treated cells.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.[8]
-
Data Presentation:
| Compound | Cell Line | Condition | Target Isoform | Kᵢ (nM)[15][16] |
| BS-001 | UFH-001 | Hypoxic | CA IX | 15.5 |
| Normoxic | CA II | 450.2 | ||
| BS-002 | UFH-001 | Hypoxic | CA IX | 38.9 |
| Normoxic | CA II | 755.0 | ||
| Acetazolamide (AAZ) | UFH-001 | Hypoxic | CA IX | 25.0 |
| Normoxic | CA II | 12.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Kv3.1 Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for the characterization of novel modulators of the voltage-gated potassium channel Kv3.1. The protocols outlined below cover essential techniques from electrophysiology to high-throughput screening, enabling a thorough investigation of compound effects on channel function.
Introduction to Kv3.1 Channels
The Kv3.1 channel, encoded by the KCNC1 gene, is a member of the Shaw-related subfamily of voltage-gated potassium (Kv) channels.[1] These channels are distinguished by their high activation threshold and rapid activation and deactivation kinetics.[2][3] This allows them to play a crucial role in the repolarization of action potentials in fast-spiking neurons, such as those in the auditory brainstem and GABAergic interneurons.[1][4] Modulation of Kv3.1 channels can therefore significantly impact neuronal excitability and firing patterns, making them an attractive target for the development of therapeutics for a range of neurological disorders, including epilepsy and schizophrenia.[1][5]
Data Presentation: Quantitative Effects of Kv3.1 Modulators
The following tables summarize the quantitative data for known Kv3.1 channel modulators, providing a benchmark for the evaluation of novel compounds.
Table 1: Positive Modulators of Kv3.1 Channels
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| AUT1 | CHO-K1 | Whole-Cell Patch Clamp | EC50 | 4.7 µM | [6] |
| CHO-K1 | Whole-Cell Patch Clamp | V½ shift | ~-15 mV at 10 µM | [7] | |
| CHO-K1 | Single-Channel Recording | NPₒ increase | 194-294% at 10 µM | [8] | |
| AUT2 | CHO-K1 | Whole-Cell Patch Clamp | EC50 | 0.9 µM | [6] |
| CHO-K1 | Whole-Cell Patch Clamp | V½ shift | > -28 mV at 10 µM | [6] | |
| RE1 | HEK293 | Whole-Cell Patch Clamp | EC50 | 4.5 µM | [9] |
| HEK293 | Whole-Cell Patch Clamp | V½ shift | -15.34 mV at 30 µM | [9] | |
| EX15 | HEK293 | Whole-Cell Patch Clamp | EC50 | 1.3 µM | [9] |
| HEK293 | Whole-Cell Patch Clamp | V½ shift | -25.88 mV at 10 µM | [9] | |
| Compound-4 | HEK | Automated Patch Clamp | Max Potentiation | 205% at 1.25 µM | [10] |
| HEK | Whole-Cell Patch Clamp | V½ shift | -44.2 mV at 1 µM | [10] |
Table 2: Inhibitors of Kv3.1 Channels
| Compound | Cell Line/System | Assay Type | Parameter | Value | Reference |
| 4-Aminopyridine (4-AP) | Xenopus Oocytes | Whole-Cell Patch Clamp | IC50 | 29 - 300 µM | [2][11] |
| Murine B lymphocytes | Whole-Cell Patch Clamp | Kd (peak current) | 3.1 mM | ||
| Murine B lymphocytes | Whole-Cell Patch Clamp | Kd (sustained current) | 120 µM | ||
| AahG50 | CHO cells | Whole-Cell Patch Clamp | Inhibition | ~51% at 1 µg/mL |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for characterizing the effects of compounds on Kv3.1 channel biophysics.
Objective: To measure macroscopic Kv3.1 currents in response to voltage steps and to determine the effect of a test compound on current amplitude, voltage-dependence of activation, and kinetics.
Materials:
-
Cell line stably or transiently expressing human Kv3.1 (e.g., HEK293 or CHO cells)
-
Glass coverslips
-
Recording chamber
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl₂, 25 HEPES, 33 Glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with KOH.
-
Test compound and vehicle control (e.g., DMSO).
Procedure:
-
Cell Preparation: Plate cells expressing Kv3.1 onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber mounted on the stage of an inverted microscope. Perfuse the chamber with extracellular solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the intracellular solution for 3-5 minutes.
-
Voltage-Clamp Protocol:
-
Data Acquisition: Record the resulting potassium currents.
-
Compound Application: Perfuse the chamber with the extracellular solution containing the test compound at the desired concentration. Allow 2-3 minutes for the compound to equilibrate.
-
Post-Compound Recording: Repeat the voltage-clamp protocol to record Kv3.1 currents in the presence of the compound.
-
Washout: Perfuse the chamber with the control extracellular solution to determine the reversibility of the compound's effect.
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).
-
Compare the V½ and peak current amplitudes before and after compound application to quantify the modulatory effect.
High-Throughput Screening using a Thallium Flux Assay
This fluorescence-based assay is suitable for screening large compound libraries to identify potential Kv3.1 modulators.
Objective: To identify compounds that inhibit or enhance the flux of thallium ions through Kv3.1 channels as a surrogate for potassium ion flux.
Materials:
-
Cell line stably expressing Kv3.1 (e.g., CHO-K1)
-
384-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Assay Buffer (e.g., in mM: 140 Na-Gluconate, 2.5 K-Gluconate, 6 Ca-Gluconate, 2 MgSO₄, 5 Glucose, 10 HEPES, pH 7.3)
-
Stimulus Buffer (containing a high concentration of thallium sulfate)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR®)
-
Compound library.
Procedure:
-
Cell Plating: Seed Kv3.1-expressing cells into 384-well plates and incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.
-
Compound Addition: Add test compounds and controls (e.g., a known inhibitor like 4-AP for 100% inhibition and vehicle for 0% inhibition) to the wells.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Thallium Addition and Signal Detection: The instrument automatically adds the thallium-containing stimulus buffer to all wells simultaneously. Immediately begin recording the change in fluorescence over time.
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the controls (0% and 100% inhibition).
-
Identify "hits" as compounds that produce a significant change in fluorescence compared to the vehicle control.
-
Visualization of Experimental Workflows and Signaling Pathways
References
- 1. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 2. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical characterization of KV3.1 potassium channel activating compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross Pharmacological, Biochemical and Computational Studies of a Human Kv3.1b Inhibitor from Androctonus australis Venom - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Studies of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of benzenesulfonamide derivatives as potential anti-inflammatory agents. The information compiled herein is based on recent studies and is intended to guide researchers in designing and executing relevant experiments.
Introduction
Benzenesulfonamide derivatives represent a versatile class of compounds with a wide range of biological activities, including significant anti-inflammatory properties. The benzenesulfonamide moiety is a key pharmacophore in several established drugs, such as the selective COX-2 inhibitor celecoxib.[1] Research is actively exploring novel derivatives targeting various components of the inflammatory cascade, including enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), as well as key signaling pathways like NF-κB and JAK/STAT.[2][3][4][5][6][7][8][9] This document outlines the methodologies to assess the anti-inflammatory potential of these derivatives.
Key Therapeutic Targets and Mechanisms of Action
The anti-inflammatory effects of benzenesulfonamide derivatives are often attributed to their ability to modulate specific biological targets. Understanding these mechanisms is crucial for rational drug design and development.
1. Cyclooxygenase (COX) Inhibition: Many benzenesulfonamide derivatives are designed as selective inhibitors of COX-2, an enzyme upregulated during inflammation to produce prostaglandins.[1][10] This selectivity is desirable as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[10]
2. 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[5] Dual inhibition of COX-2 and 5-LOX is an attractive strategy for developing broad-spectrum anti-inflammatory agents.[3][4][11]
3. Carbonic Anhydrase (CA) Inhibition: Some benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are involved in various physiological processes. Certain CA isoforms are implicated in inflammation, making them a potential target for anti-inflammatory drugs.[2][3][4]
4. Modulation of Inflammatory Signaling Pathways:
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][12][13][14][15] Inhibition of the NF-κB signaling cascade is a key mechanism for controlling inflammation.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling downstream of various cytokine receptors.[6][8][9][16][17] Dysregulation of this pathway is implicated in many inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected benzenesulfonamide derivatives from recent studies.
Table 1: In Vitro Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound/Derivative | Target | IC50 | Reference |
| Pyridazine Sulphonates (7a) | COX-2 | 0.05 µM | [3][11] |
| Pyridazine Sulphonates (7b) | COX-2 | 0.06 µM | [3][11] |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide (7a) | COX-2 | 49 nM | [4] |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide (7b) | COX-2 | 60 nM | [4] |
| Pyridazine Sulphonates (7a) | 5-LOX | 3 µM | [3] |
| Pyridazine Sulphonates (7b) | 5-LOX | 2.5 µM | [3] |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide (7b) | 5-LOX | 1.9 µM | [4] |
| N-phenylbenzenesulfonamide (47) | 5-LO | 2.3 µM (isolated) | [5] |
| N-phenylbenzenesulfonamide (47) | 5-LO | 0.4 µM (intact cells) | [5] |
| Thiazolidinone derivative (3b) | COX-2 | 61.75% inhibition | [10] |
Table 2: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Trisubstituted pyrazoline (6a) | Egg-white paw edema (rat) | - | 29.78% (at 300 min) | [1] |
| Trisubstituted pyrazoline (7a) | Egg-white paw edema (rat) | - | 28.43% (at 300 min) | [1] |
| Benzothiazole derivative (17c) | Carrageenan-induced paw edema (rat) | - | 72% (1h), 76% (2h), 80% (3h) | [18] |
| Benzothiazole derivative (17i) | Carrageenan-induced paw edema (rat) | - | 64% (1h), 73% (2h), 78% (3h) | [18] |
| 5'-Aminospirotriazolotriazine (1) | Carrageenan-induced paw edema (rat) | 200 mg/kg | 96.31% (at 4h) | [19][20] |
| 5'-Aminospirotriazolotriazine (3) | Carrageenan-induced paw edema (rat) | 200 mg/kg | 99.69% (at 4h) | [19][20] |
| Pyrazolylpyrazoline (4b) | Carrageenan-induced paw edema (rat) | - | 78% (at 3h) | [21] |
| Pyrazolylpyrazoline (4e) | Carrageenan-induced paw edema (rat) | - | 78% (at 3h) | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (benzenesulfonamide derivatives)
-
Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin as non-selective)
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation period, stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).[3]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20]
Animals:
-
Wistar rats or Swiss albino mice
Materials:
-
Test compounds
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle and carrageenan).
Western Blot Analysis for NF-κB and COX-2 Expression
This protocol is used to investigate the effect of compounds on the expression of key inflammatory proteins.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (lipopolysaccharide) to induce inflammation
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-NF-κB p65, anti-COX-2, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture the cells and pre-treat with test compounds for a specific duration.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by benzenesulfonamide derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments [flore.unifi.it]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Study Design of Novel Benzenesulfonamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The development of novel benzenesulfonamide analogs necessitates a thorough understanding of their pharmacokinetic (PK) properties to ensure optimal safety and efficacy. This document provides a detailed guide to designing and conducting comprehensive PK studies for these novel compounds, encompassing both in vitro and in vivo methodologies.
Early characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for identifying compounds with favorable PK properties and mitigating the risk of late-stage clinical failures.[1][2] This protocol outlines a tiered approach, beginning with a suite of in vitro ADME assays to inform candidate selection and progressing to in vivo studies to characterize the complete PK profile.
In Vitro Pharmacokinetics (ADME)
A battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted early in the drug discovery process to assess the fundamental properties of novel benzenesulfonamide analogs.[1][2] These assays are cost-effective and provide rapid insights into a compound's potential in vivo behavior.[3]
Experimental Protocols
1.1.1. Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of the benzenesulfonamide analog by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Materials:
-
Test compound (benzenesulfonamide analog)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard (IS) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
1.1.2. Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)
-
Objective: To determine the fraction of the benzenesulfonamide analog that binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Materials:
-
Test compound
-
Plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Control compounds (high and low binding)
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound and spike it into plasma.
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber of the insert.
-
Assemble the RED device and incubate at 37°C with shaking for the recommended time (typically 4-6 hours) to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Combine equal volumes of the plasma sample and blank PBS, and the buffer sample and blank plasma to matrix-match.
-
Precipitate proteins by adding cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatant using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) of the test compound.
-
1.1.3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of the benzenesulfonamide analog to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.[4]
-
Materials:
-
Test compound
-
Human liver microsomes
-
Specific CYP isoform probe substrates
-
NADPH regenerating system
-
Known CYP inhibitors (positive controls)
-
Acetonitrile with internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a range of concentrations of the test compound.
-
In a 96-well plate, combine human liver microsomes, the specific CYP probe substrate, and the test compound or control inhibitor. Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time, stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).
-
In Vitro ADME Data Summary
| Parameter | Assay | Typical Analogs (Example Data) | Purpose |
| Metabolic Stability | Liver Microsome Stability | Analog A: t½ = 45 minAnalog B: t½ > 120 min | Predict in vivo clearance and half-life |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Analog A: 98.5% boundAnalog B: 85.0% bound | Determine the fraction of free drug available for therapeutic effect |
| CYP Inhibition | CYP Isoform Inhibition Panel | Analog A: CYP2C9 IC50 = 2.5 µMAnalog B: IC50 > 50 µM for all isoforms | Assess the potential for drug-drug interactions |
| Permeability | Caco-2 Permeability Assay | Analog A: Papp (A→B) = 0.5 x 10⁻⁶ cm/sAnalog B: Papp (A→B) = 15 x 10⁻⁶ cm/s | Predict oral absorption potential |
In Vivo Pharmacokinetics
Following promising in vitro data, in vivo PK studies are conducted in animal models to understand the compound's behavior in a whole organism.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) of the benzenesulfonamide analog in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein. The dosing vehicle is typically a solution (e.g., 20% hydroxypropyl-β-cyclodextrin in saline).[5]
-
Oral (PO) Gavage: A single dose (e.g., 5-10 mg/kg) administered via oral gavage. The formulation can be a solution or suspension.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-determined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5][6]
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins using a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Quantify the concentration of the benzenesulfonamide analog in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
In Vivo Pharmacokinetic Data Summary
| Parameter | Route | Analog A (Example Data) | Analog B (Example Data) | Definition |
| Clearance (CL) | IV | 15 mL/min/kg | 50 mL/min/kg | Volume of plasma cleared of drug per unit time |
| Volume of Distribution (Vdss) | IV | 1.2 L/kg | 0.8 L/kg | Apparent volume into which the drug distributes |
| Half-life (t½) | IV | 3.5 h | 1.2 h | Time required for the plasma concentration to decrease by half |
| Cmax | PO | 850 ng/mL | 1200 ng/mL | Maximum observed plasma concentration |
| Tmax | PO | 1.0 h | 0.5 h | Time to reach Cmax |
| AUC(0-inf) | IV | 2200 ngh/mL | 650 ngh/mL | Area under the plasma concentration-time curve |
| AUC(0-inf) | PO | 1500 ngh/mL | 400 ngh/mL | Area under the plasma concentration-time curve |
| Oral Bioavailability (F%) | PO | 68% | 62% | Fraction of the oral dose that reaches systemic circulation |
Bioanalytical Method Validation (LC-MS/MS)
A robust and validated bioanalytical method is fundamental for generating reliable pharmacokinetic data.[7][8] The method for quantifying the benzenesulfonamide analog in plasma should be validated according to regulatory guidelines (e.g., FDA, EMA).[7]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of determined values to the nominal value (accuracy) and the degree of scatter (precision). | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5. Accuracy within ±20%, Precision ≤ 20%. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Signaling Pathways and Workflows
Caption: Overall workflow for pharmacokinetic characterization.
Caption: Detailed workflow for an in vivo pharmacokinetic study.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. criver.com [criver.com]
- 5. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-chloro-3-nitro-N-phenylbenzenesulfonamide?
The synthesis is a two-step process. The first step involves the chlorosulfonation of 2-chloronitrobenzene to produce the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[1][2] The second step is the reaction of this sulfonyl chloride with aniline to yield the final product, 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The reaction of a sulfonyl chloride with a primary or secondary amine is a classic and widely used method for forming sulfonamides.[3][4]
Q2: I am experiencing a low yield in the first step, the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride. What are the critical parameters to optimize?
Low yields in the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride are often attributed to suboptimal reaction conditions. Key parameters to control are the molar ratio of reactants and the reaction temperature.[1][2] For instance, using a molar ratio of chlorosulfonic acid to 2-chloronitrobenzene of 4:1 at a temperature of 120°C for 4 hours has been shown to produce a yield of 81.5%.[2] Another protocol suggests a molar ratio of 4 to 5 mols of chlorosulfonic acid to 1 mol of ortho-chloro-nitrobenzene with a stepwise increase in temperature from 100°C to 130°C, reportedly yielding over 90% of the theoretical yield.[1]
Q3: What are common side reactions that can lower the yield of the final product?
A primary side reaction is the hydrolysis of the highly reactive 4-chloro-3-nitrobenzenesulfonyl chloride intermediate to the corresponding sulfonic acid.[1] This can be minimized by rigorously excluding moisture from the reaction setup. Another potential side reaction is the double sulfonylation of aniline, especially if the aniline is added too quickly or if there are localized high concentrations of the sulfonyl chloride.
Q4: How can I purify the final product, 4-chloro-3-nitro-N-phenylbenzenesulfonamide?
Recrystallization is a common and effective method for purifying the final product.[2] A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, which promotes the formation of pure crystals. The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-chloro-3-nitrobenzenesulfonyl chloride (Step 1) | Suboptimal molar ratio of reactants. | Optimize the molar ratio of chlorosulfonic acid to 2-chloronitrobenzene. Ratios between 4:1 and 5:1 have been reported to be effective.[1][2] |
| Incorrect reaction temperature. | Carefully control the reaction temperature. A stepwise increase from 100°C to 130°C or a constant temperature of 120°C can be employed.[1][2] | |
| Low Yield of 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Step 2) | Hydrolysis of the sulfonyl chloride intermediate. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. | |
| Suboptimal base selection or amount. | Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct. An excess of a strong base may promote side reactions.[6] | |
| Formation of Multiple Products | Di-sulfonylation of aniline. | Add the 4-chloro-3-nitrobenzenesulfonyl chloride solution dropwise to the aniline solution with vigorous stirring to avoid localized high concentrations. |
| Presence of impurities in starting materials. | Use high-purity starting materials. Purify the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate before use if necessary. | |
| Difficulty in Product Purification | Co-precipitation of impurities. | Optimize the recrystallization solvent system. Allow for slow cooling to promote the formation of well-defined crystals. |
| Oily product formation during workup. | During the workup of the sulfonyl chloride synthesis, adding the reaction mixture to a slurry of crushed ice and water can help in the formation of solid granules instead of an oil.[1] |
Experimental Protocols
Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride (Intermediate)
This protocol is based on optimized conditions reported in the literature.[1][2]
Materials:
-
2-chloronitrobenzene
-
Chlorosulfonic acid
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, carefully add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of 2-chloronitrobenzene.
-
Heat the reaction mixture with stirring. A stepwise increase in temperature is recommended: 100°C for 1 hour, 110°C for 1 hour, and finally 120-130°C for 2-4 hours. The reaction progress can be monitored by the evolution of hydrogen chloride gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a slurry of crushed ice and water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a non-polar or low-polarity solvent like petroleum ether.[2]
Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Final Product)
This is a general procedure for the synthesis of N-arylsulfonamides.
Materials:
-
4-chloro-3-nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 1 molar equivalent of aniline in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add 1.1 to 1.2 molar equivalents of a base such as pyridine or triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Dissolve 1 molar equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the aniline solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.
-
Upon completion, the reaction mixture can be washed with dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Data Presentation
Table 1: Optimized Conditions for 4-chloro-3-nitrobenzenesulfonyl chloride Synthesis
| Parameter | Condition 1 [1] | Condition 2 [2] |
| Molar Ratio (Chlorosulfonic acid : 2-chloronitrobenzene) | 4-5 : 1 | 4 : 1 |
| Temperature (°C) | 100-130 (stepwise) | 120 |
| Reaction Time (hours) | 5-7 | 4 |
| Reported Yield | >90% | 81.5% |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for low yield.
References
Troubleshooting benzenesulfonamide N-arylation reaction conditions
Welcome to the technical support center for the N-arylation of benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this important transformation.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction is resulting in a low yield. What are the common causes?
A1: Low yields in the N-arylation of benzenesulfonamide can often be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium or copper catalyst and the corresponding ligand is critical. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand plays a crucial role in the catalytic cycle. The use of sterically hindered biarylphosphine ligands is often beneficial.
-
Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases are commonly used, but may not be compatible with all substrates. Weaker bases might require higher temperatures.
-
Solvent Choice: The solvent needs to effectively dissolve the reactants. Common choices include toluene, dioxane, and THF.
-
Reaction Temperature: The optimal temperature can vary significantly based on the specific catalyst system and substrates.
-
Exclusion of Air and Moisture: The active catalyst, particularly Pd(0) species, is sensitive to air and moisture, which can lead to deactivation.
Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
A2: Common side products in N-arylation reactions include diarylated sulfonamides and products from competing reactions.
-
Diarylation: The formation of a diarylated product can occur if the initially formed N-arylated sulfonamide undergoes a second arylation. This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants.
-
Hydrodehalogenation: In palladium-catalyzed reactions with aryl halides, the reduction of the aryl halide to the corresponding arene can be a competing pathway.
-
Homocoupling: The coupling of two aryl groups from the aryl halide or two sulfonamide molecules can also occur.
To minimize side products, it is crucial to optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as ensuring an inert atmosphere.
Q3: Can I use copper catalysts for the N-arylation of benzenesulfonamide?
A3: Yes, copper-catalyzed N-arylation, often referred to as the Chan-Evans-Lam coupling, is a viable alternative to palladium-catalyzed methods. These reactions typically employ a copper source, such as copper(II) acetate, and an arylboronic acid as the arylating agent. One of the advantages of this method is that it can sometimes be performed under milder conditions and may be more cost-effective.[1][2]
Troubleshooting Guides
Low Yield in Palladium-Catalyzed N-Arylation
If you are experiencing low yields in your palladium-catalyzed N-arylation of benzenesulfonamide, consider the following troubleshooting steps:
| Parameter | Potential Issue | Suggested Solution |
| Catalyst/Ligand | Inappropriate ligand for the substrate combination. | Screen a variety of phosphine ligands. Sterically hindered biarylphosphine ligands are often a good starting point. Consider using a pre-formed palladium catalyst to ensure efficient generation of the active Pd(0) species. |
| Base | The base may be too weak or poorly soluble. | If using a weaker base like K₃PO₄ or Cs₂CO₃, try a stronger base such as NaOtBu or LHMDS, provided your substrate is stable to these conditions. Ensure the base is finely powdered to maximize surface area. |
| Solvent | Poor solubility of reactants. | Try a different solvent or a solvent mixture. Toluene and 1,4-dioxane are common choices. Ensure the solvent is anhydrous. |
| Temperature | The reaction temperature may be too low. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products at higher temperatures. |
| Atmosphere | Presence of oxygen or moisture deactivating the catalyst. | Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. |
Experimental Workflow for Troubleshooting Low Yield
Below is a logical workflow for addressing low reaction yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Key Experimental Protocols
Palladium-Catalyzed N-Arylation of Benzenesulfonamide (Buchwald-Hartwig Amination)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Benzenesulfonamide
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., a biarylphosphine ligand)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the benzenesulfonamide, aryl halide, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Copper-Catalyzed N-Arylation of Benzenesulfonamide (Chan-Evans-Lam Coupling)
This protocol provides a general procedure for the copper-catalyzed N-arylation.[1][2]
Materials:
-
Benzenesulfonamide
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a reaction vessel, add benzenesulfonamide, arylboronic acid, and copper(II) acetate.
-
If used, add activated molecular sieves.
-
Add the anhydrous solvent and the base.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is often open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the palladium-catalyzed N-arylation of an amine with an aryl halide.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 2. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of HPLC Separation for Benzenesulfonamide Regioisomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of benzenesulfonamide regioisomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My benzenesulfonamide regioisomers (ortho, meta, para) are co-eluting or showing poor resolution. What are the initial steps to improve separation?
A1: Co-elution of regioisomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing selectivity is necessary.
Initial Troubleshooting Steps:
-
Mobile Phase Composition Adjustment:
-
Organic Modifier Ratio: Alter the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and potentially improve separation.
-
Organic Modifier Type: If you are using acetonitrile, switching to methanol (or vice versa) can significantly alter selectivity due to different solvent properties. Methanol, being a protic solvent, can engage in different interactions with the analytes and stationary phase compared to the aprotic acetonitrile.[1][2][3][4][5]
-
-
Mobile Phase pH Adjustment:
-
Benzenesulfonamides are ionizable compounds. Modifying the mobile phase pH can change their degree of ionization and, consequently, their retention behavior.[6][7][8][9] It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure consistent ionization and reproducible retention times.[7]
-
-
Gradient Optimization:
Q2: I am observing significant peak tailing for my benzenesulfonamide peaks. What are the likely causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the basic sulfonamide group and the stationary phase.
Potential Causes & Solutions:
-
Silanol Interactions: The primary cause of tailing for basic compounds like benzenesulfonamides is often the interaction with acidic residual silanol groups on the silica-based stationary phase.[13]
-
Solution: Lower the mobile phase pH to around 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the protonated basic analytes. Using an end-capped column is also highly recommended.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Drifting retention times can be caused by several factors related to the HPLC system and mobile phase stability.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods.
-
Mobile Phase Composition: In reverse-phase chromatography, even a small change in the organic solvent percentage can lead to significant shifts in retention time.[14]
-
Ensure accurate and consistent mobile phase preparation.
-
If preparing the mobile phase online, check the pump's proportioning valves for proper functioning.
-
-
Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and analyte retention. Using a column oven is crucial for stable retention times.
-
Mobile Phase pH Instability: If using a buffer, ensure it is within its effective buffering range and is freshly prepared to avoid changes in pH over time.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating benzenesulfonamide regioisomers?
A1: The choice of column is critical for separating closely related isomers.
-
C18 Columns: A standard C18 column is a good starting point for method development due to its hydrophobicity.
-
Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like benzenesulfonamides through π-π interactions. These interactions can be particularly effective in differentiating between ortho, meta, and para isomers.[15] When using a phenyl column, methanol is often the preferred organic modifier as acetonitrile can weaken these π-π interactions.[4][5]
-
Polar-Embedded Columns: Columns with polar-embedded groups can also provide different selectivity and improved peak shape for polar and basic compounds.
Q2: How does the choice between acetonitrile and methanol as the organic modifier affect the separation?
A2: Acetonitrile and methanol have different properties that can impact the separation of benzenesulfonamide isomers.[1][2][3][5]
-
Selectivity: Due to differences in their protic and aprotic nature, switching between these solvents can change the elution order of the isomers.[1][2][3][5]
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography when mixed with water.[1][2]
-
Pressure: Methanol-water mixtures are more viscous and will generate higher backpressure than acetonitrile-water mixtures.[1]
Q3: What is a good starting point for the mobile phase pH when analyzing benzenesulfonamides?
A3: A good starting point for the mobile phase pH is in the acidic range, typically between 2.5 and 3.5. This helps to suppress the ionization of residual silanol groups on the column, which minimizes peak tailing for the basic sulfonamide analytes. Using a buffer such as phosphate or an acid modifier like formic or phosphoric acid is recommended to maintain a stable pH.[7][16][17]
Q4: Can I use a gradient elution for separating benzenesulfonamide regioisomers?
A4: Yes, a gradient elution can be very effective, especially for complex samples or when trying to separate isomers with different hydrophobicities. A shallow gradient is often recommended to maximize resolution. A typical starting point would be a linear gradient from a low to a high percentage of organic solvent.[10][11][12]
Data Presentation
Table 1: Hypothetical Influence of Organic Modifier on Retention Time and Resolution of Benzenesulfonamide Regioisomers
| Isomer | Retention Time (min) with Acetonitrile | Retention Time (min) with Methanol | Resolution (Rs) with Acetonitrile | Resolution (Rs) with Methanol |
| ortho-Benzenesulfonamide | 8.2 | 9.5 | - | - |
| meta-Benzenesulfonamide | 8.9 | 10.8 | 1.8 | 2.1 |
| para-Benzenesulfonamide | 9.5 | 11.9 | 1.6 | 1.9 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 40:60 Organic:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Table 2: Hypothetical Effect of Mobile Phase pH on Peak Asymmetry of p-Benzenesulfonamide
| Mobile Phase pH | Peak Asymmetry Factor |
| 2.5 | 1.1 |
| 3.5 | 1.2 |
| 5.0 | 1.8 |
| 7.0 | 2.5 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 50:50 Acetonitrile:Buffer, Flow Rate: 1.0 mL/min, Temperature: 30 °C.
Experimental Protocols
Detailed Protocol for HPLC Separation of Benzenesulfonamide Regioisomers
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 60% B (linear gradient)
-
15-17 min: 60% to 90% B (linear gradient)
-
17-20 min: Hold at 90% B (column wash)
-
20-21 min: 90% to 20% B (return to initial conditions)
-
21-25 min: Hold at 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzenesulfonamide isomer mixture.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
If necessary, use sonication to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution containing the benzenesulfonamide isomers multiple times (n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, and resolution between critical pairs.
-
Mandatory Visualization
Caption: A workflow for troubleshooting poor separation of benzenesulfonamide regioisomers.
Caption: A logical diagram for troubleshooting peak tailing in benzenesulfonamide analysis.
References
- 1. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 2. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. immun.lth.se [immun.lth.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Benzenesulfonamide, N-(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reducing side product formation in benzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during benzenesulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzenesulfonamides, focusing on the reduction of side products and improvement of yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Benzenesulfonamide | Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[1][2] | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider incrementally increasing the reaction time or temperature. For exothermic reactions, initial cooling followed by warming to room temperature may be necessary.[1] |
| Degraded or Impure Starting Materials: Benzenesulfonyl chlorides are particularly sensitive to moisture.[1] | Use fresh or properly stored benzenesulfonyl chloride. Verify the purity of both the sulfonyl chloride and the amine using techniques like NMR or LC-MS before starting the reaction.[1] | |
| Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its reactivity. | For less reactive amines, consider using a stronger, non-nucleophilic base or a more forcing solvent. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed.[3] | |
| Presence of Significant Diaryl Sulfone Side Product | High Reaction Temperature: Elevated temperatures can promote the reaction of the desired product with unreacted benzenesulfonyl chloride. | Maintain a lower reaction temperature, especially during the addition of the sulfonyl chloride. Adding the sulfonyl chloride dropwise to a cooled solution of the amine can help control the initial exotherm.[1] |
| Incorrect Stoichiometry: An excess of benzenesulfonyl chloride can lead to the formation of diaryl sulfones. | Use a precise 1:1 molar ratio of the amine to the benzenesulfonyl chloride. In some cases, a slight excess of the amine (1.1-1.2 equivalents) can be used to drive the reaction to completion and act as a base.[1] | |
| Presence of Water: Water can hydrolyze the benzenesulfonyl chloride, leading to the formation of benzenesulfonic acid, which can then react to form the sulfone. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of Polysulfonated Byproducts | Reaction with the Aromatic Ring of the Amine: If the amine is an aniline derivative, the sulfonyl chloride can react with the aromatic ring, especially if it is activated. | This is less common under standard conditions but can be minimized by using a non-coordinating solvent and a suitable base that does not activate the aromatic ring. |
| Difficulty in Product Purification | Similar Polarity of Product and Side Products: Diaryl sulfones often have similar polarities to the desired benzenesulfonamide, making separation by column chromatography challenging. | Optimize the reaction conditions to minimize side product formation. If separation is still difficult, consider recrystallization from a suitable solvent system. High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities or for analytical assessment of purity.[1] |
Quantitative Impact of Reaction Conditions on Yield
The following table summarizes the impact of different bases and solvents on the yield of N-aryl benzenesulfonamides.
| Amine | Benzenesulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 85 |
| 4-Methoxyaniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 92 |
| Aniline | 4-Toluenesulfonyl chloride | Triethylamine | THF | 88 |
| 4-Chloroaniline | Benzenesulfonyl chloride | Sodium Bicarbonate | Water/DCM | 75 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzenesulfonamide synthesis?
A1: The most frequently encountered side products are diaryl sulfones and polysulfonated anilines. Diaryl sulfones are formed from the reaction of the desired benzenesulfonamide product with another molecule of benzenesulfonyl chloride. Polysulfonated products can arise when using aniline derivatives, where the sulfonyl chloride reacts with the aromatic ring of the aniline in addition to the amino group.
Q2: How can I minimize the formation of diaryl sulfone?
A2: To reduce diaryl sulfone formation, it is crucial to control the reaction temperature, typically by running the reaction at 0°C or room temperature.[1] Precise control of stoichiometry is also key; avoid using an excess of the benzenesulfonyl chloride. The slow, dropwise addition of the sulfonyl chloride to the amine solution is a standard practice to prevent localized high concentrations of the sulfonyl chloride and to manage the exothermic nature of the reaction.[1]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base neutralizes the hydrochloric acid (HCl) that is formed during the reaction. Common choices include tertiary amines like triethylamine or pyridine.[3] An excess of the reacting amine can also serve as the base.[1] The choice of base can influence the reaction rate and the formation of side products. For instance, pyridine can sometimes act as a nucleophilic catalyst.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, first verify the purity of your starting materials, as impurities can inhibit the reaction.[1] If the materials are pure, consider increasing the reaction time or gently heating the mixture after the initial addition of the sulfonyl chloride. For amines with low nucleophilicity due to electron-withdrawing groups, a more forcing solvent or a stronger, non-nucleophilic base might be necessary.[1]
Q5: Are there alternative methods for synthesizing benzenesulfonamides that produce fewer side products?
A5: Yes, modern catalytic methods such as the Buchwald-Hartwig amination can be highly effective for forming the C-N bond in sulfonamides, often with high yields and fewer side products.[3] Other methods include starting from thiols or sulfonic acids.[4] These can be particularly useful for substrates that are not compatible with the traditional sulfonyl chloride method.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Benzenesulfonamides
This protocol is a standard method for the synthesis of N-aryl benzenesulfonamides from a substituted aniline and a benzenesulfonyl chloride.[3]
-
Dissolve the substituted aniline (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add a base , typically triethylamine (1.2 equivalents), dropwise to the cooled solution.[3]
-
Slowly add the substituted benzenesulfonyl chloride (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by TLC.[3]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzenesulfonamide.
Visualizations
Reaction Pathway: Main vs. Side Product Formation
Caption: Main reaction pathway to benzenesulfonamide and a common side reaction leading to diaryl sulfone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in benzenesulfonamide synthesis.
References
Technical Support Center: Enhancing Aqueous Solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is 4-chloro-3-nitro-N-phenylbenzenesulfonamide poorly soluble in water?
A1: The low aqueous solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is primarily due to its chemical structure. The presence of two hydrophobic phenyl rings and a nonpolar benzenesulfonamide backbone results in a molecule that is energetically unfavorable to dissolve in polar solvents like water.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound for bioassays?
A2: Several effective strategies can be employed to increase the aqueous solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The most common approaches include:
-
Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble.
-
pH Adjustment: Increasing the pH of the solution to deprotonate the sulfonamide nitrogen, forming a more soluble salt.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to improve its dissolution.
Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A3: To avoid solvent-induced toxicity and off-target effects, the final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept below 1% (v/v), and ideally below 0.5%. It is crucial to determine the specific tolerance of your cell line or assay system to DMSO.
Q4: How can I determine the kinetic solubility of my compound in the assay buffer?
A4: A kinetic solubility assay can help determine the concentration at which the compound begins to precipitate over time in your specific medium. This can be done by preparing serial dilutions of a concentrated DMSO stock of the compound in your assay buffer and monitoring for the appearance of turbidity or precipitate over time, often measured by light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
Troubleshooting Guides
Issue 1: Compound precipitates upon dilution of DMSO stock into aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | Decrease the final concentration of the compound. Perform a serial dilution to find the maximum soluble concentration. |
| Rapid Solvent Shift | Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a serial dilution, gradually decreasing the DMSO concentration. Add the stock solution dropwise while vortexing the buffer. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or sonicating briefly. Gentle warming to 37°C may also help, but be cautious of compound stability. |
Issue 2: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect all solutions for any signs of precipitation (cloudiness, particles) before and during the assay. Centrifuge a small aliquot to check for a pellet. |
| Inaccurate Concentration | Ensure the compound is fully dissolved in the initial stock solution. Use fresh dilutions for each experiment to avoid issues with compound stability in solution. |
| pH Sensitivity | If using pH adjustment, ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment. |
Quantitative Data on Solubility Enhancement for Structurally Related Sulfonamides
Disclaimer: The following data is for structurally related sulfonamide compounds and should be used as a general guide. Optimal conditions for 4-chloro-3-nitro-N-phenylbenzenesulfonamide may vary.
Table 1: Solubility Enhancement of Sulfonamides using Co-solvents
| Sulfonamide | Co-solvent | Co-solvent Concentration (% v/v) | Fold Increase in Solubility |
| Gliclazide | Polyethylene Glycol 400 | 40 | ~150 |
| Glyburide | Ethanol | 50 | ~80 |
| Glipizide | Propylene Glycol | 60 | ~120 |
Table 2: Solubility Enhancement of Sulfonamides using Cyclodextrin Complexation
| Sulfonamide | Cyclodextrin | Molar Ratio (Drug:CD) | Fold Increase in Solubility |
| Sulfamethoxazole | β-Cyclodextrin | 1:1 | ~5 |
| Sulfadiazine | Hydroxypropyl-β-Cyclodextrin | 1:1 | ~12 |
| Sulfisoxazole | Methyl-β-Cyclodextrin | 1:1 | ~20 |
Table 3: Solubility Enhancement of Sulfonamides using Solid Dispersion
| Sulfonamide | Polymer Carrier | Drug:Carrier Ratio (w/w) | Method | Fold Increase in Dissolution Rate |
| Sulfamethoxazole | PVP K-30 | 1:10 | Kneading | >10 |
| Sulfathiazole | PEG 6000 | 1:9 | Fusion | ~8 |
| Sulfadimidine | Soluplus® | 1:4 | Ball Milling | ~15 |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
-
Prepare a series of co-solvent/water mixtures at various volume/volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20). Common co-solvents for bioassays include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).
-
Add an excess amount of finely powdered 4-chloro-3-nitro-N-phenylbenzenesulfonamide to a known volume of each co-solvent mixture in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate the undissolved solid by centrifugation at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
-
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Weigh the 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the cyclodextrin in a desired molar ratio (commonly 1:1).
-
Place the physical mixture in a glass mortar.
-
Add a small amount of a water/ethanol (1:1 v/v) mixture to the powder and knead thoroughly for 30-45 minutes to form a paste.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Determine the aqueous solubility of the complex compared to the free drug.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), Soluplus®).
-
Dissolve both the 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the carrier in a common volatile solvent (e.g., methanol, ethanol) at a chosen drug-to-carrier weight ratio (e.g., 1:5, 1:10).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.
-
Evaluate the dissolution characteristics of the solid dispersion in a relevant aqueous medium.
Visualizations
Overcoming poor metabolic stability in benzenesulfonamide drug candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor metabolic stability of benzenesulfonamide drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzenesulfonamide candidate shows high potency but is rapidly cleared in liver microsome assays. What are the likely metabolic pathways responsible?
A1: Benzenesulfonamides are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic pathways include:
-
Aromatic Hydroxylation: The benzene ring is a primary target for oxidation, often at the para-position, unless it is already substituted. Unsubstituted rings are a common metabolic liability.[3]
-
N-Dealkylation: If the sulfonamide nitrogen is substituted with alkyl groups (e.g., diethyl-sulfonamide), these groups can be enzymatically removed. This is a major metabolic route for many compounds.[4]
-
O-Dealkylation: Methoxy or other alkoxy groups on the benzene ring are prone to O-dealkylation, forming phenolic metabolites that can be rapidly conjugated and excreted.
-
Oxidation of Alkyl Substituents: Alkyl chains attached to the aromatic ring or the sulfonamide moiety can be hydroxylated.
-
Sulfonamide Bond Cleavage: While generally more stable than amide bonds, the sulfonamide group itself can, in some cases, be cleaved.[5]
To pinpoint the exact "soft spot" on your molecule, a metabolite identification (MetID) study is essential.[4][6]
Q2: How do I design an experiment to identify the specific metabolic soft spots on my molecule?
A2: A metabolite identification (MetID) study is the standard approach. This typically involves incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The goal is to detect and structurally characterize the metabolites formed.[6][7] A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: My MetID study confirmed that aromatic hydroxylation is the main metabolic pathway. What are the most effective strategies to block this?
A3: Blocking aromatic hydroxylation is a common and effective strategy to improve metabolic stability. Consider the following approaches:
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine or a cyano group, on the aromatic ring can deactivate it towards oxidative metabolism.[3] Fluorine substitution at the para-position is a particularly common and effective strategy.[3]
-
Replace the Phenyl Ring with a Heterocycle: Replacing the benzene ring with a heteroaromatic ring, like pyridine or pyrimidine, can significantly alter the electronic properties and reduce susceptibility to CYP-mediated oxidation.[8]
-
Introduce Steric Hindrance: Placing a bulky group, such as a tert-butyl group, near the site of metabolism can sterically shield it from the active site of metabolic enzymes.[9]
Q4: I modified my lead compound to improve metabolic stability, but now it has lost its potency. What should I do?
A4: This is a common challenge in drug optimization known as the "potency-metabolism trade-off." The structural changes made to block metabolism may have inadvertently disrupted key interactions with the biological target.
-
Analyze Structure-Activity Relationships (SAR): Re-evaluate the SAR of your chemical series. The modification may have altered the compound's conformation or removed a critical hydrogen bond donor/acceptor.
-
Explore Alternative Modifications: If blocking a specific position killed activity, it might be a key binding region. Consider modifying a different part of the molecule that is not essential for binding but contributes to metabolic instability.
-
Use Bioisosteric Replacements: Employ bioisosteres that mimic the size, shape, and electronic properties of the original group but are more metabolically robust.[10] For example, replacing a metabolically labile ester with a 1,3,4-oxadiazole.[4][8] A table of common bioisosteres is provided below.
-
Fine-Tune Lipophilicity: Potency can be strongly dependent on lipophilicity.[11] Ensure that your modifications have not drastically shifted the compound's logP outside the optimal range for target engagement.
Q5: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays, and which one should I choose?
A5: The choice depends on the stage of your research and the specific questions you are asking.
-
Liver Microsomes: These are subcellular fractions containing many drug-metabolizing enzymes, particularly the Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[12] They are cost-effective, easy to use, and suitable for high-throughput screening in early discovery to assess Phase I metabolic liabilities.[12][13]
-
Hepatocytes (Liver Cells): These are intact liver cells that contain a full complement of metabolic enzymes (both Phase I and Phase II) and cofactors, as well as transporter proteins.[7] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic clearance.[7][14] They are typically used for more advanced candidates to get a better prediction of in vivo clearance.[13]
For initial screening of benzenesulfonamide analogs, a liver microsomal stability assay is often sufficient. If a compound shows promise, its stability should be confirmed in a hepatocyte assay.[7]
Data Presentation: Strategies for Improving Metabolic Stability
Table 1: Impact of Structural Modifications on Benzenesulfonamide Metabolic Stability
| Parent Scaffold | Modification Strategy | Modification Site | Example Modification | Observed Effect on Half-Life (t½) | Potential Impact on Potency |
| Unsubstituted Phenylsulfonamide | Block Aromatic Oxidation | para-position of Phenyl Ring | H → F | Significant Increase | Often tolerated or can increase potency |
| N,N-diethylsulfonamide | Prevent N-dealkylation | Sulfonamide Nitrogen | N(Et)₂ → N-cyclopropyl | Moderate to Significant Increase | Highly dependent on SAR |
| Methoxy-substituted Phenyl | Prevent O-dealkylation | Phenyl Ring | -OCH₃ → -OCF₃ | Significant Increase | May alter electronic properties affecting binding |
| Phenylsulfonamide | Reduce Ring Oxidation | Phenyl Ring | Phenyl → Pyridyl | Moderate to Significant Increase | Depends on target's tolerance for heterocycles |
| Ester-containing side chain | Bioisosteric Replacement | Side Chain | Ester → 1,3,4-Oxadiazole | Significant Increase | Often maintains H-bond interactions[4] |
Table 2: Common Bioisosteric Replacements for Metabolically Labile Groups
| Labile Group | Common Bioisostere(s) | Rationale for Replacement | Reference |
| Carboxylic Acid | Tetrazole, Acylsulfonamide | Improves lipophilicity and cell permeability while maintaining acidity. | [10] |
| Amide | 1,2,3-Triazole, Oxadiazole, Trifluoroethylamine | Increases resistance to hydrolysis by proteases; can mimic H-bond properties. | [8][10][15] |
| Phenyl Ring | Pyridine, Pyrimidine, Bicyclo[1.1.1]pentane | Reduces susceptibility to oxidative metabolism; alters solubility. | [8][15] |
| Methyl (on an aromatic ring) | CF₃, Cl | Blocks oxidation at that position. | [3] |
| Thioether | Sulfoxide, Sulfone | Can alter metabolic profile, though may introduce new liabilities. | [16] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis).
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw HLM on ice. Dilute the HLM to the final desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Add the diluted HLM to wells of a 96-well plate. Also include control incubations without NADPH to check for non-enzymatic degradation.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the non-enzymatic controls).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.[14]
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the half-life: t½ = 0.693 / k .[17]
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[17]
-
Protocol 2: Metabolite Identification (MetID) Study
-
Objective: To identify the major metabolites of a test compound after incubation with a metabolically active system.
-
Procedure:
-
Follow the incubation procedure from Protocol 1, but use a higher concentration of the test compound (e.g., 10 µM) and a higher HLM concentration (e.g., 1 mg/mL) to generate sufficient quantities of metabolites for detection.
-
Use a single, longer incubation time (e.g., 60 minutes).
-
After stopping the reaction and centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Perform two analytical runs: one in full scan mode to detect all potential metabolites, and a second in data-dependent MS/MS mode to acquire fragmentation spectra of the detected metabolite ions.
-
-
Data Analysis:
-
Process the data using metabolite identification software. The software will search for potential biotransformations (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation) compared to the parent compound's mass.
-
Analyze the MS/MS fragmentation pattern of the parent compound and compare it to the fragmentation patterns of potential metabolites to confirm their structures. For example, a mass shift on a specific fragment can help pinpoint the site of metabolic modification.
-
Visualizations
Caption: Workflow for identifying and overcoming metabolic instability.
Caption: Simplified CYP450-mediated oxidation of a benzenesulfonamide.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. nedmdg.org [nedmdg.org]
- 10. drughunter.com [drughunter.com]
- 11. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Potency in Benzenesulfonamide Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency in their benzenesulfonamide inhibitor series.
Frequently Asked Questions (FAQs)
Q1: My benzenesulfonamide inhibitor shows significantly lower potency than expected. What are the initial troubleshooting steps?
A1: Low potency in a benzenesulfonamide inhibitor can stem from several factors, ranging from the compound's intrinsic properties to experimental artifacts. A logical first step is to assess the compound's purity and integrity. Degradation or impurities can lead to an underestimation of the active compound's concentration.
A common issue is poor aqueous solubility, which can lead to compound precipitation or aggregation in assay buffers.[1] Visual inspection of the diluted inhibitor solution for any cloudiness or precipitate is a crucial first check.[1]
If solubility is a concern, consider the following:
-
Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is consistent and ideally below 0.5% to avoid solvent-induced artifacts.[1]
-
Detergent Test: To check for aggregation, which can cause non-specific inhibition and a steep dose-response curve, run the assay with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift in the IC50 curve suggests aggregation was influencing the initial results.[1]
A general workflow for troubleshooting low potency is outlined below:
Q2: How does the core aromatic scaffold affect the potency of benzenesulfonamide inhibitors?
A2: The nature of the aromatic core to which the sulfonamide group is attached plays a critical role in inhibitor potency. Modifications to this core can significantly impact binding interactions with the target protein.
For instance, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, replacing a naphthalene core with a benzene core resulted in a dramatic 50-fold reduction in potency (IC50 increased from 28 nM to 1.4 µM).[2] This was attributed to weaker hydrophobic interactions and a weaker π-cation interaction with a key arginine residue in the binding pocket.[2]
Conversely, in another series of anti-influenza hemagglutinin inhibitors, transitioning from a more lipophilic ring to a pyridine or phenyl scaffold was explored to enhance potency and metabolic stability.[3]
The following diagram illustrates how different core scaffolds can influence binding affinity:
Q3: My inhibitor is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A3: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolic instability.[1]
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound might be actively transported out of the cell by efflux pumps.
-
Rapid Metabolism: The inhibitor could be quickly metabolized into an inactive form within the cell.
To investigate this, you can perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[1] Additionally, assessing the metabolic stability of the compound in liver microsomes can provide insights into its potential for rapid degradation.[3][4]
Q4: How do different substituents on the benzenesulfonamide scaffold influence inhibitor potency?
A4: The nature, position, and size of substituents on the benzenesulfonamide scaffold are critical for achieving high potency and selectivity. Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in activity.
For example, in a series of anti-influenza agents, the addition of small hydrophobic groups like 3-Cl or 3-CF3 on an aniline ring resulted in highly potent analogues with EC50 values in the nanomolar range.[3] In contrast, bulky hydrophobic groups or polar substituents like amides abolished the anti-influenza activity.[3]
In another study on carbonic anhydrase inhibitors, the introduction of chlorine, bromine, or iodine atoms at specific positions on a phenyl ring increased inhibitory activity, while other substituents were detrimental.[5]
Data on Potency Variation with Structural Modifications
The following tables summarize data from various studies, illustrating how structural changes affect the potency of benzenesulfonamide inhibitors.
Table 1: Effect of Core Scaffold and Substituents on Keap1-Nrf2 PPI Inhibitor Potency [2]
| Compound | Core Scaffold | Substituent at C2 | IC50 (µM) |
| 2a | Naphthalene | H | 0.028 |
| 6 | Benzene | H | 1.4 |
| 12d | Naphthalene | O-linked 4-fluorobenzyloxy | 0.0645 |
Table 2: Anti-proliferative Activity of Benzenesulfonamide Derivatives in U87 Glioblastoma Cells [6]
| Compound | Concentration (µM) | % Growth Inhibition | IC50 (µM) |
| AL106 | 100 | 78 | 58.6 |
| AL34 | 100 | 64.7 | - |
| AL110 | 100 | 53.3 | - |
| Cisplatin | - | - | 53 |
Table 3: Impact of Substituents on Anti-Influenza Activity [3]
| Compound | Substituent(s) | EC50 (nM) |
| 17 | 3-Cl | 57 |
| 20 | 3-CF3 | 42 |
| 22 | 3-Cl, 5-F | <20 |
| 23 | 3-CF3, 5-F | <20 |
| 28 | - | 210 |
| 40 | 2-Cl | 86 |
Key Experimental Protocols
1. Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition [2]
-
Objective: To measure the inhibitory potency of compounds against the Keap1-Nrf2 protein-protein interaction.
-
Methodology:
-
A fluorescently labeled Nrf2 peptide is incubated with the Keap1 Kelch domain protein.
-
In the absence of an inhibitor, the peptide binds to the protein, resulting in a high fluorescence polarization value.
-
In the presence of a competitive inhibitor, the peptide is displaced, leading to a decrease in fluorescence polarization.
-
The assay is performed in a 384-well plate format with varying concentrations of the test compound.
-
IC50 values are calculated from the dose-response curves.
-
2. Cell Viability (Trypan Blue Exclusion) Assay [6]
-
Objective: To determine the cytotoxic effect of benzenesulfonamide derivatives on cancer cells.
-
Methodology:
-
U87 glioblastoma cells are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with the benzenesulfonamide derivatives at a specific concentration (e.g., 100 µM) for 24 hours.
-
After treatment, cells are trypsinized and stained with trypan blue.
-
The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
The percentage of cell growth inhibition is calculated relative to a vehicle-treated control.
-
3. Mouse Liver Microsomal (MLM) Stability Assay [3]
-
Objective: To assess the metabolic stability of the inhibitor.
-
Methodology:
-
The test compound (1 µM) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance are calculated from the disappearance rate of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 4-chloro-3-nitro-N-phenylbenzenesulfonamide Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on refining the purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high purity for your target compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, presented in a question-and-answer format.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is too supersaturated. 2. The cooling rate is too fast. 3. The presence of significant impurities lowers the melting point of the mixture. 4. The boiling point of the solvent is higher than the melting point of the product. | 1. Add a small amount of additional hot solvent to the oiled-out mixture until a clear solution is reformed, then allow it to cool slowly. 2. Insulate the flask to slow down the cooling process. 3. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. 4. Choose a lower-boiling point solvent for recrystallization. |
| Low or no crystal formation upon cooling. | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The product is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration of the product and then cool again. 2. Try a different solvent or a co-solvent system where the product has lower solubility at cold temperatures. 3. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. 4. Add a seed crystal of the pure compound. |
| Crystals are colored or appear impure. | 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Ensure a slow cooling rate to allow for selective crystallization. 3. A second recrystallization may be necessary. |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were not washed with an appropriate solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | 1. The chosen eluent system has incorrect polarity. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in too large a volume of solvent. | 1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. A gradient elution may be necessary. 2. Ensure the stationary phase is packed uniformly without any air bubbles or cracks. 3. Dissolve the crude sample in a minimal amount of the initial eluent for loading. |
| Product is eluting too quickly or too slowly. | 1. The eluent is too polar (eluting too quickly) or not polar enough (eluting too slowly). | 1. Adjust the polarity of the eluent system. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking or tailing of the product band. | 1. The sample is overloaded on the column. 2. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). 3. The compound is sparingly soluble in the eluent. | 1. Use a larger column or load less sample. 2. For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added. Alternatively, use a different stationary phase like alumina. 3. Choose an eluent system in which the compound is more soluble. |
| Product decomposition on the column. | 1. The compound is unstable on the acidic silica gel. | 1. Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. 2. Use a less acidic stationary phase, such as neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide?
A1: Common impurities can include:
-
Unreacted starting materials: 4-chloro-3-nitrobenzenesulfonyl chloride and aniline.
-
Side products: Di-sulfonated aniline or other isomers formed during the synthesis of the sulfonyl chloride precursor.
-
Hydrolysis product: 4-chloro-3-nitrobenzenesulfonic acid, formed if the sulfonyl chloride starting material is exposed to moisture.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of the similar compound 4-chloro-3-nitrobenzene sulfonyl chloride, non-polar or low-polarity solvents are a good starting point.[1] Consider solvents such as toluene, petroleum ether, or a mixed solvent system like ethanol/water.[1] Always perform small-scale solubility tests to find the ideal solvent or solvent mixture that dissolves the compound when hot but not when cold.
Q3: How can I effectively remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal before filtration and crystallization. The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step.
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is generally preferred when:
-
You have a complex mixture with multiple components that are difficult to separate by crystallization.
-
The impurities have very similar solubility profiles to your product, making recrystallization ineffective.
-
Your product is an oil or a low-melting solid that is difficult to crystallize.
-
You need to achieve very high purity (>99.5%).
Q5: How do I monitor the purity of my final product?
A5: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the compound and identify any impurities with distinct signals.
Data Presentation
Table 1: Comparison of Purification Methods for 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Illustrative Data)
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 98-99.5% | 70-90% | Simple, cost-effective, good for removing small amounts of impurities. | May not be effective for complex mixtures or for removing impurities with similar solubility. |
| Column Chromatography | >99.5% | 50-80% | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and can lead to lower yields. |
Note: The values presented are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests. Here, we use a toluene as an example.
Materials:
-
Crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide
-
Toluene (or other suitable solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of toluene and begin heating the mixture with stirring. Continue to add small portions of hot toluene until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide using silica gel column chromatography. The eluent system should be optimized beforehand using TLC. A mixture of hexane and ethyl acetate is a common starting point.
Materials:
-
Crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring an even and compact packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Mandatory Visualization
Caption: Experimental workflow for the purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
References
Technical Support Center: Purification of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide?
A1: The most common impurities are typically unreacted starting materials, namely 4-chloro-3-nitrobenzenesulfonyl chloride and aniline. Side products from the reaction, although less common, can also be present.
Q2: My purified product has a yellowish tint. What is the likely cause?
A2: A yellowish tint can be due to the presence of nitro-aromatic impurities. Both the starting material, 4-chloro-3-nitrobenzenesulfonyl chloride, and the final product are nitro-containing compounds and can be colored. Inadequate removal of starting materials or side products can lead to a colored final product.
Q3: Can I use water to wash the crude product?
A3: Washing the crude product with water can be a useful first step to remove any water-soluble impurities, such as salts formed during the reaction (e.g., aniline hydrochloride if a base was used to quench the reaction). However, 4-chloro-3-nitro-N-phenylbenzenesulfonamide itself has low water solubility, so this step primarily removes highly polar impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process.[1] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities.
Troubleshooting Guide
Issue 1: Low purity after initial synthesis and work-up.
-
Question: My initial product purity is below 90% after synthesis and a simple aqueous wash. What should be my next step?
-
Answer: For purities in this range, recrystallization is often the most effective and straightforward purification method. If your compound is a solid, a single-solvent or two-solvent recrystallization can significantly improve purity by removing unreacted starting materials and most side products.
Issue 2: Recrystallization does not significantly improve purity.
-
Question: I have attempted recrystallization, but the purity of my 4-chloro-3-nitro-N-phenylbenzenesulfonamide has not improved significantly. What could be the problem?
-
Answer: This could be due to several factors:
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. Experiment with different solvent systems. A combination of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water) can be effective.
-
Co-precipitation of impurities: If an impurity has very similar solubility properties to your product, it may co-precipitate. In this case, column chromatography is a more suitable purification technique.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 3: Oily product obtained instead of solid crystals.
-
Question: After recrystallization, my product oiled out instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this:
-
Use a more dilute solution: Add more solvent to the hot solution before cooling.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solution-air interface to induce crystallization.
-
Seed the solution: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Change the solvent system: The chosen solvent may not be appropriate. Experiment with other solvents or solvent mixtures.
-
Issue 4: Significant product loss during purification.
-
Question: I am losing a substantial amount of my product during recrystallization or column chromatography. How can I improve my yield?
-
Answer:
-
For recrystallization:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure the solution is fully saturated before cooling.
-
Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of cold solvent.
-
-
For column chromatography:
-
Choose a mobile phase that provides good separation (Rf of the product around 0.3-0.4 on TLC).
-
Avoid overloading the column with the crude product.
-
Collect smaller fractions to ensure better separation of the product from impurities.
-
-
Data on Purification Methods
The following table summarizes the expected purity levels for 4-chloro-3-nitro-N-phenylbenzenesulfonamide and its precursor using different purification techniques.
| Compound | Purification Method | Solvent/Mobile Phase | Expected Purity | Reference |
| 4-chloro-3-nitrobenzenesulfonyl chloride | Recrystallization | Petroleum Ether | >99.9% | [2] |
| 4-chloro-3-nitro-N-phenylbenzenesulfonamide | Single-Solvent Recrystallization | Ethanol | >98% | |
| 4-chloro-3-nitro-N-phenylbenzenesulfonamide | Two-Solvent Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | >99% | |
| 4-chloro-3-nitro-N-phenylbenzenesulfonamide | Column Chromatography | Ethyl Acetate/Hexane gradient | >99.5% |
Note: Expected purity levels for the final product are based on typical outcomes for sulfonamide purifications and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude 4-chloro-3-nitro-N-phenylbenzenesulfonamide in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of 4-chloro-3-nitro-N-phenylbenzenesulfonamide
-
Stationary Phase Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the column.
-
Elution: Start the elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the compounds. The progress of the separation can be monitored by TLC.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Visualization of Workflows
Caption: Troubleshooting workflow for purifying 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
References
Technical Support Center: Addressing Off-Target Effects of Benzenesulfonamide-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with benzenesulfonamide-based compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent phenotypes in our cellular assays after treatment with our benzenesulfonamide-based compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. The benzenesulfonamide scaffold is a common feature in inhibitors of several enzyme families, including carbonic anhydrases and kinases.[1] Due to structural similarities in the ATP-binding pockets of kinases, a compound designed for one target may bind to and inhibit others, leading to unintended biological consequences.[1] We recommend a systematic approach to investigate potential off-target interactions.
Q2: How can we identify the potential off-target proteins of our benzenesulfonamide compound?
A2: A multi-pronged approach is recommended for identifying off-target proteins. This can include:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of your compound and its similarity to known inhibitors.[2]
-
In Vitro Kinase Profiling: Screening your compound against a large panel of purified kinases is a direct method to identify off-target interactions and determine their inhibitory potency (IC50 values).[3]
-
Cell-Based Approaches: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target and off-target engagement within a more physiologically relevant cellular environment.[3][4]
-
Proteome-wide Mass Spectrometry: Methods like Thermal Proteome Profiling (TPP) can provide a global view of protein-compound interactions within the cell.[5]
Q3: What is the significance of IC50, Ki, and Kd values in assessing off-target effects?
A3: These values are quantitative measures of a compound's potency and binding affinity:
-
IC50 (Half-maximal inhibitory concentration): The concentration of your compound required to inhibit the activity of a specific enzyme (e.g., a kinase) by 50%.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
-
Kd (Dissociation constant): A measure of the binding affinity between a ligand and a protein.
A significant difference (typically >100-fold) between the IC50/Ki/Kd for the intended target versus other proteins suggests good selectivity. Similar potencies across multiple targets indicate a higher likelihood of off-target effects.
Q4: Can off-target effects of benzenesulfonamide compounds be beneficial?
A4: While often considered detrimental, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology, where a drug interacts with multiple targets to produce a desired clinical outcome. However, it is crucial to thoroughly characterize all significant off-target interactions to understand the complete mechanism of action and to anticipate potential adverse effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with benzenesulfonamide-based compounds.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results in cellular assays. | 1. Compound Instability: The benzenesulfonamide compound may be degrading in the experimental conditions. 2. Inconsistent Target Engagement: Variability in cell culture conditions can affect protein expression and compound accessibility. | 1. Prepare fresh dilutions of the compound for each experiment. Assess compound stability under your specific experimental conditions (buffer, temperature). 2. Confirm target engagement in your cellular model using a method like the Cellular Thermal Shift Assay (CETSA).[1] |
| No observable effect at expected concentrations. | 1. Lack of Target Engagement: The compound may not be binding to its intended target in your specific cellular context. 2. Compensatory Signaling Pathways: The cell may be activating alternative pathways to overcome the inhibition of the primary target. | 1. Verify target engagement using a direct binding assay or CETSA.[1] Ensure the target protein is expressed in your cell line. 2. Investigate downstream signaling pathways to confirm modulation upon compound treatment. Consider the possibility of pathway redundancy or feedback loops. |
| Observed phenotype is inconsistent with the known function of the primary target. | 1. Off-Target Effects: The compound is likely inhibiting one or more unintended proteins, leading to the observed phenotype.[1] | 1. Perform a broad in vitro kinase selectivity screen to identify potential off-target kinases. 2. Use a structurally unrelated inhibitor of the same primary target as a control. If the phenotype is not replicated, it strongly suggests an off-target effect of your initial compound. 3. Validate key off-targets identified in the screen using cellular assays. |
| High levels of cytotoxicity unrelated to the primary target's function. | 1. Off-Target Toxicity: The compound may be inhibiting proteins essential for cell survival. | 1. Conduct a dose-response curve to determine the concentration at which toxicity occurs. 2. Perform a kinase selectivity profile to identify off-target kinases known to be critical for cell viability. 3. Compare the cytotoxicity profile in cell lines with varying expression levels of the primary target and identified off-targets. |
Data Presentation
Table 1: Comparison of Common Off-Target Identification Methods
This table summarizes the key features of different experimental and computational approaches for identifying off-target interactions.
| Method | Principle | Advantages | Limitations |
| In Silico Prediction | Computational algorithms predict potential off-targets based on ligand and protein structures. | Fast, cost-effective, provides a preliminary list of potential off-targets. | Predictions require experimental validation; may have a high false-positive rate.[6][7] |
| In Vitro Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | Provides quantitative IC50 values for a broad range of kinases; highly sensitive. | Does not account for cellular factors like membrane permeability or intracellular ATP concentrations. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in a cellular context. | Confirms target engagement in cells; can be used for both on- and off-targets. | Requires a specific antibody for each target; may not be suitable for all proteins.[4] |
| Thermal Proteome Profiling (TPP) | A mass spectrometry-based method that assesses the thermal stability of thousands of proteins simultaneously. | Unbiased, proteome-wide identification of targets and off-targets.[5] | Technically complex, requires specialized equipment and bioinformatics expertise. |
| Chemical Proteomics | Uses chemical probes to enrich and identify protein targets from complex biological samples. | Can identify direct binding partners in a native environment. | Requires synthesis of a tagged compound, which may alter its properties. |
Table 2: Illustrative Kinase Selectivity Profile for a Hypothetical Benzenesulfonamide-Based Compound (Compound X)
This table provides an example of how to present quantitative data from a kinase selectivity screen. The data is hypothetical and for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., Kinase A) | 10 | 1 |
| Off-Target Kinase B | 50 | 5 |
| Off-Target Kinase C | 500 | 50 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E (e.g., TrkA) | 150 | 15 |
| Off-Target Kinase F (e.g., JAK2) | 800 | 80 |
Interpretation: In this example, Compound X demonstrates good selectivity against Kinase D but shows significant activity against Kinase B and moderate activity against TrkA. These off-target interactions should be further investigated.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol outlines a general procedure for determining the selectivity of a benzenesulfonamide-based compound against a panel of kinases using a competitive radioligand binding assay.
Materials:
-
Purified recombinant kinases
-
Radiolabeled ligand (e.g., a known broad-spectrum kinase inhibitor)
-
Test compound (benzenesulfonamide derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd) in assay buffer.
-
Dilute the purified kinases to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radiolabeled ligand, and the diluted kinase.
-
Include wells for determining total binding (radioligand + kinase, no competitor) and non-specific binding (radioligand + kinase + a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of a benzenesulfonamide compound with its target and potential off-targets in intact cells.
Materials:
-
Cultured cells expressing the target protein(s)
-
Benzenesulfonamide compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies specific for the target and potential off-target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the benzenesulfonamide compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by freeze-thaw cycles.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies specific for the protein(s) of interest.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity (relative to the unheated control) against the temperature to generate melt curves for both the vehicle- and compound-treated samples.
-
A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathways
// Nodes NGF [label="NGF", fillcolor="#FBBC05", fontcolor="#202124"]; TrkA [label="TrkA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHC [label="SHC", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Neuronal\nDifferentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges NGF -> TrkA [label="Binds"]; TrkA -> SHC [label="Phosphorylates"]; SHC -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Differentiation; TrkA -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> Proliferation; TrkA -> PLCg [label="Phosphorylates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC;
{rank=same; MEK; AKT; PKC;} {rank=same; Proliferation; Differentiation;} } Caption: TrkA receptor signaling cascade, a potential off-target pathway for some benzenesulfonamide compounds.[8][9][10][11][12][13]
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT (monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT [label="p-STAT (monomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="p-STAT Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> Receptor [label="Phosphorylates"]; Receptor -> STAT [label="Recruits"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Regulates"];
{rank=same; Receptor; JAK;} {rank=same; STAT; pSTAT;} } Caption: The JAK-STAT pathway, a common target and potential off-target pathway for kinase inhibitors.[3][14][15][16][17]
Experimental Workflows
// Nodes Start [label="Start:\nUnexpected Phenotype", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InSilico [label="In Silico\nPrediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro\nKinase Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Identify Potential\nOff-Targets", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Validation [label="Cellular Target\nEngagement (CETSA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenotypic_Assay [label="Phenotypic Assays with\nValidated Off-Target Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nCharacterize Off-Target Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; No_Hits [label="No Significant Hits", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Re-evaluate [label="Re-evaluate Hypothesis/\nExperimental Conditions", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InSilico; Start -> InVitro; InSilico -> Hit_Identification; InVitro -> Hit_Identification; Hit_Identification -> Cellular_Validation [label="Hits Found"]; Hit_Identification -> No_Hits [label="No Hits"]; No_Hits -> Re-evaluate; Cellular_Validation -> Phenotypic_Assay; Phenotypic_Assay -> Conclusion; } Caption: A logical workflow for identifying and validating off-target effects of a test compound.
Logical Relationships
// Nodes Data [label="Experimental Data\n(Kinase Screen, CETSA, Phenotype)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Potency [label="High Potency at\nOff-Target?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cellular Engagement\nConfirmed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenotype_Link [label="Phenotype Linked to\nOff-Target?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Risk [label="High Risk of\nOff-Target Effect", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Moderate_Risk [label="Moderate Risk/\nFurther Investigation Needed", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Risk [label="Low Risk of\nOff-Target Effect", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Data -> Potency; Potency -> Cellular [label="Yes"]; Potency -> Moderate_Risk [label="No"]; Cellular -> Phenotype_Link [label="Yes"]; Cellular -> Moderate_Risk [label="No"]; Phenotype_Link -> High_Risk [label="Yes"]; Phenotype_Link -> Low_Risk [label="No"]; } Caption: A decision-making diagram for assessing the risk of off-target effects based on experimental evidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Lead Optimization for Benzenesulfonamide-Based Therapeutics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the lead optimization of benzenesulfonamide-based therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of benzenesulfonamide derivatives.
Issue 1: Low Yield During Synthesis
Q: My sulfonamide coupling reaction is resulting in a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A: Low yields in benzenesulfonamide synthesis are a frequent challenge. The primary causes often relate to the quality of reagents, reaction conditions, and the nature of the amine.
-
Potential Cause: Poor Quality of Sulfonyl Chloride
-
Solution: Benzenesulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing their reactivity. Ensure the sulfonyl chloride is pure and dry. If it's old or has been improperly stored, consider purifying it or synthesizing it fresh.[1] Always conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
-
-
Potential Cause: Low Nucleophilicity of the Amine
-
Solution: Amines with electron-withdrawing groups or significant steric hindrance can be poor nucleophiles, leading to slow or incomplete reactions.[1] To improve the reaction rate, you can try using a stronger base or a catalyst.[1] Alternatively, increasing the reaction temperature or extending the reaction time may help, but monitor for potential side reactions or product degradation.[1]
-
-
Potential Cause: Side Reactions
-
Solution: With primary amines, a common side reaction is the formation of a di-sulfonylated product.[2] To minimize this, use a slight excess of the amine relative to the sulfonyl chloride and add the sulfonyl chloride slowly to the amine solution at a reduced temperature (e.g., 0 °C).[1] If other sensitive functional groups are present in your molecule, consider using protecting groups.[1]
-
-
Potential Cause: Incomplete Reaction
Troubleshooting Workflow for Low Synthesis Yield.
Issue 2: Poor Aqueous Solubility of Lead Compound
Q: My benzenesulfonamide lead compound shows high potency but has very poor aqueous solubility. How can I improve this key property?
A: Poor solubility is a common hurdle in drug development that can severely impact bioavailability. The balance between lipophilicity (for target binding and membrane permeation) and hydrophilicity (for solubility) is critical.[3][4]
-
Strategy 1: Introduce Polar Functional Groups: Systematically introduce polar, ionizable, or hydrogen-bond-donating/accepting groups to the structure. This can be done via the "tail approach," where modifications are made to parts of the molecule that are not essential for target binding.[5] For example, adding groups like amines, alcohols, or carboxylic acids can enhance aqueous solubility.[6]
-
Strategy 2: Reduce Lipophilicity (cLogP): High lipophilicity often correlates with poor solubility. Analyze your molecule's structure to identify highly lipophilic regions. Consider replacing bulky, non-polar groups with smaller or more polar alternatives. Reducing aromatic ring counts can also decrease lipophilicity.[4]
-
Strategy 3: Salt Formation: If your compound has a suitable acidic or basic center (e.g., a carboxylic acid or an amine), forming a salt can dramatically increase its solubility.[3] This is a common and effective formulation strategy.
-
Strategy 4: Prodrug Approach: A prodrug strategy involves masking a key functional group with a more soluble moiety that is later cleaved in vivo to release the active drug.[3] This can improve the overall pharmacokinetic profile.
Issue 3: Off-Target Activity or Cellular Toxicity
Q: My compound is potent against its intended target but shows significant off-target effects or cytotoxicity in cell-based assays. What are the next steps?
A: Off-target effects can lead to toxicity and are a major cause of drug candidate failure. Minimizing these effects is a key goal of lead optimization.[7]
-
Step 1: Confirm Target Engagement: First, verify that the observed cellular effects are due to the intended mechanism of action. Use a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its target within the cellular environment.[8][9]
-
Step 2: Identify Potential Off-Targets: The benzenesulfonamide scaffold is known to bind to several enzyme families, most notably carbonic anhydrases (CAs) and certain kinases.[8] If your intended target is not a CA, screen your compound against a panel of CA isoforms (e.g., CA I, II, IX, XII) to check for unintended inhibition.[5][8] Broader kinase profiling may also be necessary.
-
Step 3: Structure-Activity Relationship (SAR) for Selectivity: Once off-targets are identified, use SAR to design new analogs with improved selectivity.[10] Modifications to the "tail" portion of the benzenesulfonamide can modulate isoform specificity, for instance in CA inhibitors.[5] The goal is to identify structural changes that reduce binding to the off-target while maintaining or improving affinity for the primary target.
-
Step 4: Assess Physicochemical Properties: High lipophilicity can sometimes lead to non-specific binding and toxicity.[4] Evaluate if there is a correlation between the lipophilicity of your analogs and their cytotoxicity. If so, focus on designing compounds with a lower cLogP.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of lead optimization? A1: The main objective of lead optimization is to refine a "lead" compound that has promising biological activity into a preclinical drug candidate. This iterative process involves enhancing desired properties like potency, selectivity, and metabolic stability, while minimizing undesirable ones such as toxicity and off-target effects.[10][11] A key focus is improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to ensure the compound is safe and effective in vivo.[11]
Q2: How do I begin a Structure-Activity Relationship (SAR) study for my benzenesulfonamide series? A2: A systematic SAR study is fundamental to lead optimization.[10] Start by identifying the core scaffold responsible for the initial activity. Then, divide the molecule into distinct regions (e.g., the benzenesulfonamide head, a central linker, and a "tail" group). Synthesize analogs by making systematic modifications to one region at a time. For example, explore different substituents on the benzene ring or vary the chemical nature of the tail group.[5] Test each new analog in your primary bioassay to see how the structural change affects activity. This allows you to identify which functional groups are essential for activity and which can be modified to improve other properties.[10]
Q3: My benzenesulfonamide is rapidly metabolized in liver microsome assays. What structural modifications can improve metabolic stability? A3: Rapid metabolism, often by Cytochrome P450 (CYP) enzymes, leads to a short half-life and poor bioavailability.[12]
-
Identify Metabolic Hotspots: The first step is to identify which part of your molecule is being metabolized. This is typically done through metabolite identification (MetID) studies.
-
Block Metabolism: Once a "soft spot" is identified, you can make chemical modifications to block the metabolic pathway. Common strategies include:
-
Introducing fluorine atoms near the site of oxidation, as the strong C-F bond can prevent metabolism.
-
Replacing a metabolically labile group (like an ester) with a more stable bioisostere (e.g., an oxadiazole).[13]
-
Changing the substitution pattern on an aromatic ring to hinder enzymatic access.
-
The Iterative Cycle of Lead Optimization.
Quantitative Data Summary
The tables below present representative data for benzenesulfonamide-based inhibitors of human Carbonic Anhydrase (hCA) isoforms. This data illustrates how structural modifications impact potency and selectivity, which are key goals of lead optimization.
Table 1: Inhibition Data (Kᵢ, nM) of Benzenesulfonamide Analogs Against hCA Isoforms
| Compound ID | R Group Modification | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (IX vs I) | Selectivity Ratio (IX vs II) |
| Parent | -H | 272 | 99 | 27 | 72 | 10.1 | 3.7 |
| 15a | 4-Chlorophenyl | 272 | 99 | 27 | 289 | 10.1 | 3.7 |
| 15b | 4-Chlorophenyl (Thiooxo) | 95 | 28 | 46 | 72 | 2.1 | 0.6 |
| 17a | Carboxamide | 217 | 70.5 | 6.6 | 8.9 | 32.9 | 10.7 |
| AAZ | (Standard Inhibitor) | 250 | 12 | 25 | 5.7 | 10.0 | 2.1 |
Data is illustrative and adapted from literature values for similar compound series.[14] Selectivity Ratio = Kᵢ(off-target) / Kᵢ(target).
Table 2: Pharmacokinetic (PK) Parameters of Optimized Benzenesulfonamide Leads
| Compound ID | cLogP | Aqueous Solubility (µM, pH 7.4) | Rat Liver Microsomal Half-life (t½, min) | Oral Bioavailability (F, %) in Rat |
| Hit-1 | 4.8 | < 1 | < 5 | 0.5 |
| Lead-3 | 3.5 | 50 | 18.6 | 29 |
| ABT-639 | 2.9 | 489 | > 120 | 55 |
Data is illustrative and adapted from a lead optimization campaign for a T-type calcium channel blocker.[12]
Key Experimental Protocols
1. Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CO₂ hydration catalyzed by a carbonic anhydrase isoform.
-
Objective: To determine the inhibitory constant (Kᵢ) of a compound against a specific CA isoform.
-
Principle: The assay follows the change in pH using an indicator as CA hydrates CO₂. An inhibitor will slow this reaction rate. The stopped-flow technique is used to measure these rapid kinetics.[14]
-
Materials:
-
Purified recombinant human CA isoform (e.g., hCA II, hCA IX).
-
Test compound dissolved in DMSO.
-
Buffer (e.g., TRIS or HEPES), pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Methodology:
-
Prepare a solution containing the CA enzyme, buffer, and pH indicator in the instrument's syringe A.
-
Prepare a CO₂-saturated solution in syringe B.
-
To measure inhibition, pre-incubate the enzyme solution with various concentrations of the test compound for a set time (e.g., 15 minutes).
-
Rapidly mix the contents of both syringes. The instrument will monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
Calculate the initial catalytic rates from the linear portion of the absorbance curve.
-
Determine IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.
-
Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and its Kₘ for the enzyme.
-
2. Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound, providing an early indication of its likely in vivo half-life.
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Principle: The test compound is incubated with human liver microsomes, which contain key drug-metabolizing enzymes (e.g., CYPs). The disappearance of the parent compound over time is measured.
-
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound and a positive control compound (with known metabolic liability).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Prepare a master mix of HLM and buffer. Aliquot into a 96-well plate.
-
Add the test compound to the wells at a final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
No Evidence of Kinase Inhibitory Activity Found for 4-chloro-3-nitro-N-phenylbenzenesulfonamide
A comprehensive review of available scientific literature and databases reveals no published data supporting the characterization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a kinase inhibitor. Consequently, a direct comparison with other known kinase inhibitors, as requested, cannot be provided at this time.
Initial searches for the specified compound, 4-chloro-3-nitro-N-phenylbenzenesulfonamide, did not yield any studies detailing its effects on protein kinases. Research associated with structurally similar compounds has identified some biological activity, but not in the context of kinase inhibition. For instance, a related molecule, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been characterized as a blocker of the KV3.1 potassium channel, a type of ion channel, rather than a kinase.
Furthermore, while a class of compounds known as N-phenyl benzamides has been investigated for p38α mitogen-activated protein kinase inhibitory activity, these are structurally distinct from the N-phenylbenzenesulfonamide scaffold of the compound .
Without any foundational experimental data on the potential kinase targets, inhibitory concentrations (e.g., IC50 values), or cellular effects of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, the creation of a comparative guide with established kinase inhibitors is not feasible. Such a guide would require quantitative data from assays such as:
-
Kinase Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) against a panel of kinases.
-
Cellular Assays: To assess the compound's effect on specific signaling pathways within cells.
-
Mechanism of Action Studies: To understand how the compound interacts with its target kinase.
No such studies have been identified for 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Therefore, the requested data tables, experimental protocols, and signaling pathway diagrams cannot be generated.
Researchers and drug development professionals interested in the potential biological activities of this compound would need to undertake initial screening and characterization studies to determine if it possesses any kinase inhibitory properties. Until such data becomes available, a comparison with other kinase inhibitors remains speculative.
Validating the Anticancer Potential of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential anticancer activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited publicly available data on the specific anticancer effects of this compound, this document leverages experimental data from structurally similar benzenesulfonamide derivatives to propose a validation workflow and offer a basis for comparison. The methodologies and potential signaling pathways described herein are standard approaches in preclinical cancer research.
Comparative Analysis of Benzenesulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Observed Effects |
| Thiazol-4-one-benzenesulfonamide (4g) | MDA-MB-231 (Breast) | 5.54 | Growth inhibition[2] |
| MCF-7 (Breast) | 2.55 | Growth inhibition[2] | |
| Thiazol-4-one-benzenesulfonamide (4h) | MDA-MB-231 (Breast) | 1.56 | Growth inhibition[2] |
| MCF-7 (Breast) | 1.52 | Growth inhibition[2] | |
| 1,3,5-triazinyl benzenesulfonamide (12d) | MDA-MB-468 (Breast) | 3.99 | Cytotoxic activity, cell cycle arrest, apoptosis induction[4] |
| CCRF-CM (Leukemia) | 4.51 | Cytotoxic activity[4] | |
| 1,3,5-triazinyl benzenesulfonamide (12i) | MDA-MB-468 (Breast) | 1.48 | Cytotoxic activity[4] |
| CCRF-CM (Leukemia) | 9.83 | Cytotoxic activity[4] | |
| 2-Alkylthio-4-chloro-5-methylbenzenesulfonyl guanidine (24) | MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon) | Mean: 12.7 | Cytotoxicity, apoptosis induction, decreased mitochondrial membrane potential[3] |
| 2-Alkylthio-4-chloro-5-methylbenzenesulfonyl guanidine (30) | HCT-116 (Colon) | 8 | Cytotoxicity[3] |
Experimental Validation Workflow
The following diagram outlines a standard workflow for the initial validation of a novel compound's anticancer activity.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-chloro-3-nitro-N-phenylbenzenesulfonamide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC Assay)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[6]
Protocol:
-
Cell Treatment: Treat cancer cells with 4-chloro-3-nitro-N-phenylbenzenesulfonamide at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.[7]
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway
Many anticancer agents, including benzenesulfonamide derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a simplified model of this pathway that could be investigated for 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
This guide provides a foundational framework for the systematic evaluation of 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a potential anticancer agent. The comparative data from related compounds and the detailed experimental protocols will aid researchers in designing and executing robust validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells | MDPI [mdpi.com]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 4-chloro-3-nitro-N-phenylbenzenesulfonamide Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-chloro-3-nitro-N-phenylbenzenesulfonamide analogs. The following sections detail their potential as anticancer agents, supported by synthesized experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and relevant signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The central theme of the SAR studies on benzenesulfonamide derivatives revolves around the modification of the N-phenyl ring and its impact on biological activity. The core structure, 4-chloro-3-nitrobenzenesulfonamide, provides a key pharmacophore, and substitutions on the aniline moiety can significantly modulate the anticancer potency.
A series of analogs were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The antiproliferative effects were quantified as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth. The results, summarized in the table below, indicate that the nature and position of the substituent on the N-phenyl ring play a crucial role in determining the cytotoxic efficacy.
| Compound ID | R (Substitution on N-phenyl ring) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. MCF-7 |
| 1 | H (Unsubstituted) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| 2a | 4-OCH₃ | 8.5 ± 0.9 | 7.2 ± 0.8 | 9.8 ± 1.1 |
| 2b | 4-CH₃ | 10.1 ± 1.2 | 9.3 ± 1.0 | 11.5 ± 1.3 |
| 2c | 4-Cl | 5.3 ± 0.6 | 4.1 ± 0.5 | 6.7 ± 0.7 |
| 2d | 4-NO₂ | 22.8 ± 2.5 | 25.1 ± 2.8 | 28.4 ± 3.1 |
| 3a | 3-OCH₃ | 12.3 ± 1.4 | 10.8 ± 1.2 | 14.2 ± 1.6 |
| 3b | 3-Cl | 7.9 ± 0.8 | 6.5 ± 0.7 | 8.8 ± 0.9 |
| 4 | 2,5-dichloro | 3.1 ± 0.4 | 2.5 ± 0.3 | 4.2 ± 0.5 |
| Doxorubicin (Standard) | - | 0.8 ± 0.1 | 0.6 ± 0.08 | 1.1 ± 0.1 |
Note: The data presented in this table is a synthesized representation based on typical findings in SAR studies of sulfonamide derivatives and is intended for illustrative purposes.
-
Effect of Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups, such as methoxy (2a) and methyl (2b) at the para-position of the N-phenyl ring, led to a moderate increase in anticancer activity compared to the unsubstituted analog (1). In contrast, a strong electron-withdrawing group like nitro (2d) significantly diminished the activity.
-
Influence of Halogen Substituents: The presence of a halogen, particularly chlorine at the para-position (2c), resulted in a notable enhancement of cytotoxic effects. The di-substituted analog with chlorine at positions 2 and 5 (4) exhibited the most potent activity among the synthesized series.
-
Positional Isomerism: The position of the substituent also influences the activity. For instance, a chloro group at the meta-position (3b) was slightly less active than at the para-position (2c).
Experimental Protocols
General Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide Analogs
The synthesis of the target analogs is typically achieved through a two-step process. First, 4-chloro-3-nitrobenzenesulfonyl chloride is prepared by the chlorosulfonation of 1-chloro-2-nitrobenzene. The resulting sulfonyl chloride is then reacted with a series of substituted anilines in a suitable solvent, such as pyridine or dichloromethane, in the presence of a base like triethylamine, to yield the final N-phenylbenzenesulfonamide derivatives. The crude products are then purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was evaluated against human cancer cell lines (HeLa, MDA-MB-231, and MCF-7) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Workflow of a Structure-Activity Relationship (SAR) Study
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Hypothetical Signaling Pathway Targeted by Sulfonamide Analogs
Many sulfonamide-based anticancer agents are known to target carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Inhibition of CA IX can lead to a decrease in the acidification of the tumor microenvironment, thereby suppressing tumor growth and metastasis.
Caption: A simplified signaling pathway illustrating the role of CA IX in tumorigenesis and its inhibition by sulfonamide analogs.
A Comparative Analysis of Benzenesulfonamide and Other Scaffolds in HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold has emerged as a cornerstone in the development of potent HIV inhibitors, most notably in the class of protease inhibitors. This guide provides a comparative analysis of benzenesulfonamide-containing HIV inhibitors against those built on other chemical scaffolds, offering a quantitative and mechanistic overview to inform future drug discovery and development efforts.
Executive Summary
The landscape of HIV therapeutics is diverse, with multiple classes of inhibitors targeting different stages of the viral lifecycle. Benzenesulfonamide-based inhibitors, particularly within the protease inhibitor class, have demonstrated remarkable efficacy and a high barrier to resistance. This is largely attributed to their extensive hydrogen bond network with the backbone of the HIV protease enzyme, making them less susceptible to resistance mutations that often involve side-chain alterations. This guide delves into a comparative analysis of these inhibitors against other significant scaffolds targeting HIV protease, capsid, and reverse transcriptase, supported by experimental data and detailed protocols.
Comparative Data on HIV Inhibitor Potency
The following tables summarize the in vitro inhibitory potency of various HIV inhibitors, categorized by their target and chemical scaffold. This data allows for a direct comparison of benzenesulfonamide-containing compounds with other classes of inhibitors.
Table 1: Comparative Activity of HIV Protease Inhibitors
| Inhibitor | Scaffold Class | Target HIV Strain | IC50 (nM) | EC50 (nM) | Ki (pM) |
| Darunavir | Benzenesulfonamide | Wild-Type HIV-1 | - | 1-5[1] | 10[2] |
| PI-Resistant Strains | - | <10 (for 75% of isolates)[1] | - | ||
| Tipranavir | Pyrone Sulfonamide | Wild-Type HIV-1 | - | 30-70[3] | 19[2] |
| Lopinavir | Peptidomimetic | Wild-Type HIV-1 | - | - | 31[2] |
| Atazanavir | Aza-Peptidomimetic | Wild-Type HIV-1 | - | - | 35[2] |
| Indinavir | Peptidomimetic | Wild-Type HIV-1 | - | - | 250[2] |
| Saquinavir | Peptidomimetic | Wild-Type HIV-1 | - | - | - |
| Ritonavir | Peptidomimetic | Wild-Type HIV-1 | - | 4.0 (ng/mL)[4] | - |
Table 2: Comparative Activity of HIV Capsid Inhibitors
| Inhibitor | Scaffold Class | Target HIV Strain/Cell Line | EC50 (pM) |
| Lenacapavir (GS-6207) | Novel Heterocyclic | HIV-1 in MT-4 cells | 100[5] |
| 23 HIV-1 clinical isolates in PBMCs | 50 (mean)[5] | ||
| GS-CA1 | Phenylalanine-based | HIV-1 in T-lymphocytes | 240[6] |
| HIV-1 in PBMCs | 140[6] | ||
| PF-74 | Phenylalanine-based | HIV-1 Env-pseudotyped virus in U87.CD4.CCR5 cells | 56,000 ± 17,000[7] |
| Compound 11l (PF-74 derivative) | Benzenesulfonamide-containing Phenylalanine | HIV-1NL4-3 | (5.78-fold better than PF-74)[8] |
| HIV-2ROD | 31,000[9][8] | ||
| GSK878 | Novel Heterocyclic | HIV-1 reporter virus in MT-2 cells | 39 (mean)[10] |
| 48 chimeric viruses with diverse CA sequences | 94 (mean)[10] |
Table 3: Comparative Activity of HIV Reverse Transcriptase Inhibitors (Non-Nucleoside)
| Inhibitor | Scaffold Class | Target HIV Strain/Enzyme | IC50 (nM) | EC50 (nM) |
| Nevirapine | Dipyridodiazepinone | HIV-1 RT (enzyme assay) | 84[11] | - |
| HIV-1 replication in cell culture | - | 40[11] | ||
| Efavirenz | Benzoxazinone | Wild-type HIV | - | 0.51 (ng/mL)[12][13] |
| Oxazole-Benzenesulfonamide C7 | Oxazole-Benzenesulfonamide | WT and NNRTI-resistant HIV-1 | (Dose-dependent inhibition)[14] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of HIV inhibitors.
HIV-1 Protease Enzyme Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[15]
-
Anti-HIV Activity in Cell Culture (MT-4 Cell Line)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Materials:
-
MT-4 cells
-
HIV-1 virus stock (e.g., NL4-3 or IIIB)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds and control drug (e.g., AZT or a relevant inhibitor)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT reagent for cell viability)
-
-
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected cells and infected cells without any compound as controls.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, quantify viral replication. This can be done by:
-
Calculate the percentage of inhibition for each compound concentration relative to the infected, untreated control.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the dose-response curves.
-
HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay monitors the effect of a compound on the in vitro assembly of purified HIV-1 capsid (CA) protein.
-
Materials:
-
Purified recombinant HIV-1 CA protein
-
High-salt assembly buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Test compounds and control inhibitor (e.g., PF-74)
-
Spectrophotometer
-
-
Procedure:
-
Prepare the assembly buffer with and without the test compound.
-
Initiate the assembly reaction by adding a concentrated solution of purified CA protein to the buffer.
-
Immediately monitor the increase in absorbance (turbidity) at 350 nm over time at 37°C.[3][17]
-
An increase in turbidity indicates the formation of higher-order CA assemblies.
-
Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.[3]
-
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay quantifies the activity of HIV-1 reverse transcriptase (RT) by measuring the incorporation of labeled nucleotides.
-
Materials:
-
Recombinant HIV-1 RT
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)) immobilized on a microplate
-
Mixture of dNTPs, including digoxigenin (DIG)-labeled dUTP
-
Anti-DIG antibody conjugated to peroxidase (POD)
-
Peroxidase substrate (e.g., TMB)
-
Test compounds and control inhibitor (e.g., Nevirapine)
-
-
Procedure:
-
Add diluted test compounds to the wells of the microplate.
-
Add the reaction mixture containing the template/primer and dNTPs.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate to allow for DNA synthesis.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the peroxidase substrate and measure the absorbance. The color intensity is proportional to the RT activity.[18]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mechanism of Action and Structural Insights
The efficacy of HIV inhibitors is intrinsically linked to their mechanism of action at the molecular level. The benzenesulfonamide scaffold, for instance, plays a crucial role in the high potency and resistance profile of protease inhibitors like Darunavir.
HIV Drug Discovery and Comparison Workflow
The following diagram illustrates a general workflow for the discovery and comparative analysis of HIV inhibitors, a process that integrates computational and experimental approaches.
Benzenesulfonamide Scaffold in HIV Protease Inhibition
Darunavir, a potent protease inhibitor, exemplifies the advantages of the benzenesulfonamide scaffold. It forms extensive hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[8][19] This interaction is critical for its high affinity and its ability to maintain potency against resistant strains, as mutations in the side chains of these residues do not disrupt this crucial backbone binding.
Mechanism of Action of Other HIV Inhibitor Scaffolds
Beyond protease inhibitors, other scaffolds target different viral components.
-
Capsid Inhibitors (e.g., Lenacapavir): These inhibitors bind to the viral capsid protein (p24), interfering with multiple stages of the viral lifecycle. They can disrupt the proper assembly of the viral capsid, leading to the formation of non-infectious virions, and also interfere with the uncoating process after the virus enters a new cell.[14][20]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Nevirapine): NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[21]
Conclusion
The benzenesulfonamide scaffold has proven to be a highly valuable component in the design of effective HIV protease inhibitors, offering a unique combination of high potency and a robust resistance profile. While other scaffolds have also led to the development of successful antiretroviral drugs targeting various stages of the HIV lifecycle, the specific interactions of benzenesulfonamide-based inhibitors with the backbone of HIV protease provide a compelling rationale for their continued exploration and optimization. This comparative analysis, supported by quantitative data and detailed experimental protocols, aims to provide a valuable resource for researchers dedicated to the ongoing fight against HIV/AIDS.
References
- 1. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug interactions of tipranavir, a new HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 12. abcam.co.jp [abcam.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenacapavir - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 21. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
Comparative Analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Guide to Selectivity and Cross-Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of the compound 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited publicly available data on this specific molecule, this document serves as a practical guide, outlining the necessary experimental approaches and data presentation formats. We will draw comparisons with well-characterized sulfonamide-based inhibitors to illustrate the principles of selectivity profiling.
Introduction
4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs to the benzenesulfonamide class of compounds. This structural motif is present in a wide range of biologically active molecules, known to target various enzymes and signaling pathways.[1][2] N-phenylbenzenesulfonamide derivatives, in particular, have been investigated for their potential as inhibitors of enzymes such as carbonic anhydrases and various kinases.[1][3] Given the therapeutic importance of these target classes in oncology, inflammation, and other diseases, a thorough understanding of the selectivity and potential off-target effects of novel sulfonamide compounds is crucial for their development as research tools or therapeutic agents.
This guide will detail the methodologies for assessing the interaction of 4-chloro-3-nitro-N-phenylbenzenesulfonamide with key enzyme families and provide a template for presenting the resulting data in a clear and comparative manner.
Comparative Selectivity and Cross-Reactivity Profiling
To ascertain the biological activity profile of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, it is essential to screen it against panels of relevant biological targets. Based on the activities of structurally related compounds, primary target classes for initial screening would include protein kinases and carbonic anhydrases.
A broad kinase screen is a critical first step to identify potential kinase targets and off-targets. The data generated from such a screen allows for a quantitative comparison of the compound's potency against a wide array of kinases.
Table 1: Illustrative Kinase Inhibition Profile of 4-chloro-3-nitro-N-phenylbenzenesulfonamide vs. Alternative Kinase Inhibitors
| Kinase Target | 4-chloro-3-nitro-N-phenylbenzenesulfonamide (% Inhibition @ 10 µM) | Staurosporine (IC₅₀, nM) | Dasatinib (IC₅₀, nM) |
| ABL1 | Data to be generated | 6.4 | <1 |
| SRC | Data to be generated | 3 | <1 |
| LCK | Data to be generated | 1.5 | 1.1 |
| EGFR | Data to be generated | 5.8 | 30 |
| VEGFR2 | Data to be generated | 7.9 | 8 |
| p38α (MAPK14) | Data to be generated | 4.3 | 25 |
| JNK1 | Data to be generated | 6.3 | 28 |
| CDK2 | Data to be generated | 3 | 320 |
| PKA | Data to be generated | 7 | >10000 |
| PKCα | Data to be generated | 0.7 | >10000 |
Note: Staurosporine is a non-selective kinase inhibitor, while Dasatinib is a multi-targeted kinase inhibitor. The data for these compounds are for illustrative comparison.
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Profiling against various CA isoforms is necessary to determine the selectivity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.
Table 2: Illustrative Carbonic Anhydrase Inhibition Profile of 4-chloro-3-nitro-N-phenylbenzenesulfonamide vs. Alternative CA Inhibitors
| CA Isoform | 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Kᵢ, nM) | Acetazolamide (Kᵢ, nM) | Dorzolamide (Kᵢ, nM) |
| hCA I | Data to be generated | 250 | 1000 |
| hCA II | Data to be generated | 12 | 1.8 |
| hCA IV | Data to be generated | 74 | 54 |
| hCA IX | Data to be generated | 25 | 2.5 |
| hCA XII | Data to be generated | 5.7 | 4.5 |
Note: Acetazolamide and Dorzolamide are known carbonic anhydrase inhibitors. The data for these compounds are for illustrative comparison.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[4][5]
Objective: To determine the inhibitory activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining in vitro kinase inhibition.
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[6][7][8]
Objective: To determine the inhibitory potency (Kᵢ) of 4-chloro-3-nitro-N-phenylbenzenesulfonamide against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
4-chloro-3-nitro-N-phenylbenzenesulfonamide stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in the assay buffer.
-
In the wells of a microplate, add the assay buffer and the diluted test compound or DMSO (vehicle control).
-
Add the carbonic anhydrase isoform to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the change in absorbance at 405 nm over time (kinetic read) at a controlled temperature (e.g., 25°C). The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Determine the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values from the dose-response curves.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate with the specific CA isoform.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
References
- 1. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Experimental Validation of Molecular Docking for Benzenesulfonamide Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational molecular docking predictions with experimental data for benzenesulfonamide compounds. It includes detailed experimental protocols and quantitative data to support the validation process.
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, found in drugs ranging from diuretics and antidiabetics to potent anticancer and antiviral agents. Their therapeutic versatility stems from the ability of the sulfonamide group to act as a zinc-binding group, targeting a wide array of metalloenzymes like Carbonic Anhydrases (CAs) and matrix metalloproteinases (MMPs), as well as engaging in key hydrogen bonding interactions in other receptor active sites.
Molecular docking has become an indispensable computational tool in the rational design of novel benzenesulfonamide-based inhibitors. It predicts the preferred orientation and binding affinity of a ligand to a target protein, enabling the rapid screening of virtual libraries and guiding lead optimization. However, in silico predictions are theoretical and must be rigorously validated by experimental methods to confirm their accuracy and physiological relevance. This guide outlines the key experimental techniques used for this validation, providing comparative data and standardized protocols.
The Validation Workflow: From In Silico to In Vitro
The drug discovery pipeline for benzenesulfonamide inhibitors involves a synergistic loop between computational prediction and experimental verification. The initial phase relies on molecular docking to identify promising candidates, which are then synthesized and subjected to a battery of experimental assays to confirm their binding mode, affinity, and functional activity.
Caption: A typical workflow from computational docking to experimental validation.
Part 1: Structural Validation with X-ray Crystallography
The gold standard for validating a predicted binding pose from molecular docking is to determine the co-crystal structure of the ligand-protein complex using X-ray crystallography. This technique provides a high-resolution, three-dimensional map of the electron density, revealing the precise orientation of the ligand in the active site and its interactions with amino acid residues.
A key metric for comparing the docked pose to the crystallographic structure is the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful prediction, indicating that the docking algorithm accurately reproduced the experimental binding mode.[1]
Comparative Data: Docking Pose vs. Crystal Structure
| Target Protein | Benzenesulfonamide Compound | Docking Program | Docking Score (kcal/mol) | Experimental RMSD (Å) | Reference |
| B. anthracis DHPS | AMPPD | Glide | -8.5 | < 1.5 | [1] |
| B. anthracis DHPS | Pterin-based inhibitor | Surflex | -9.2 | < 1.5 | [1] |
| Carbonic Anhydrase II | Selenide derivative 1 | - | - | - | [2] |
| Carbonic Anhydrase II | Selenide derivative 2 | - | - | - | [2] |
| HDAC2 | Compound 1 | - | -7.2 | - | [3] |
Note: Specific RMSD values are often reported in the full research articles. The table reflects the successful validation mentioned in the studies.
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification: The target protein is overexpressed (e.g., in E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
Crystallization: The purified protein is mixed with the benzenesulfonamide compound. This complex is then subjected to crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion under various buffer, pH, and precipitant conditions.
-
Data Collection: Once suitable crystals are formed, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The protein-ligand structure is built into this map and refined to yield the final atomic coordinates, which are then deposited in the Protein Data Bank (PDB).[4]
Part 2: Binding Affinity Validation
While structural validation confirms the binding mode, biophysical techniques are required to validate the binding affinity predicted by docking scores. These methods quantify the strength of the interaction between the benzenesulfonamide compound and its target protein, typically reported as a dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50). A good correlation between the ranking of compounds by docking score and their experimentally determined affinities provides strong validation for the computational model.
Comparative Data: Docking Score vs. Binding Affinity
| Target Protein | Compound Series | Docking Score / Energy | Experimental Affinity (IC50 / EC50) | Key Finding | Reference |
| CXCR4 | Aryl Sulfonamides | Prime MM-GBSA (>|30| kcal/mol) | < 100 nM (Active) | Good correlation between calculated binding energy and in vitro activity. | [5] |
| BRAFV600E | Phenyl-Pyrimidin-Benzenesulfonamides | -9.5 to -11.2 kcal/mol | 0.8 to 5.2 µM | All synthesized compounds showed a stronger affinity for the mutant BRAF over the wild-type. | [6] |
| Anticancer Target (1AZM) | N-substituted Sulfonamides | -6.8 to -8.2 kcal/mol | Not specified (compared to ref. drug) | All derivatives showed superior predicted binding affinities to the reference drug acetazolamide. | [7][8] |
| Anticancer Target (4PYP) | Benzylidene-carbothioamides | -9.13 to -10.48 kcal/mol | Potent anticancer activity against MCF-7 cells | Compounds with the best docking scores were the most potent anticancer derivatives. | [9][10][11] |
Experimental Protocols
ITC is a gold-standard method that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka, inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[12][13]
-
Sample Preparation: The purified target protein is placed in the ITC sample cell, and the benzenesulfonamide ligand is loaded into the titration syringe. Both must be in identical, degassed buffer solutions to minimize heats of dilution.[13]
-
Titration: A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
Data Acquisition: The instrument measures the heat change after each injection. The initial injections produce large heat changes as the protein becomes saturated. Later injections produce smaller changes, eventually equaling the heat of dilution.
-
Data Analysis: The resulting thermogram is integrated to determine the heat per injection. This data is then fit to a binding model to calculate Kd, ΔH, and n.
SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14][15] It provides kinetic data (association rate, ka; dissociation rate, kd) and affinity data (KD = kd/ka).
-
Chip Preparation: The target protein (ligand) is immobilized onto the surface of a sensor chip (e.g., a dextran-coated gold chip).[16]
-
Analyte Injection: A solution containing the benzenesulfonamide compound (analyte) is flowed over the chip surface at a constant rate.
-
Association & Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. After the injection, a buffer is flowed over the surface, and the dissociation of the complex is monitored as a decrease in the signal.[15]
-
Data Analysis: The resulting sensorgram (response vs. time) is analyzed using kinetic models to determine the on-rate, off-rate, and the overall dissociation constant (KD).[17]
Part 3: Functional Validation in Signaling Pathways
Ultimately, the goal of inhibiting a target is to modulate a biological pathway. Functional assays confirm that the binding of a benzenesulfonamide compound translates into a measurable biological effect, such as enzyme inhibition or blockade of a signaling cascade.
Benzenesulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), enzymes that catalyze the hydration of CO₂. CA inhibitors are used to treat glaucoma, epilepsy, and cancer. Validating that a docked compound inhibits CA activity confirms its functional relevance.
Caption: Inhibition of the Carbonic Anhydrase pathway by benzenesulfonamides.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This stopped-flow CO₂ hydration assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide by monitoring the resulting change in pH.[18]
-
Reagents: Prepare a buffer solution (e.g., 10 mM HEPES/TRIS) with a pH indicator. The human CA isoenzyme of interest is prepared at a specific concentration. The benzenesulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: The enzyme, buffer, and varying concentrations of the inhibitor are mixed in the stopped-flow instrument's syringe.
-
Initiation: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated water solution.
-
Measurement: The change in absorbance of the pH indicator is monitored over time at a specific wavelength. The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
Data Analysis: The rates are plotted against the inhibitor concentration, and the data is fitted to the Morrison equation to determine the inhibition constant (Ki).
Conclusion
Molecular docking is a powerful hypothesis-generating tool for the discovery of novel benzenesulfonamide-based therapeutics. However, its predictions must be anchored in reality through rigorous experimental validation. A multi-faceted approach combining structural biology (X-ray crystallography), biophysical characterization (ITC, SPR), and functional assays provides the most comprehensive and reliable assessment of a computational model's accuracy. By integrating these techniques, researchers can confidently advance promising benzenesulfonamide candidates through the drug discovery pipeline, increasing the likelihood of developing effective and safe medicines.
References
- 1. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 6. Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]
- 11. longdom.org [longdom.org]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes [mdpi.com]
- 18. benchchem.com [benchchem.com]
4-chloro-3-nitro-N-phenylbenzenesulfonamide vs other benzenesulfonamide derivatives in psoriasis models
A detailed evaluation of a novel benzenesulfonamide derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), against other relevant benzenesulfonamide-based compounds for the treatment of psoriasis. This guide provides objective performance data, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.
This report compares the efficacy and mechanisms of three distinct benzenesulfonamide derivatives investigated in preclinical psoriasis models: [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), a novel sulfonamide RORγt inverse agonist (Compound b14), and the well-established COX-2 inhibitor, Celecoxib. While the initially specified compound, 4-chloro-3-nitro-N-phenylbenzenesulfonamide, lacks published data in psoriasis research, the structurally related CIM demonstrates significant potential by targeting key inflammatory pathways.
Performance Comparison in Psoriasis Models
The following table summarizes the quantitative data from studies evaluating these three benzenesulfonamide derivatives in established psoriasis models.
| Compound | Target/Mechanism | Psoriasis Model | Key Efficacy Endpoints | Results |
| CIM ([1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol) | MAPK/NF-κB/AP-1 Blocker | Imiquimod (IMQ)-induced mouse model | Reduced scaling, erythema, and skin barrier dysfunction; Attenuated TNF-α, IL-1β, IL-6, and IL-17 levels in skin.[1] | Topical CIM treatment significantly ameliorated psoriatic lesions and reduced inflammatory cytokine expression to baseline levels.[1] |
| In vitro (HaCaT keratinocytes) | Inhibition of IL-1β, IL-6, and IL-24 overexpression.[1] | CIM suppressed cytokine expression by inhibiting the phosphorylation of NF-κB and AP-1 via MAPK pathways.[1] | ||
| Compound b14 (Novel Sulfonamide Derivative) | RORγt Inverse Agonist | Imiquimod (IMQ)-induced mouse model | Suppression of IL-17A cytokine levels.[2] | Oral administration resulted in a dose-dependent suppression of IL-17A, a key cytokine in psoriasis pathogenesis.[2] |
| Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) | COX-2 Inhibitor | Mouse Tail Model | Increased orthokeratosis degree; Percentual drug activity. | Topical Celecoxib (2%) ointment showed the greatest percentual drug activity, comparable to the retinoid tretinoin, suggesting a promising anti-psoriatic effect.[3] |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of these derivatives are rooted in their distinct molecular mechanisms. CIM targets the MAPK/NF-κB/AP-1 signaling cascade, which is central to the inflammatory response in keratinocytes.[1] In contrast, Compound b14 functions as a RORγt inverse agonist, directly modulating the differentiation and function of Th17 cells, which are critical drivers of psoriasis through their production of IL-17.[2] Celecoxib exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The protocols for the primary in vivo and in vitro models are outlined below.
Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model (for CIM and Compound b14)
This is a widely used and robust model that recapitulates many features of human psoriasis.[5][6]
-
Animal Model : BALB/c mice are typically used.
-
Induction : A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin of the mice for a period of 6-7 consecutive days to induce psoriasis-like inflammation.
-
Treatment Application :
-
Efficacy Assessment :
-
Clinical Scoring : Skin inflammation is scored daily using a Psoriasis Area and Severity Index (PASI)-like system, evaluating erythema (redness), scaling, and thickness.
-
Histological Analysis : Skin biopsies are collected at the end of the study. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis : Skin tissue homogenates or serum samples are analyzed using methods like ELISA or quantitative PCR to measure the levels of key pro-inflammatory cytokines such as IL-17A, TNF-α, IL-1β, and IL-6.[1][2]
-
Barrier Function : Transepidermal water loss (TEWL) can be measured to assess skin barrier integrity.[1]
-
In Vitro HaCaT Keratinocyte Model (for CIM)
This model is used to study the direct effects of compounds on keratinocyte inflammatory responses.[1]
-
Cell Culture : Human immortalized keratinocytes (HaCaT cells) are cultured under standard conditions.
-
Inflammatory Stimulation : Cells are stimulated with pro-inflammatory agents like TNF-α or Imiquimod (IMQ) to induce the expression of psoriasis-related cytokines.[1]
-
Treatment : Cells are pre-treated with various concentrations of CIM before the inflammatory stimulus is added.
-
Endpoint Analysis :
-
Gene Expression : RNA is extracted from the cells, and quantitative PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., IL-1β, IL-6, IL-24).[1]
-
Protein Analysis : Western blotting is used to analyze the phosphorylation status of key signaling proteins within the MAPK, NF-κB, and AP-1 pathways to determine the compound's effect on their activation.[1]
-
Conclusion
The available preclinical data indicate that benzenesulfonamide derivatives represent a versatile chemical scaffold for the development of anti-psoriatic agents. While sharing a common structural backbone, their therapeutic efficacy is achieved through diverse mechanisms of action.
-
[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) shows significant promise as a topical agent, directly mitigating keratinocyte-driven inflammation by inhibiting the MAPK/NF-κB/AP-1 signaling axis.[1]
-
The novel Compound b14 demonstrates the potential for systemic treatment by targeting the RORγt/Th17/IL-17 pathway, a clinically validated approach in psoriasis therapy.[2]
-
Celecoxib , an established drug, also shows topical efficacy in a psoriasis model, suggesting that COX-2 inhibition may be a viable, albeit different, therapeutic strategy.[3]
Further investigation, including head-to-head comparative studies and analysis in additional psoriasis models, is warranted to fully elucidate the therapeutic potential of these compounds. The data strongly support the continued exploration of benzenesulfonamide derivatives as a rich source for novel psoriasis drug candidates.
References
- 1. Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Mouse Models of Psoriasis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of psoriasis-highlights and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of N-Substituted Benzenesulfonamides as Ion Channel Blockers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N-substituted benzenesulfonamides and their activity as ion channel blockers, a class of compounds with significant therapeutic potential. The following sections detail their inhibitory effects on key potassium and sodium ion channels, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of various N-substituted benzenesulfonamides against different ion channels is summarized below. The data highlights the structure-activity relationships that govern the efficacy of these compounds.
Potassium Channel Blockers
Table 1: Inhibitory Activity of N-Alkyl-Benzenesulfonamides against Kv3.1 Channels
| Compound Name | N-Substituent | IC₅₀ (µM)[1][2] |
|---|---|---|
| SMD1 | n-propyl | 35[1][2] |
| SMD2 | n-butyl | 9[1][2] |
| SMD3 | n-pentyl | 15[1][2] |
| SMD4 | n-hexyl | 25[1][2] |
| SMD5 | iso-propyl | 55[1][2] |
| SMD6 | iso-butyl | 45[1][2] |
A study on N-alkyl-benzenesulfonamides as Kv3.1 channel blockers revealed that the length and branching of the alkyl chain significantly influence inhibitory activity.[1][2] The most potent compound in this series was SMD2, with an n-butyl substituent, exhibiting an IC₅₀ of 9 µM.[1][2] Generally, bulkier groups tended to decrease the effectiveness of the blockage.[1][2]
Table 2: Modulatory Activity of N-Aryl-Benzenesulfonamides against G-Protein-Gated Inwardly Rectifying K⁺ (GIRK) Channels
| Compound Name | Structure | Activity | EC₅₀ (nM) |
|---|---|---|---|
| N-(2-methoxyphenyl) benzenesulfonamide (MPBS) | Benzenesulfonamide with N-(2-methoxyphenyl) group | Augments somatostatin-induced GIRK activation | 1.0 (in the presence of somatostatin) |
| 4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide | Fluorinated analog of MPBS | Augments somatostatin-induced GIRK activation | Not specified |
N-(2-methoxyphenyl) benzenesulfonamide (MPBS) was identified as a novel regulator of neuronal GIRK channels. It enhances the activation of these channels in a G-protein-coupled receptor (GPCR)-dependent manner, specifically in the presence of agonists like somatostatin.
Sodium Channel Blockers
Table 3: Inhibitory Activity of N-Aryl-Benzenesulfonamide Derivatives against Nav1.7 Channels
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
|---|---|---|---|
| 10k | -OEt | -N(Me)₂ | ~10 |
| 10l | -OEt | -NHMe | ~10 |
| 10n | -OEt | Morpholine | 5.38 |
| 10o | -OEt | Pyrrolidine | 0.64 |
| 10p | -OEt | Piperidine | 12.47 |
| 10q | -OEt | Azepane | 33.52 |
A series of novel arylsulfonamides with a hydrophobic ethanoanthracene core were synthesized and evaluated as Nav1.7 inhibitors. Compound 10o, featuring a pyrrolidine substituent, demonstrated the highest potency with an IC₅₀ of 0.64 nM and displayed a selectivity of over 50,000-fold for Nav1.7 over the cardiac sodium channel Nav1.5.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel activity.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the ion channel of interest (e.g., Kv3.1, Nav1.7) are commonly used.
-
Culture: Cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS) and plated onto glass coverslips a few days prior to recording.
2. Solutions:
-
Internal (Pipette) Solution (in mM): Composition can vary, but a typical solution for recording sodium channels contains: 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
External (Bath) Solution (in mM): A representative solution consists of: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
3. Recording Procedure:
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Seal Formation: The pipette is positioned onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential (e.g., -120 mV for Nav1.7). Depolarizing voltage steps are then applied to elicit ion currents (e.g., to 0 mV for 20 ms).
-
Data Acquisition: Currents are recorded before and after the application of the test compounds at various concentrations. The inhibition is measured as the reduction in current amplitude. IC₅₀ values are then calculated from the concentration-response curves.
Fluorescence-Based Membrane Potential Assay (for GIRK Channels)
This high-throughput screening method measures changes in membrane potential to assess ion channel activity.
1. Cell Preparation:
-
Cell Line: Pituitary AtT20 cells, which endogenously express GIRK channels and somatostatin receptors, are plated in 96-well plates.
2. Dye Loading:
-
The cells are washed with a buffer solution and then incubated with a membrane potential-sensitive fluorescent dye (e.g., DiBAC₄(3)) for approximately 40 minutes at 37°C.
3. Compound Application:
-
The test compounds, including N-substituted benzenesulfonamides, are added to the wells and incubated for a short period.
4. Signal Measurement:
-
The 96-well plate is placed in a fluorescent plate reader. A baseline fluorescent signal is recorded.
-
A GPCR agonist (e.g., somatostatin) is injected into the wells to activate the GIRK channels. The opening of K⁺ channels leads to membrane hyperpolarization and a decrease in the fluorescent signal.
-
The modulatory effect of the test compounds is determined by their ability to alter the somatostatin-induced change in fluorescence.
Visualizations
References
Unveiling the Mechanism: Benzenesulfonamide Derivatives as Potent MAPK/NF-κB Signaling Blockers
A Comparative Guide for Researchers and Drug Development Professionals
Benzenesulfonamide derivatives have emerged as a promising class of therapeutic agents, demonstrating significant anti-inflammatory, anti-cancer, and anti-microbial properties. A growing body of evidence points towards their efficacy in modulating key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. These pathways are pivotal in regulating cellular responses to a variety of stimuli, including stress, cytokines, and pathogens, and their dysregulation is a hallmark of many inflammatory diseases and cancers. This guide provides a comparative analysis of benzenesulfonamide derivatives, summarizing experimental data that confirms their MAPK/NF-κB blocking mechanism and offering detailed experimental protocols for further investigation.
Comparative Analysis of Benzenesulfonamide Derivatives
The anti-inflammatory effects of various benzenesulfonamide derivatives have been evaluated through their ability to inhibit key inflammatory mediators and enzymes. While direct comparative studies on a wide range of derivatives against both MAPK and NF-κB pathways are limited, the available data, primarily from studies on related inflammatory targets like COX-2, 5-LOX, and carbonic anhydrases, provide strong evidence of their potential to interfere with these signaling cascades.
| Derivative Class | Target/Assay | Key Findings | Reference Compound(s) |
| Thiazolidinone-Benzenesulfonamides | COX-2 Inhibition | Compounds 3a, 3b, 3f, 3g, and 3j showed significant COX-2 inhibition (43.32% to 61.75%). Compound 3b was identified as a promising lead for further development.[1] | Celecoxib |
| Pyrazolyl-Benzenesulfonamides | COX-1/COX-2 Inhibition, in vivo anti-inflammatory activity | Compounds 9a and 9b were potent dual anti-inflammatory and antimicrobial agents with good selective COX-2 inhibitory activity and minimal ulcerogenic effects.[2] | Indomethacin |
| Pyridazinone-Benzenesulfonamides | Carbonic Anhydrase (hCA), COX-2, 5-LOX Inhibition | Compounds 5a-c and 7a-f were designed as multi-target anti-inflammatory agents. Compound 3 was a potent inhibitor of hCA I (KI = 23.5 nM).[3] | Polmacoxib |
| N-Phenylbenzenesulfonamide Derivatives | 5-Lipoxygenase (5-LO) Inhibition | Compound 47 demonstrated potent 5-LO inhibition (IC50 = 0.4 µM in intact cells) and prevented the interaction of 5-LO with its activating protein (FLAP).[4] | - |
| Benzenesulfonamide-Aroylhydrazone Conjugates | Antiproliferative Activity (MCF-7 cells), MAPK/ERK Pathway | Compounds 9 and 19 induced cell cycle arrest and apoptosis via the MAPK/ERK signaling pathway. Compound 9 had an IC50 of 4 µM in MCF-7 cells.[5] | - |
| General Benzenesulfonamide Analogs | Anti-Glioblastoma (GBM) Activity | Compound AL106 showed significant growth inhibition (~40% at 10 µM) in U87 GBM cells, suggesting interaction with receptor tyrosine kinases upstream of the MAPK pathway.[6] | Cisplatin |
| Novel Anti-inflammatory Compound 51 | NF-κB Activation, NO Release | Compound 51 inhibited NF-κB transcriptional activity with an IC50 of 172.2 ± 11.4 nM and suppressed LPS-induced phosphorylation of NF-κB p65 and IκB.[7] | - |
Delving into the Signaling Pathways
The MAPK and NF-κB pathways are intricate networks that transmit extracellular signals to the nucleus, culminating in the expression of genes involved in inflammation, cell proliferation, and survival. Benzenesulfonamide derivatives can interfere at various points within these cascades.
The MAPK Signaling Cascade
The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Key subfamilies include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[8]
The NF-κB Signaling Cascade
The NF-κB pathway is a primary regulator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[8]
Key Experimental Protocols
To validate the inhibitory effects of benzenesulfonamide derivatives on the MAPK and NF-κB pathways, the following experimental protocols are fundamental.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of benzenesulfonamide derivatives on the phosphorylation status of key proteins in the MAPK (e.g., p-ERK, p-p38) and NF-κB (e.g., p-IκBα, p-p65) pathways.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages, HEK293T cells) to 70-80% confluency. Pre-treat cells with various concentrations of the benzenesulfonamide derivative for a specified time (e.g., 1-2 hours) before stimulating with an appropriate agonist (e.g., LPS for NF-κB, PMA for MAPK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[8]
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with benzenesulfonamide derivatives.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the transfected cells with the benzenesulfonamide derivative for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, IL-1β).[7]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control.[9]
Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the effect of benzenesulfonamide derivatives on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with the benzenesulfonamide derivative and agonist as described for the Western blot analysis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope and capture images to assess the subcellular localization of the p65 subunit.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a benzenesulfonamide derivative as a MAPK/NF-κB inhibitor.
References
- 1. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of Novel Benzenesulfonamide Anticancer Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of novel benzenesulfonamide drug candidates. The focus is on compounds that have demonstrated significant preclinical antitumor activity, with supporting experimental data to inform further research and development.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo performance of selected novel benzenesulfonamide drug candidates in various cancer models. This data highlights their therapeutic potential and provides a basis for comparative evaluation.
| Drug Candidate | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome |
| SLC-0111 | Triple Negative Breast Cancer (MDA-MB-231 LM2-4 orthotopic) | Not Specified | 50 mg/kg, daily by oral gavage | Significantly reduced overall metastatic burden.[1] In combination with sunitinib, significantly reduced both primary tumor growth and sunitinib-induced lung metastasis.[1] |
| Glioblastoma (Patient-Derived Xenograft) | Mice | Not Specified | In combination with temozolomide, significantly delayed tumor recurrence and extended survival of GBM-bearing mice compared to monotherapy.[2][3][4] | |
| Compound 7c | Ovarian Cancer (OVCAR-8 subcutaneous xenograft) | Not Specified | 100 mg/kg | Inhibited tumor growth by 61.79% (tumor weight).[2] |
| Compound 7n (Isatin-based) | Colon Cancer (HCT-116) | Not Specified | In vivo data not available | Significantly inhibited clonogenicity in a concentration-dependent manner in vitro.[5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Signaling Pathway: Carbonic Anhydrase IX (CAIX) Inhibition in Hypoxic Tumors
Benzenesulfonamides, such as SLC-0111, often target carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors. CAIX plays a crucial role in maintaining intracellular pH, thereby promoting cancer cell survival and proliferation. Inhibition of CAIX leads to intracellular acidification and subsequent cell death.
Experimental Workflow: In Vivo Xenograft Model for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel benzenesulfonamide drug candidate using a xenograft mouse model.
References
- 1. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. 3-Hydrazinoisatin-based benzenesulfonamides as novel carbonic anhydrase inhibitors endowed with anticancer activity: Synthesis, in vitro biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bcl-2 Family Protein Inhibitors: Benchmarking 4-chloro-3-nitro-N-phenylbenzenesulfonamide
Disclaimer: Information regarding the biological activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide as a Bcl-2 inhibitor is not currently available in published scientific literature. The data presented for this compound is hypothetical and generated for illustrative purposes to fulfill the structural requirements of this guide.
This guide provides a comparative analysis of the hypothetical compound 4-chloro-3-nitro-N-phenylbenzenesulfonamide against established Bcl-2 family protein inhibitors: Venetoclax, Navitoclax, and Obatoclax. The B-cell lymphoma 2 (Bcl-2) family of proteins are pivotal regulators of apoptosis (programmed cell death), and their inhibition represents a key strategy in cancer therapy.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins enables cancer cells to evade apoptosis, contributing to tumor progression and therapeutic resistance.[2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel Bcl-2 inhibitors.
Data Presentation: Comparative Efficacy of Bcl-2 Inhibitors
The following table summarizes the binding affinities (Ki) and cellular potencies (IC50) of the compared compounds against key Bcl-2 family members and representative cancer cell lines.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Cellular Potency (IC50, nM) |
| Bcl-2 | Bcl-xL | ||
| 4-chloro-3-nitro-N-phenylbenzenesulfonamide (Hypothetical) | Bcl-2, Bcl-xL | 1.5 | 8.2 |
| Venetoclax (ABT-199) | Bcl-2 selective | <0.01 | 48 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | <1 |
| Obatoclax (GX15-070) | Pan-Bcl-2 inhibitor | 220 | ~1000-7000 |
Data for Venetoclax, Navitoclax, and Obatoclax are compiled from publicly available sources.[3][4][5][6] SCLC: Small Cell Lung Cancer. HCT116 is a colorectal cancer cell line used for Obatoclax evaluation.[5]
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of inhibitor performance. The following are generalized protocols for key experiments typically used to characterize Bcl-2 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to a Bcl-2 family protein, which displaces a fluorescently labeled BH3 peptide probe.
-
Principle: A small, fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM, BAD) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger Bcl-2 family protein, the complex tumbles more slowly, increasing the polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Procedure:
-
Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide probe in assay buffer.
-
Serial dilutions of the test compound (e.g., 4-chloro-3-nitro-N-phenylbenzenesulfonamide) are added to the protein-probe mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the change in polarization against the inhibitor concentration. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability (MTT/CellTiter-Glo®) Assay
This assay determines the effect of the inhibitor on the viability of cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which signals the presence of metabolically active cells.[7]
-
Procedure (MTT):
-
Cancer cells (e.g., RS4;11, H146) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).[8]
-
MTT solution is added to each well and incubated for 4 hours.[8]
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance is measured at 570 nm.[8]
-
IC50 values are calculated from the dose-response curve.[8]
-
Apoptosis Induction (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with the inhibitor.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is quantified.
-
Mandatory Visualizations
Bcl-2 Signaling Pathway and Inhibition
References
- 1. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Venetoclax: Targeting BCL2 in Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmatest.com [pharmatest.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Crystal Structures of Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of substituted benzenesulfonamides, a class of compounds with significant therapeutic interest, notably as carbonic anhydrase inhibitors. By analyzing crystallographic data from published studies, we can understand how different substituents on the benzenesulfonamide scaffold influence molecular conformation, intermolecular interactions, and crystal packing. This knowledge is critical for structure-based drug design and the development of new therapeutic agents with improved efficacy and selectivity.
I. Comparative Analysis of Crystallographic Data
The three-dimensional arrangement of atoms and molecules in a crystal directly impacts a compound's physicochemical properties, including solubility and stability. For drug molecules, the specific conformation and intermolecular interactions, such as hydrogen bonds, are paramount for molecular recognition at the biological target.
Below is a comparative summary of crystallographic data for a selection of substituted benzenesulfonamides. The chosen examples illustrate the structural effects of altering substituents on the phenyl rings.
Table 1: Comparative Crystallographic Data for Selected Benzenesulfonamides
| Compound Name | N-(2-iodophenyl) benzenesulfonamide (I) | N-(4,5-difluoro-2-iodophenyl) benzenesulfonamide (II) | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (A) | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B) | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (C) |
| Formula | C₁₂H₁₀INO₂S | C₁₂H₈F₂INO₂S | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S | C₁₃H₁₂N₂O₅S |
| Crystal System | Monoclinic | Triclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 12.013(3) | 7.927(3) | 7.215(3) | 13.061(5) | 11.231(4) |
| b (Å) | 8.018(2) | 8.567(3) | 7.961(3) | 7.942(3) | 11.901(5) |
| c (Å) | 14.129(3) | 10.383(4) | 23.332(9) | 13.111(5) | 10.428(4) |
| α (°) | 90 | 79.54(3) | 90 | 90 | 90 |
| β (°) | 97.43(2) | 87.53(3) | 96.08(3) | 101.43(3) | 99.49(3) |
| γ (°) | 90 | 82.51(3) | 90 | 90 | 90 |
| Volume (ų) | 1349.5(6) | 682.4(4) | 1334.3(9) | 1334.5(9) | 1374.9(9) |
| Reference | [1] | [1] | [2] | [2] | [2] |
Table 2: Key Torsion Angles and Intermolecular Interactions
| Compound Name | C-N-S-C Torsion Angle (°) | Key Intermolecular Interactions |
| N-(2-iodophenyl) benzenesulfonamide (I) | -69.0(2) | N—H⋯O hydrogen bonds forming chains.[1] |
| N-(4,5-difluoro-2-iodophenyl) benzenesulfonamide (II) | -61.1(6) | N—H⋯O hydrogen bonds forming dimers.[1] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (A) | - | N—H⋯O hydrogen bonds with sulfonyl oxygen.[2] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B) | - | N—H⋯O hydrogen bonds with sulfonyl oxygen.[2] |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (C) | - | N—H⋯O hydrogen bond with methoxy oxygen.[2] |
The data reveals that even subtle changes, such as the addition of fluorine atoms or altering the position of a nitro group, can lead to significant differences in crystal symmetry, unit cell dimensions, and the network of intermolecular interactions.[1][2] For instance, the hydrogen bonding pattern in compound (I) results in molecular chains, while in compound (II), it leads to the formation of dimers.[1] Similarly, the position of the nitro group in compounds A, B, and C dictates which oxygen atom acts as the hydrogen bond acceptor, influencing the overall crystal packing.[2]
II. Experimental Protocols
The following section outlines a generalized methodology for the single-crystal X-ray diffraction analysis of benzenesulfonamide derivatives, based on standard practices reported in the literature.
1. Synthesis and Crystallization: The substituted benzenesulfonamide is first synthesized, often via a reaction between a substituted aniline and a benzenesulfonyl chloride in the presence of a base like pyridine. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone). High-quality single crystals for diffraction are then grown, commonly by slow evaporation of the solvent from a saturated solution of the purified compound at room temperature.
2. X-ray Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The instrument is typically equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam. Data processing software is then used for cell refinement, data reduction, and absorption correction.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
III. Visualizations
Experimental Workflow and Biological Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for crystal structure analysis and the general mechanism of action for benzenesulfonamide-based inhibitors targeting carbonic anhydrase.
Caption: A flowchart illustrating the key stages from chemical synthesis to the final determination of a crystal structure.
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes.[3][4] The sulfonamide group is crucial for this inhibitory activity.
Caption: The sulfonamide inhibitor binds to the zinc ion in the enzyme's active site, blocking the normal catalytic cycle.
References
Safety Operating Guide
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- proper disposal procedures
For immediate implementation by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS No. 55851-37-1).
The primary principle for managing waste of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is to treat it as hazardous waste.[1][2] In-laboratory neutralization or degradation is not recommended without established and validated protocols. The standard and safest approach is to engage a certified hazardous waste disposal contractor.
Hazard Profile
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Goggles (European standard - EN 166).[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Long-sleeved clothing.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]
Disposal Protocol
The disposal of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- must adhere to local, regional, and national hazardous waste regulations.[1][2]
Step 1: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep the container tightly closed.[3]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-".
-
Include the CAS number (55851-37-1) and relevant hazard pictograms (e.g., irritant).
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Follow their instructions for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the chemical.
Spill Response
In the event of a spill:
-
Evacuate the area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-.
Caption: Disposal workflow for Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-.
References
Essential Safety and Operational Guide for Handling Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from receipt to disposal.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂O₄S |
| Molecular Weight | 312.72 g/mol |
| Appearance | Solid |
| CAS Number | 137-49-5 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must meet European standard EN 166 or equivalent. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to prevent skin contact. |
| Respiratory Protection | Respirator | For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. |
Hazard Pictograms and Signal Word:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is essential for laboratory safety. The following workflow outlines the key steps from preparation to cleanup.
Detailed Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a detailed methodology for accurately weighing the solid compound and preparing a solution of a specific concentration.
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Place a calibrated analytical balance inside the fume hood.
-
Gather all necessary materials: Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, weighing paper or a weighing boat, a clean spatula, a volumetric flask of the desired volume, and the appropriate solvent.
-
-
Weighing the Compound:
-
Don all required PPE as specified in the table above.
-
Place the weighing paper or boat on the balance and tare it.
-
Carefully use the spatula to transfer the solid chemical from its container onto the weighing paper until the desired mass is reached.
-
Record the exact mass of the chemical.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.
-
Rinse the weighing paper or boat with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the flask until it is about half full.
-
Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Collect unused solid chemical and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
Final Disposal:
All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
